molecular formula C22H25ClN2O3S B560316 M8-B

M8-B

Número de catálogo: B560316
Peso molecular: 433.0 g/mol
Clave InChI: FMQJBHACRTZLME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

M8-B is an antagonist of transient receptor potential melastatin 8 (TRPM8) that blocks activation by cold, icilin, or menthol in vitro (IC50s = 7.8, 26.9, and 64.3 nM, respectively). It displays no effect at other TRP channels. This compound decreases deep body temperature in wild-type mice and rats but has no effect on body temperature in TRPM8 KO mice.>Potent and selective TRPM8 channel blocker. Blocks cold- and icilin-induced TRPM8 activation in vitro (IC50 values are 7.8 and 26.9 nM respectively). Exhibits no effect at other TRP channels (IC50 > 20 μM). Reduces body temperature in vivo.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S.ClH/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21;/h2-10,13-14H,11-12,15-16,23H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQJBHACRTZLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

M8-B: A Technical Guide to its Antagonistic Action on the TRPM8 Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8, a non-selective cation channel, is a key molecular sensor for cold temperatures and cooling agents like menthol. Its involvement in pain pathways and thermoregulation has positioned it as a significant target for therapeutic intervention. This document details the pharmacodynamics of this compound, including its inhibitory effects on TRPM8 activation, its impact on downstream signaling pathways, and its physiological consequences. Quantitative data from in vitro and in vivo studies are presented in structured tables for clarity. Furthermore, detailed experimental protocols for key assays and visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding and replication of pivotal experiments.

Core Mechanism of Action

This compound functions as a direct antagonist of the TRPM8 channel.[1] It effectively blocks channel activation induced by both thermal (cold) and chemical stimuli, such as the agonists menthol and icilin.[1] The primary mechanism is believed to be a physical blockade of the channel. Evidence suggests that this compound, like other TRPM8 antagonists, may bind to the S1-S4 voltage-sensing domain of the TRPM8 protein, thereby preventing the conformational changes necessary for channel opening and subsequent cation influx.[2][3] This inhibition of ion flow, predominantly Ca²⁺ and Na⁺, prevents the depolarization of sensory neurons, thereby blocking the transmission of cold and pain signals.

Quantitative Efficacy of this compound

The potency of this compound has been quantified across various stimuli and species. The following tables summarize the key inhibitory concentrations (IC₅₀) and in vivo dosage information.

Table 1: In Vitro Inhibitory Activity of this compound on Rat TRPM8 [4]

ActivatorIC₅₀ (nM)
Cold7.8
Icilin26.9
Menthol64.3

Table 2: In Vivo Dosage and Effects of this compound [1]

SpeciesDosageAdministration RoutePrimary Effect
Rat6 mg/kgi.v. or i.p.Decrease in deep body temperature
Mouse6 mg/kgi.v. or i.p.Decrease in deep body temperature (in Trpm8+/+ but not Trpm8-/- mice)

Signaling Pathways Modulated by this compound

TRPM8 activity is intricately linked to intracellular signaling cascades, primarily involving G protein-coupled receptors (GPCRs) and phosphoinositides. The activation of Gq-coupled receptors can lead to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a crucial component for TRPM8 channel gating.[5][6][7] Depletion of PIP₂ results in the inhibition of TRPM8. Furthermore, the Gαq subunit can also directly bind to and inhibit the TRPM8 channel.[5][8][9] this compound, by directly blocking the TRPM8 channel, prevents the initial cation influx that can influence these signaling pathways.

TRPM8_Signaling_Pathway TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Mediates GPCR Gq-coupled Receptor Gq Gαq GPCR->Gq PLC PLC PIP2 PIP2 PLC->PIP2 PIP2->TRPM8 Required for Gating IP3_DAG IP3 + DAG PIP2->IP3_DAG M8B This compound M8B->TRPM8 Blocks Cold Cold / Menthol Cold->TRPM8 Activates Agonist GPCR Agonist Agonist->GPCR Gq->TRPM8 Directly Inhibits Gq->PLC Inhibition Inhibition Activation Activation Calcium_Imaging_Workflow A 1. Seed TRPM8-expressing HEK293 cells in 96-well plate B 2. Load cells with Fura-2 AM A->B C 3. Wash to remove extracellular dye B->C D 4. Add this compound (or vehicle) and incubate C->D E 5. Add TRPM8 agonist (e.g., Menthol) D->E F 6. Measure fluorescence (F340/F380) E->F G 7. Analyze data and calculate IC₅₀ F->G Patch_Clamp_Workflow A 1. Prepare patch pipette and solutions B 2. Approach cell and form GΩ seal A->B C 3. Rupture membrane for whole-cell access B->C D 4. Record baseline current C->D E 5. Apply TRPM8 agonist to evoke current D->E F 6. Co-apply agonist and this compound E->F G 7. Measure current inhibition F->G H 8. Analyze data and determine IC₅₀ G->H

References

An In-depth Technical Guide to the TRPM8 Antagonist M8-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a crucial mediator of cold sensation and thermoregulation. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and significant in vitro and in vivo experimental findings. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development of this compound for potential therapeutic applications, particularly in conditions involving altered cold sensitivity and thermoregulation.

Introduction

The Transient Receptor Potential (TRP) family of ion channels are critical sensory transducers involved in a wide array of physiological processes. Among these, the TRPM8 channel is a non-selective cation channel primarily known for its activation by cold temperatures (<28 °C) and cooling agents like menthol and icilin[1]. Its role in sensing cold stimuli has implicated it in various physiological and pathophysiological conditions, including neuropathic pain, inflammation, and the regulation of body temperature[1][2].

This compound has emerged as a valuable pharmacological tool for studying the function of TRPM8. It is a potent and selective blocker of the TRPM8 channel, demonstrating high affinity in vitro and specific on-target effects in vivo[3][4]. This guide synthesizes the current knowledge on this compound, offering a detailed resource for researchers exploring the therapeutic potential of TRPM8 antagonism.

Chemical Properties

PropertyValueReference
Formal Name N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, monohydrochloride[5]
CAS Number 883976-12-3[3][5][6]
Molecular Formula C₂₂H₂₄N₂O₃S • HCl[5]
Formula Weight 433.0 g/mol [5]
Purity ≥98%[5][6]
Formulation A crystalline solid[5]
Solubility DMF: 10 mg/ml; DMSO: 15 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml; Water: 10 mM (with sonication); DMSO: 100 mM[5][6]

Mechanism of Action

This compound functions as a direct antagonist of the TRPM8 ion channel. By binding to the channel, it prevents the influx of cations (primarily Ca²⁺ and Na⁺) that is normally triggered by cold temperatures or chemical agonists. This blockade of ion flow inhibits the depolarization of sensory neurons, thereby suppressing the signaling of cold sensation to the central nervous system[3][4]. The specificity of this compound for TRPM8 has been demonstrated by its lack of effect on other TRP channels and in TRPM8 knockout mice[3][5].

Signaling Pathway

The following diagram illustrates the signaling pathway of TRPM8 and the inhibitory action of this compound.

TRPM8_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Activation Cold Cold Stimulus (<28°C) Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 M8B This compound M8B->TRPM8 Depolarization Neuronal Depolarization Ca_Influx->Depolarization Signal Signal to CNS (Cold Sensation) Depolarization->Signal Thermoregulation Thermoregulatory Responses (e.g., Vasoconstriction, Shivering) Signal->Thermoregulation

Caption: TRPM8 channel activation by cold or agonists and its inhibition by this compound.

Experimental Data

In Vitro Efficacy

This compound demonstrates potent inhibition of TRPM8 channel activation in response to various stimuli. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

StimulusCell TypeSpeciesIC₅₀ (nM)Reference
Cold (10°C)CHO cells expressing TRPM8Rat7.8 ± 1.1[3]
Icilin (1 µM)CHO cells expressing TRPM8Rat26.9 ± 12.1[3]
Menthol (100 µM)CHO cells expressing TRPM8Rat64.3 ± 3.4[3]
ColdIn vitro-7.8[5]
IcilinIn vitro-26.9[5]
MentholIn vitro-64.3

This compound is highly selective for TRPM8, with an IC₅₀ > 20 µM for other TRP channels[6].

In Vivo Effects

The primary in vivo effect of this compound administration is a dose-dependent decrease in deep body temperature.

SpeciesDoseRoute of AdministrationEffect on Deep Body Temperature (Tb)Key FindingReference
Rats6 mg/kgIntravenous (i.v.) or Intraperitoneal (i.p.)DecreaseEffect observed in wild-type but not TRPM8 knockout mice, confirming on-target action.[3]
Mice6 mg/kgIntravenous (i.v.) or Intraperitoneal (i.p.)DecreaseEffect observed in wild-type but not TRPM8 knockout mice, confirming on-target action.[3]

Experimental Protocols

In Vitro Calcium Influx Assay

This protocol is adapted from methodologies used to assess TRPM8 channel activity[3]. A general calcium flux assay protocol is also referenced[7][8][9][10][11].

Objective: To determine the inhibitory effect of this compound on TRPM8-mediated intracellular calcium influx in response to cold or chemical agonists.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably transfected with the rat or human TRPM8 gene.

  • Cell culture medium (e.g., DMEM).

  • Fetal Bovine Serum (FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Pluronic F-127.

  • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution in DMSO.

  • TRPM8 agonists: Icilin or (-)-Menthol.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with bottom-read capabilities and appropriate filter sets (e.g., Ex/Em = 490/525 nm).

Procedure:

  • Cell Plating: Seed the TRPM8-expressing CHO cells into 96-well microplates at a density of 40,000 to 80,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a dye-loading solution containing Fluo-8 AM and Pluronic F-127 in HHBS.

    • Remove the culture medium from the wells and add 100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HHBS.

    • Prepare agonist solutions (Icilin or Menthol) in HHBS at the desired final concentration. For cold stimulation, a temperature-controlled plate reader or a cooled buffer addition is required.

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Fluorescence Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the agonist solution to the wells. For cold stimulation, rapidly add chilled HHBS to lower the temperature to the desired level (e.g., 10°C).

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of the vehicle control (no this compound).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Calcium_Assay_Workflow Start Start Plate_Cells Plate TRPM8-CHO cells in 96-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load cells with Fluo-8 AM Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 1 hour Load_Dye->Incubate_Dye Add_M8B Add this compound dilutions Incubate_Dye->Add_M8B Add_Agonist Add TRPM8 agonist (Icilin, Menthol, or Cold) Add_M8B->Add_Agonist Measure_Fluorescence Measure fluorescence change Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data and calculate IC₅₀ Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro calcium influx assay.

In Vivo Thermoregulation Study

This protocol is based on the in vivo experiments described by Almeida et al. (2012)[3][4].

Objective: To evaluate the effect of this compound on the deep body temperature of rodents.

Materials:

  • Male Wistar rats or C57BL/6J mice (and TRPM8 knockout mice for control).

  • This compound hydrochloride.

  • Vehicle solution (e.g., saline, DMSO, Tween-80, PEG300).

  • Temperature transponders or rectal probes.

  • Intravenous or intraperitoneal injection supplies.

  • Environmental chambers for controlling ambient temperature.

Procedure:

  • Animal Preparation:

    • House the animals under a 12-hour light/dark cycle with ad libitum access to food and water.

    • For chronic measurements, surgically implant temperature transponders in the abdominal cavity and allow for a recovery period. For acute measurements, use a rectal probe.

  • Acclimation:

    • Acclimate the animals to the experimental setup and handling procedures for several days prior to the experiment.

    • On the day of the experiment, place the animals in the environmental chamber at a controlled ambient temperature (e.g., a sub-neutral temperature of 19°C for rats or 26°C for mice) and allow them to acclimate for at least 1 hour.

  • Compound Administration:

    • Prepare the this compound solution in the appropriate vehicle.

    • Administer this compound or vehicle via the desired route (e.g., intravenous infusion over 20 minutes for a 6 mg/kg dose).

  • Temperature Monitoring:

    • Record the deep body temperature at regular intervals (e.g., every 5-10 minutes) before, during, and after the administration of this compound or vehicle.

  • Data Analysis:

    • Plot the change in deep body temperature over time for both the this compound treated and vehicle-treated groups.

    • Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to determine the significance of the temperature change induced by this compound compared to the control.

InVivo_Workflow Start Start Animal_Prep Animal Preparation (Temperature Probe/Transponder) Start->Animal_Prep Acclimation Acclimate animals to environmental chamber Animal_Prep->Acclimation Baseline_Temp Record baseline body temperature Acclimation->Baseline_Temp Administer_Compound Administer this compound or vehicle (i.v. or i.p.) Baseline_Temp->Administer_Compound Monitor_Temp Monitor body temperature over time Administer_Compound->Monitor_Temp Data_Analysis Analyze temperature changes Monitor_Temp->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo thermoregulation study.

Conclusion

This compound is a highly potent and selective antagonist of the TRPM8 channel. Its ability to block cold-induced and agonist-induced channel activation both in vitro and in vivo makes it an invaluable tool for elucidating the physiological roles of TRPM8. The demonstrated effect of this compound on thermoregulation underscores the potential for TRPM8 antagonists in therapeutic areas where modulation of cold sensation and body temperature is desired. The detailed data and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals working with this compound and in the broader field of TRP channel pharmacology.

References

The Role of M8-B in Thermoregulation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M8-B, chemically identified as N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride, is a potent and selective antagonist of the Transient Receptor Potential Melastatin-8 (TRPM8) channel.[1] The TRPM8 channel is a well-established cold sensor in the peripheral nervous system, activated by cool temperatures and cooling agents like menthol.[2] The specificity of this compound for the TRPM8 channel makes it an invaluable tool for elucidating the precise role of this channel in mammalian thermoregulation. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data from preclinical studies, details experimental protocols for its use, and presents its utility in the context of drug development for conditions involving thermal dysregulation.

Mechanism of Action: TRPM8 Antagonism and its Thermoregulatory Consequences

This compound exerts its physiological effects by blocking the activation of TRPM8 channels located on primary sensory neurons.[1] In vitro studies have demonstrated that this compound effectively inhibits the activation of rat, human, and murine TRPM8 channels, whether stimulated by cold temperatures, or chemical agonists like icilin and menthol.[1][3] This blockade of TRPM8 signaling in the periphery disrupts the normal afferent neural pathway that signals cold sensation to the central nervous system.

The central processing of this altered sensory input leads to a downstream attenuation of both autonomic and behavioral cold defense mechanisms.[1][3] Consequently, physiological responses aimed at conserving and generating heat, such as tail-skin vasoconstriction and brown fat thermogenesis, are diminished.[1][3] This ultimately results in a decrease in deep body temperature, an effect that is particularly pronounced in cooler ambient temperatures where TRPM8 channels are more active.[1][3]

This compound Signaling Pathway in Thermoregulation cluster_0 Peripheral Sensory Neuron cluster_1 Central Nervous System TRPM8 TRPM8 Channel CNS Thermoregulatory Centers (e.g., Lateral Parabrachial Nucleus) TRPM8->CNS Afferent Signal (Reduced by this compound) M8B This compound M8B->TRPM8 Blocks Cold Cold Stimulus Cold->TRPM8 Activates Vasoconstriction Cutaneous Vasoconstriction CNS->Vasoconstriction Attenuates Thermogenesis Brown Fat Thermogenesis CNS->Thermogenesis Attenuates Behavior Warm-Seeking Behavior CNS->Behavior Attenuates

This compound's mechanism of action in thermoregulation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical research on this compound.

Table 1: In Vitro Potency of this compound as a TRPM8 Antagonist

SpeciesTRPM8 ActivatorIC50 (nM)
RatCold7.8 ± 1.1
RatIcilin26.9 ± 12.1
RatMenthol64.3 ± 3.4

Data sourced from Almeida et al. (2012).[3]

Table 2: In Vivo Effects of this compound on Deep Body Temperature

Animal ModelThis compound Dose and RouteAmbient Temperature (°C)Change in Deep Body Temperature (°C)
Rat6 mg/kg, i.v.19↓ 0.9
Wild-type Mouse (Trpm8+/+)6 mg/kg, i.p.26↓ ~1.0
TRPM8 Knockout Mouse (Trpm8-/-)6 mg/kg, i.p.26No significant change

Data compiled from Almeida et al. (2012).[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols for studying this compound.

In Vitro Assessment of this compound Activity

A common method to assess the in vitro activity of this compound is through calcium imaging of cells expressing the TRPM8 channel.

Protocol: Calcium Imaging Assay

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells or a similar cell line stably expressing the rat, human, or murine TRPM8 channel.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure baseline intracellular calcium levels using a fluorescence imaging system.

  • Application of this compound: Add varying concentrations of this compound to the cell culture medium and incubate for a specified period.

  • TRPM8 Activation: Challenge the cells with a TRPM8 agonist (e.g., menthol, icilin) or a cold stimulus (a rapid decrease in buffer temperature).

  • Data Acquisition: Record the changes in intracellular calcium concentration in response to the agonist in the presence of different concentrations of this compound.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

In Vivo Animal Studies

In vivo studies are essential to understand the systemic effects of this compound on thermoregulation.

Animal Models:

  • Rats: Wistar rats are commonly used.

  • Mice: C57BL/6 mice are a frequent choice. For target validation, TRPM8 knockout (Trpm8-/-) mice and their wild-type (Trpm8+/+) littermates are used.[1]

Drug Preparation and Administration:

  • This compound Solution: this compound (molar mass: 396.2 g/mol ) can be dissolved in a vehicle such as 20% ethanol and 20% propylene glycol in saline.[3]

  • Administration Routes:

    • Intravenous (i.v.): For systemic administration in rats.[1]

    • Intraperitoneal (i.p.): For systemic administration in mice.[3]

Measurement of Deep Body Temperature:

  • Rats: Colonic temperature can be measured using a thermocouple probe. For continuous monitoring, surgically implanted telemetry devices are used.

  • Mice: Telemetry is the preferred method for continuous and stress-free measurement of core body temperature.

Experimental Workflow: The following diagram illustrates a typical experimental workflow for an in vivo study of this compound's effect on body temperature.

In Vivo Experimental Workflow for this compound cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis Animal_Acclimation Animal Acclimation (e.g., specific ambient temperature) Baseline_Temp Baseline Body Temperature Measurement Animal_Acclimation->Baseline_Temp Drug_Prep This compound and Vehicle Preparation Drug_Admin Administer this compound or Vehicle Drug_Prep->Drug_Admin Baseline_Temp->Drug_Admin Post_Admin_Temp Post-Administration Body Temperature Monitoring Drug_Admin->Post_Admin_Temp Data_Collection Data Collection and Compilation Post_Admin_Temp->Data_Collection Statistical_Analysis Statistical Analysis (e.g., comparison between groups) Data_Collection->Statistical_Analysis

A typical workflow for in vivo this compound experiments.

Key Findings and Implications

  • Peripheral Site of Action: Studies have shown that intravenous administration of this compound is more effective at reducing body temperature than intracerebroventricular or intrathecal administration, indicating a primary peripheral site of action.[1]

  • Universal Role of TRPM8 in Cold Defense: this compound affects a range of thermoeffector responses, including thermopreferendum, vasoconstriction, and brown fat thermogenesis, suggesting that TRPM8 is a key receptor in the overall system of thermoregulation.[1][3]

  • Ambient Temperature Dependence: The hypothermic effect of this compound is strongly dependent on the ambient temperature. The effect is more pronounced at cooler temperatures where TRPM8 channels are tonically active.[1][2]

Drug Development and Research Applications

The ability of this compound to induce a controlled decrease in body temperature highlights the potential of TRPM8 antagonists in therapeutic hypothermia. This could be beneficial in clinical settings such as post-cardiac arrest, stroke, or traumatic brain injury, where mild hypothermia is used as a neuroprotectant. Furthermore, this compound and other selective TRPM8 antagonists are critical research tools for dissecting the complex neural circuits involved in temperature sensation and homeostasis. They can be used to probe the role of TRPM8 in other physiological processes where it is implicated, such as in pain and inflammation.

References

The TRPM8 Antagonist M8-B: A Technical Whitepaper on its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key sensor for cold temperatures and a potential therapeutic target for conditions involving cold hypersensitivity and pain. This document provides a comprehensive technical overview of the discovery and preclinical development of this compound, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel primarily expressed in a subset of sensory neurons. It is activated by cool temperatures (typically below 28°C) as well as by cooling agents such as menthol and icilin. Its role in thermosensation and nociception has made it an attractive target for the development of novel analgesics. This compound, chemically identified as N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, has emerged as a valuable pharmacological tool for studying TRPM8 function and as a lead compound for therapeutic development.[1][2] This whitepaper summarizes the pivotal preclinical data that established the pharmacological profile of this compound.

Chemical and Physical Properties of this compound

This compound is a small molecule antagonist of the TRPM8 channel. Its key chemical properties are summarized in the table below.

PropertyValue
Chemical Name N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride
Molecular Formula C₂₂H₂₄N₂O₃S · HCl
Molecular Weight 433.0 g/mol
CAS Number 883976-12-3
Purity ≥98%
Solubility Soluble in DMSO and DMF

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through its ability to inhibit TRPM8 channel activation by various stimuli in both recombinant and native systems.

Potency of this compound in Inhibiting TRPM8 Agonists

The potency of this compound was determined by its ability to block the activation of the TRPM8 channel by known agonists. The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.

AgonistIC₅₀ (nM)
Icilin 26.9
Menthol 64.3

Data derived from studies on heterologously expressed TRPM8 channels.

Inhibition of Cold-Induced TRPM8 Activation

This compound effectively blocks the activation of TRPM8 channels by cold stimuli. In vitro assays demonstrated that this compound reduces the number of sensory neurons that respond to a cold challenge.[2]

In Vivo Pharmacology

In vivo studies in rodent models have been crucial in demonstrating the physiological effects of this compound and confirming its on-target activity.

Effect of this compound on Deep Body Temperature

A key in vivo effect of this compound is the dose-dependent reduction of deep body temperature. This effect is absent in TRPM8 knockout mice, confirming that the hypothermic action of this compound is mediated through the blockade of TRPM8 channels.[1][2]

Animal ModelAdministration RouteDose (mg/kg)Effect on Deep Body Temperature
Wild-Type Rats Intravenous (i.v.)2.5Significant decrease
Wild-Type Mice Intraperitoneal (i.p.)6Marked decrease
TRPM8 Knockout Mice Intraperitoneal (i.p.)6No effect
Peripheral Site of Action

To determine the site of this compound's hypothermic action, the compound was administered via different routes. Intravenous administration was found to be more effective at reducing body temperature than intrathecal or intracerebroventricular injections, indicating a primary peripheral site of action.[1]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly blocking the TRPM8 ion channel, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) that occurs upon channel activation by cold or chemical agonists. This blockade of the initial step in the cold-sensing pathway prevents the depolarization of sensory neurons and the subsequent transmission of cold signals to the central nervous system.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Allows Cold Cold Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates M8B This compound M8B->TRPM8 Blocks Depolarization Neuronal Depolarization Ca_Influx->Depolarization Signal_Transmission Signal to CNS Depolarization->Signal_Transmission

Caption: Mechanism of action of this compound on the TRPM8 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound, based on the work by Almeida et al. (2012).[1][2]

In Vitro Calcium Imaging of Sensory Neurons

This protocol is used to assess the ability of this compound to block cold- and agonist-induced activation of native TRPM8 channels in primary sensory neurons.

Calcium_Imaging_Workflow Start Start Isolate_DRG Isolate Dorsal Root Ganglia (DRG) from rats Start->Isolate_DRG Culture_Neurons Culture DRG neurons Isolate_DRG->Culture_Neurons Load_Fura2 Load neurons with Fura-2 AM calcium indicator Culture_Neurons->Load_Fura2 Establish_Baseline Establish baseline fluorescence Load_Fura2->Establish_Baseline Apply_Stimulus Apply cold stimulus or TRPM8 agonist (e.g., menthol) Establish_Baseline->Apply_Stimulus Record_Response1 Record calcium response Apply_Stimulus->Record_Response1 Apply_M8B Apply this compound Record_Response1->Apply_M8B Apply_Stimulus2 Re-apply stimulus in presence of this compound Apply_M8B->Apply_Stimulus2 Record_Response2 Record calcium response Apply_Stimulus2->Record_Response2 Analyze Analyze and compare responses Record_Response2->Analyze End End Analyze->End

Caption: Experimental workflow for in vitro calcium imaging.

  • Neuronal Culture: Dorsal root ganglia (DRG) are dissected from adult rats and cultured.

  • Calcium Indicator Loading: Cultured neurons are loaded with the ratiometric calcium indicator Fura-2 AM.

  • Stimulation and Recording: The cells are challenged with a cold stimulus or a chemical agonist like menthol, and the change in intracellular calcium is recorded using fluorescence microscopy.

  • Inhibition with this compound: this compound is added to the culture, and the stimulus is re-applied to determine the extent of inhibition of the calcium response.

In Vivo Measurement of Deep Body Temperature

This protocol is designed to evaluate the effect of this compound on thermoregulation in conscious, freely moving rodents.

In_Vivo_Workflow Start Start Implant_Probe Surgically implant telemetry probe for temperature monitoring Start->Implant_Probe Acclimatize Allow animal to recover and acclimatize Implant_Probe->Acclimatize Baseline_Temp Record baseline deep body temperature Acclimatize->Baseline_Temp Administer_M8B Administer this compound via desired route (i.v., i.p., etc.) Baseline_Temp->Administer_M8B Monitor_Temp Continuously monitor deep body temperature post-administration Administer_M8B->Monitor_Temp Analyze_Data Analyze temperature changes over time Monitor_Temp->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vivo body temperature measurement.

  • Animal Models: Adult male Wistar rats or C57BL/6 mice (both wild-type and TRPM8 knockout) are used.

  • Temperature Monitoring: A telemetry probe is surgically implanted into the abdominal cavity for continuous monitoring of deep body temperature.

  • Drug Administration: this compound or its vehicle is administered via the desired route (e.g., intravenous, intraperitoneal).

  • Data Collection: Deep body temperature is recorded at regular intervals before and after drug administration to assess the compound's effect. Experiments are conducted at a controlled ambient temperature.

Conclusion

The discovery and preclinical development of this compound have provided a potent and selective tool for the pharmacological interrogation of the TRPM8 channel. The data summarized herein demonstrate its clear mechanism of action and its on-target in vivo effects on thermoregulation. This compound serves as a benchmark for the development of future TRPM8-targeted therapeutics for a range of sensory disorders.

References

M8-B: A Technical Guide for the Investigation of Cold-Sensitive Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride (M8-B), a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is the primary molecular transducer of cold somatosensation, making this compound an invaluable tool for studying the physiology and pathophysiology of cold-sensitive neurons and for the development of novel therapeutics.[1][2]

Core Mechanism of Action

This compound functions as a highly selective blocker of the TRPM8 ion channel. TRPM8 is a non-selective cation channel primarily permeable to Ca²⁺, which is activated by stimuli such as cold temperatures (generally below 28°C), cooling agents like menthol and icilin, and changes in osmolarity.[2][3][4] By binding to the TRPM8 protein, this compound physically obstructs the channel, preventing the influx of cations that leads to neuronal depolarization.[1] This blockade effectively inhibits the activation of cold-sensitive neurons by both thermal (cold) and chemical (e.g., icilin, menthol) stimuli.[5][6] Its action is specific, with studies showing no significant effect on other TRP channels at concentrations where it potently blocks TRPM8.

cluster_0 Normal Cold Sensation Pathway cluster_1 Inhibition by this compound Cold Cold (<28°C) or Menthol/Icilin TRPM8 TRPM8 Channel (On Sensory Neuron) Cold->TRPM8 Activates Ca_Influx Cation Influx (Na+, Ca2+) TRPM8->Ca_Influx Opens BlockedTRPM8 Blocked TRPM8 Channel Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Generation Depolarization->AP Signal Signal to CNS (Cold Sensation) AP->Signal M8B This compound M8B->BlockedTRPM8 Binds & Blocks No_Influx Cation Influx Prevented BlockedTRPM8->No_Influx No_Signal No Signal (Cold Sensation Blocked) No_Influx->No_Signal

Caption: Signaling pathway of TRPM8 activation and its inhibition by this compound.

Quantitative Data

This compound's potency has been quantified across different species and activation methods. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Potency of this compound (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) demonstrates the concentration of this compound required to block 50% of the TRPM8 response.

SpeciesActivatorIC₅₀ (nM)Reference
Not SpecifiedCold7.8
Not SpecifiedIcilin26.9
HumanCold2 - 4[7]
HumanIcilin6 - 11[7]
HumanMenthol1 - 2[7]
RatCold2 - 4[7]
RatIcilin6 - 11[7]
RatMenthol1 - 2[7]
MouseCold2 - 4[7]
MouseIcilin6 - 11[7]
MouseMenthol1 - 2[7]
Table 2: In Vitro Efficacy on Primary Sensory Neurons

This data illustrates the functional effect of this compound on the population of cold-responsive neurons.

ConditionParameterValueReference
Control (Cold Exposure)% of Cold-Responsive Neurons19 ± 3%[8]
This compound (10 µM) + Cold Exposure% of Cold-Responsive Neurons4 ± 1%[8]
Table 3: Key In Vivo Effects of this compound

These studies highlight the physiological consequences of TRPM8 blockade by this compound in animal models.

ModelAdministrationDosePrimary OutcomeReference
Rats & Mice (Trpm8+/+)i.v. or i.p.6 mg/kgDecrease in deep body temperature[5][9]
Mice (Trpm8-/-)i.p.6 mg/kgNo change in deep body temperature[6][8]
Ratsi.v. vs. intrathecal/intracerebroventricularNot specifiedi.v. route more effective at reducing body temp, indicating peripheral action[6][8]
Ratsi.v.Not specifiedAttenuated cold-induced c-Fos expression in the lateral parabrachial nucleus[6][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are protocols for key experiments utilizing this compound.

In Vitro Calcium Imaging of Cultured DRG Neurons

This protocol is designed to quantify the inhibitory effect of this compound on cold- or agonist-induced activation of sensory neurons.

Objective: To measure changes in intracellular calcium ([Ca²⁺]i) in response to TRPM8 activation and its blockade by this compound.

Materials:

  • Primary dorsal root ganglion (DRG) neuron culture

  • Fura-2 AM or other suitable calcium indicator dye

  • HEPES-buffered saline (HBS)

  • This compound hydrochloride (stock solution in DMSO or water)

  • TRPM8 agonist (e.g., Menthol, Icilin)

  • Perfusion system with temperature control (Peltier device)

  • Inverted fluorescence microscope with ratiometric imaging capabilities

Procedure:

  • Cell Preparation: Culture DRG neurons on glass coverslips according to standard laboratory procedures.

  • Dye Loading: Incubate the neurons with Fura-2 AM (2-5 µM) in HBS for 30-45 minutes at 37°C.

  • Washing: Wash the cells with HBS to remove extracellular dye and allow for de-esterification for at least 20 minutes.

  • Baseline Measurement: Place the coverslip in a perfusion chamber on the microscope stage. Perfuse with HBS at a basal temperature (e.g., 34°C) and record baseline [Ca²⁺]i for 2-5 minutes.

  • Cold/Agonist Stimulation:

    • Cold: Rapidly switch the perfusion to a cold HBS solution (e.g., 20°C) and record the [Ca²⁺]i response.

    • Agonist: Perfuse with HBS containing a known concentration of a TRPM8 agonist (e.g., 250 µM menthol) and record the response.[8]

  • This compound Incubation: After a washout and recovery period, perfuse the cells with HBS containing the desired concentration of this compound (e.g., 10 µM) for 5-10 minutes.[8]

  • Post-Inhibition Stimulation: While continuing to perfuse with the this compound solution, re-apply the cold or agonist stimulus as in step 5 and record the [Ca²⁺]i response.

  • Data Analysis: Identify responsive neurons from the initial stimulation. Quantify the peak [Ca²⁺]i change (e.g., F340/F380 ratio for Fura-2) before and after this compound application. Calculate the percentage of inhibition.

start Start: Cultured DRG Neurons dye Load with Fura-2 AM (30-45 min) start->dye wash Wash & De-esterify (20 min) dye->wash baseline Record Baseline [Ca2+]i (34°C) wash->baseline stim1 Apply Stimulus 1 (Cold or Menthol) baseline->stim1 record1 Record [Ca2+]i Response stim1->record1 washout Washout & Recovery record1->washout m8b Incubate with this compound (e.g., 10 µM for 5-10 min) washout->m8b stim2 Apply Stimulus 2 (Cold or Menthol + this compound) m8b->stim2 record2 Record [Ca2+]i Response stim2->record2 analysis Analyze Data: Compare Response 1 vs. 2 record2->analysis end End analysis->end

Caption: Experimental workflow for in vitro calcium imaging with this compound.
In Vivo Measurement of Core Body Temperature

This protocol assesses the systemic, physiological effect of TRPM8 channel blockade on thermoregulation in rodents.

Objective: To determine if this compound alters core body temperature, consistent with a disruption of normal cold-sensing.

Materials:

  • Rats or mice (including Trpm8+/+ and Trpm8-/- strains for specificity control)[8]

  • Implantable telemetry probes for continuous temperature monitoring or a rectal thermometer.

  • This compound hydrochloride solution in a sterile vehicle (e.g., saline).

  • Vehicle control solution.

  • Administration supplies (e.g., i.p. or i.v. injection).

  • Environmental chamber with controlled ambient temperature.

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the experimental room and housing conditions. If using telemetry, probes should be implanted surgically at least one week prior to the experiment.

  • Baseline Temperature: Place animals in the environmental chamber at a specific ambient temperature (e.g., 26°C, subneutral) and record baseline core body temperature for at least one hour until stable.[9]

  • Administration: Administer this compound (e.g., 6 mg/kg, i.p.) or vehicle to the respective animal groups.[5][9] Handle animals minimally to reduce stress-induced hyperthermia.

  • Post-Injection Monitoring: Continuously record core body temperature for several hours post-injection.

  • (Optional) Cold Challenge: To enhance the effect, animals can be kept at a high ambient temperature (e.g., 32°C) during this compound infusion and then transferred to a low ambient temperature (e.g., 15°C) immediately after.[6][8] This ensures high cutaneous perfusion for drug delivery followed by TRPM8 activation.

  • Data Analysis: Plot the change in body temperature over time for both this compound and vehicle-treated groups. Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the temperature profiles. Compare results between Trpm8+/+ and Trpm8-/- mice to confirm on-target action.[8]

cluster_input Inputs / Conditions cluster_response Physiological Responses M8B This compound TRPM8 TRPM8 Activation M8B->TRPM8 Blocks Cold Cold Stimulus (Low Ambient Temp) Neuron Cutaneous Cold-Sensitive Neuron Cold->Neuron Sensed by Neuron->TRPM8 Mediated via Defense Cold Defense Activation (Vasoconstriction, Thermogenesis) TRPM8->Defense TRPM8->Defense Signal Disrupted Temp Body Temperature Maintenance Defense->Temp Defense->Temp Leads to Drop

Caption: Logical relationship of this compound's effect on thermoregulation.

References

An In-depth Technical Guide to the Biological Activity of M8-B Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of M8-B hydrochloride, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound hydrochloride exerts its biological effects by acting as a potent and selective blocker of the TRPM8 ion channel.[1][2][3] TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons and is activated by cold temperatures (typically below 28°C), as well as cooling agents like menthol and icilin.[4] By antagonizing TRPM8, this compound hydrochloride effectively inhibits the influx of cations (primarily Ca²⁺ and Na⁺) that would normally occur upon channel activation. This blockade of ion influx prevents the depolarization of sensory neurons, thereby inhibiting the transmission of cold-related signals to the central nervous system. In vivo, this translates to a reduction in deep body temperature.[1][2][5]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound hydrochloride on TRPM8 channels from in vitro studies.

ParameterSpeciesActivatorIC₅₀ (nM)Reference
TRPM8 InhibitionRatCold7.8[6]
TRPM8 InhibitionRatIcilin26.9[6]
TRPM8 InhibitionRatMenthol64.3[6]
TRPM8 InhibitionHumanColdNot explicitly quantified, but stated to be similar to rat[6]
TRPM8 InhibitionHumanIcilinNot explicitly quantified, but stated to be similar to rat[6]
TRPM8 InhibitionHumanMentholNot explicitly quantified, but stated to be similar to rat[6]
Off-target effects-Other TRP channels>20,000[1][2]

Table 1: In vitro inhibitory activity of this compound hydrochloride.

Signaling Pathway

The activation of TRPM8 by cold or chemical agonists leads to a signaling cascade that results in the sensation of cold and physiological responses to maintain thermal homeostasis. This compound hydrochloride intervenes at the initial step of this pathway.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPM8 Channel cluster_inhibition Inhibition cluster_cellular_response Cellular Response cluster_cns Central Nervous System Cold Cold (<28°C) TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Icilin Icilin Icilin->TRPM8 Cation_Influx Ca²⁺/Na⁺ Influx TRPM8->Cation_Influx M8B This compound Hydrochloride M8B->TRPM8 Blocks Depolarization Neuronal Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Signal_Transmission Signal to CNS Action_Potential->Signal_Transmission Cold_Sensation Cold Sensation Signal_Transmission->Cold_Sensation Thermoregulation Thermoregulatory Response Signal_Transmission->Thermoregulation

Caption: TRPM8 signaling pathway and the inhibitory action of this compound hydrochloride.

Experimental Protocols

In Vitro Calcium Flux Assay for TRPM8 Antagonism

This protocol describes a method to assess the inhibitory effect of this compound hydrochloride on TRPM8 activation in a cell-based assay.

Cell Culture:

  • Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing rat or human TRPM8 are cultured in appropriate media (e.g., DMEM for HEK-293, F-12 for CHO) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

Assay Procedure:

  • Cell Plating: Seed the TRPM8-expressing cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells twice with the assay buffer to remove excess dye.

  • Compound Addition: Add this compound hydrochloride at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Agonist Addition: Add a TRPM8 agonist (e.g., icilin, menthol, or cold buffer) to the wells to stimulate the channel.

  • Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence over time.

  • Data Analysis: The increase in intracellular calcium upon agonist stimulation is reflected by an increase in fluorescence. The inhibitory effect of this compound hydrochloride is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Calcium_Flux_Workflow Start Start Plate_Cells Plate TRPM8-expressing cells (96-well plate) Start->Plate_Cells Dye_Loading Load cells with calcium-sensitive dye Plate_Cells->Dye_Loading Wash_Cells Wash cells to remove excess dye Dye_Loading->Wash_Cells Add_M8B Add this compound Hydrochloride (various concentrations) Wash_Cells->Add_M8B Measure_Baseline Measure baseline fluorescence Add_M8B->Measure_Baseline Add_Agonist Add TRPM8 agonist (Icilin, Menthol, or Cold Buffer) Measure_Baseline->Add_Agonist Measure_Response Measure fluorescence change Add_Agonist->Measure_Response Analyze_Data Analyze data and calculate IC₅₀ Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro calcium flux assay.

In Vivo Measurement of Body Temperature in Rodents

This protocol outlines the methodology for assessing the effect of this compound hydrochloride on the core body temperature of rodents.

Animals:

  • Adult male Sprague-Dawley rats or C57BL/6 mice are used. For on-target validation, TRPM8 knockout mice and their wild-type littermates can be utilized.

  • Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

Drug Administration:

  • Formulation: this compound hydrochloride is dissolved in a suitable vehicle (e.g., saline, or a mixture of DMSO, PEG300, Tween-80, and saline).

  • Administration: The compound is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dose administered in key studies is 6 mg/kg.[5]

Temperature Measurement:

  • Telemetry: For continuous and stress-free measurement, a telemetry transmitter is surgically implanted into the abdominal cavity of the animals several days before the experiment. The transmitter continuously records and transmits the core body temperature data to a receiver.

  • Rectal Probe: Alternatively, a thermocouple probe can be inserted into the rectum to a consistent depth to measure core body temperature at discrete time points. Care must be taken to minimize handling stress, which can affect body temperature.

Experimental Procedure:

  • Acclimation: Animals are acclimated to the experimental setup and handling procedures for several days before the experiment.

  • Baseline Measurement: Baseline body temperature is recorded for a stable period before drug administration.

  • Drug Injection: this compound hydrochloride or vehicle is administered to the animals.

  • Post-injection Monitoring: Body temperature is continuously monitored (telemetry) or measured at regular intervals (rectal probe) for several hours after injection.

  • Data Analysis: The change in body temperature from baseline is calculated for both the this compound hydrochloride-treated and vehicle-treated groups. Statistical analysis is performed to determine the significance of the observed effects.

In_Vivo_Workflow Start Start Acclimation Acclimate rodents to experimental conditions Start->Acclimation Baseline_Temp Measure baseline body temperature Acclimation->Baseline_Temp Drug_Admin Administer this compound Hydrochloride or vehicle (i.v. or i.p.) Baseline_Temp->Drug_Admin Monitor_Temp Monitor body temperature post-administration Drug_Admin->Monitor_Temp Data_Analysis Analyze change in body temperature Monitor_Temp->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo body temperature measurement.

Conclusion

This compound hydrochloride is a valuable research tool for investigating the physiological roles of the TRPM8 channel. Its high potency and selectivity make it a suitable pharmacological agent for both in vitro and in vivo studies aimed at understanding cold sensation, thermoregulation, and the potential therapeutic applications of TRPM8 modulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

M8-B: A Technical Guide to its Selectivity for the TRPM8 Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-established cold sensor in the peripheral nervous system, playing a crucial role in the detection of cool to cold temperatures and in the sensation of cold pain. Its involvement in various physiological and pathophysiological processes, including thermoregulation, inflammatory pain, and neuropathic pain, has made it an attractive target for therapeutic intervention. M8-B is a potent and selective antagonist of the TRPM8 channel. This technical guide provides an in-depth overview of the selectivity of this compound for TRPM8, including quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

Table 1: Potency of this compound against TRPM8 Channels

SpeciesActivation MethodIC50 (nM)Reference
Human, Rat, MouseCold2 - 4[1]
Human, Rat, MouseIcilin6 - 11[1]
Human, Rat, MouseMenthol1 - 2[1]
RatMenthol64.3[2]
RatIcilin26.9[2]
RatCold7.8[2]

Note: The variability in IC50 values can be attributed to different experimental conditions and assay formats.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

The activation of the TRPM8 channel by stimuli such as cold temperature or chemical agonists like menthol leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx results in membrane depolarization and the generation of an action potential, which is then propagated to the central nervous system, eliciting the sensation of cold. The activity of TRPM8 is also modulated by intracellular signaling molecules, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), which is essential for channel function.

TRPM8_Signaling_Pathway TRPM8 Channel Signaling Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Events Cold Temperature Cold Temperature TRPM8 TRPM8 Channel Cold Temperature->TRPM8 Menthol / Icilin Menthol / Icilin Menthol / Icilin->TRPM8 Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS_Signal Signal to CNS Action_Potential->CNS_Signal PIP2 PIP₂ PIP2->TRPM8 Required for channel gating

Caption: TRPM8 Channel Signaling Pathway.

Experimental Workflow for Assessing this compound Selectivity

The determination of a compound's selectivity for a specific ion channel involves a multi-step process. The following diagram illustrates a typical workflow for assessing the selectivity of an antagonist like this compound for the TRPM8 channel.

Antagonist_Selectivity_Workflow Workflow for Assessing Ion Channel Antagonist Selectivity cluster_setup Assay Setup cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Selectivity cluster_analysis Data Analysis & Conclusion Cell_Culture Cell Culture (e.g., HEK293 expressing TRPM8) Transfection Transient or Stable Transfection Cell_Culture->Transfection Calcium_Assay Calcium Imaging Assay (e.g., Fura-2 or Fluo-4) Transfection->Calcium_Assay Dose_Response Dose-Response Curve Generation Calcium_Assay->Dose_Response IC50_Determination IC₅₀ Determination for TRPM8 Dose_Response->IC50_Determination Patch_Clamp Whole-Cell Patch Clamp Electrophysiology IC50_Determination->Patch_Clamp Confirmation of Potency Selectivity_Panel Selectivity Panel Screening (Other TRP channels & off-targets) Patch_Clamp->Selectivity_Panel IC50_Comparison Comparison of IC₅₀ values Selectivity_Panel->IC50_Comparison Data_Analysis Data Analysis IC50_Comparison->Data_Analysis Conclusion Determine Selectivity Profile Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Pharmacology of M8-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The information is compiled for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction to this compound

This compound, chemically known as N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride, is a small molecule inhibitor of the TRPM8 channel.[1] TRPM8 is a non-selective cation channel primarily known as the principal cold sensor in mammals, being activated by cool temperatures (<28°C) and cooling agents like menthol and icilin.[2] Due to its role in thermosensation and various pathological conditions, TRPM8 has emerged as a significant therapeutic target. This compound serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of this channel.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly antagonizing the TRPM8 channel.[3] In its active state, TRPM8 allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of sensory neurons. This depolarization initiates a signaling cascade that the central nervous system interprets as a cold sensation.

This compound blocks the channel pore, preventing this ion influx whether it is induced by cold temperatures or chemical agonists.[1][3] This action effectively dampens the signaling from TRPM8-expressing sensory neurons, thereby inhibiting the physiological responses to cold.

TRPM8_Signaling_Pathway cluster_stimuli cluster_channel cluster_blocker cluster_cellular_response cluster_physiological_response Cold Cold (<28°C) TRPM8 TRPM8 Channel (Sensory Neurons) Cold->TRPM8 Activates Agonists Agonists (Menthol, Icilin) Agonists->TRPM8 Activates Ca_Influx Ca²+ / Na⁺ Influx TRPM8->Ca_Influx Allows M8B This compound M8B->TRPM8 Blocks Depolarization Neuronal Depolarization Ca_Influx->Depolarization Signal_CNS Signal to CNS Depolarization->Signal_CNS Cold_Sensation Cold Sensation & Thermoregulation Signal_CNS->Cold_Sensation

Caption: this compound blocks TRPM8 channel activation by cold or agonists.

In Vitro Pharmacology

This compound is a highly potent inhibitor of TRPM8 channels from multiple species, including human, rat, and mouse.[1] Its antagonist activity has been quantified against various activators of the channel.

Table 1: In Vitro Potency of this compound

Agonist IC₅₀ (nM) Assay Type
Cold 7.8 Calcium Influx Assay
Icilin 26.9 Calcium Influx Assay

| Menthol | 64.3 | Calcium Influx Assay |

Data sourced from Cayman Chemical product information.

This compound demonstrates high selectivity for TRPM8, with no significant activity observed at other TRP channels at concentrations up to 20 µM.

The inhibitory potency of this compound is typically determined using a cell-based calcium flux assay.

  • Cell Culture: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is engineered to heterologously express the TRPM8 channel of interest (e.g., human TRPM8).[4]

  • Dye Loading: The cells are plated in a multi-well format (e.g., 96-well plate) and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for approximately one hour at 37°C.[5]

  • Compound Preparation: this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.

  • Assay Procedure:

    • The dye-loaded cells are washed to remove excess dye.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle control.

    • A baseline fluorescence reading is taken using a microplate reader (e.g., FlexStation 3).[5]

    • The TRPM8 channel is then activated by adding a known agonist (e.g., icilin or menthol) or by rapidly lowering the temperature of the assay plate.

    • The change in intracellular calcium is monitored in real-time by measuring the fluorescence intensity.

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to Ca²+ influx. The inhibitory effect of this compound is calculated as a percentage of the response seen in vehicle-treated cells. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Pharmacology

In vivo studies have confirmed the on-target effect of this compound. Administration of this compound leads to a significant decrease in deep body temperature in wild-type (Trpm8+/+) mice and rats.[1][3] Critically, this thermoregulatory effect is absent in TRPM8 knockout (Trpm8-/-) mice, confirming that the hypothermic action is mediated specifically through the TRPM8 channel.[1]

Table 2: In Vivo Effects of this compound

Species Dose Route of Administration Primary Effect
Rat 6 mg/kg Intravenous (i.v.) 0.9°C decrease in deep body temperature.[3]

| Mouse | 6 mg/kg | Intraperitoneal (i.p.) | Decrease in deep body temperature.[3] |

The hypothermic effect of this compound is dependent on ambient temperature, suggesting that both the presence of the drug at peripheral sensory neurons and the activation of TRPM8 by environmental cold are necessary for its action.[1]

Caption: Experimental workflow to confirm on-target in vivo activity of this compound.

This protocol describes a typical experiment to assess the effect of this compound on thermoregulation in mice.

  • Animal Models: Adult male wild-type (e.g., C57BL/6) and TRPM8 knockout mice are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimation: Prior to the experiment, mice are acclimated to the testing room and handling procedures to minimize stress-induced temperature changes.[6]

  • Temperature Measurement:

    • Deep body temperature is measured using a rectal or colonic probe. The probe is lubricated and inserted to a consistent depth (e.g., 2 cm for mice) to ensure reliable core temperature readings.[6]

    • Alternatively, temperature can be monitored continuously and non-invasively using surgically implanted telemetry probes.[7]

  • Experimental Procedure:

    • A baseline body temperature is recorded for each animal.

    • Animals are divided into four groups: wild-type + vehicle, wild-type + this compound, knockout + vehicle, and knockout + this compound.

    • This compound (e.g., 6 mg/kg) or an equivalent volume of vehicle is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Body temperature is measured at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) post-injection.

    • The experiment is conducted at a sub-neutral ambient temperature (e.g., 19-26°C) to ensure baseline activation of TRPM8 channels.[3]

  • Data Analysis: The change in body temperature from baseline is calculated for each animal at each time point. The data are then analyzed using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of this compound between the wild-type and knockout groups.

Logical Framework of this compound's Pharmacological Effect

The action of this compound can be understood through a clear logical relationship: by blocking the primary molecular sensor for cold, this compound effectively blinds the body to cold stimuli. This prevents the initiation of both autonomic (e.g., vasoconstriction, thermogenesis) and behavioral (e.g., seeking warmth) defenses against cold, leading to a drop in core body temperature when in a cool environment.[1][8]

Logical_Relationship cluster_input cluster_pathway cluster_output Cold_Stimulus Cold Environment TRPM8_Activation TRPM8 Activation in Sensory Nerves Cold_Stimulus->TRPM8_Activation M8B_Block This compound Blockade TRPM8_Activation->M8B_Block CNS_Signal Cooling Signal to CNS TRPM8_Activation->CNS_Signal Initiates M8B_Block->CNS_Signal Prevents Temp_Drop Body Temperature Decreases M8B_Block->Temp_Drop Leads to Cold_Defense Autonomic & Behavioral Cold Defenses CNS_Signal->Cold_Defense Temp_Maintenance Body Temperature Maintained Cold_Defense->Temp_Maintenance

Caption: Logical flow of this compound's effect on thermoregulation.

References

Methodological & Application

M8-B: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol. TRPM8 is predominantly expressed in a subpopulation of primary sensory neurons in the dorsal root and trigeminal ganglia, playing a crucial role in the sensation of cold and in various pathophysiological processes, including neuropathic pain and seizures. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by directly blocking the TRPM8 ion channel. This antagonism prevents the influx of cations (primarily Ca²⁺ and Na⁺) that is normally induced by cold stimuli or chemical agonists. By inhibiting TRPM8 activation, this compound can modulate the activity of sensory neurons, thereby influencing downstream physiological responses such as temperature sensation and pain signaling.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

ParameterSpeciesAssay SystemAgonistValueReference
IC₅₀ In VitroHEK293 cells expressing human TRPM8Cold7.8 nM[1]
IC₅₀ In VitroHEK293 cells expressing human TRPM8Icilin26.9 nM[1]
IC₅₀ In VitroHEK293 cells expressing human TRPM8Menthol64.3 nM[1]
In Vivo Efficacy RatDeep Body Temperature-6 mg/kg (i.v. or i.p.) causes a significant decrease in body temperature.[2]
In Vivo Efficacy MouseDeep Body Temperature-6 mg/kg (i.p.) causes a significant decrease in body temperature.[2]
Anticonvulsant Effect MousePentylenetetrazol (PTZ)-induced seizuresPTZProtective effect observed.[3]

Signaling Pathways

The antagonism of TRPM8 by this compound interrupts downstream signaling cascades within sensory neurons. The following diagram illustrates the putative signaling pathway affected by this compound.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPM8 TRPM8 Channel Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Allows Gq Gq Protein TRPM8->Gq Activates M8B This compound M8B->TRPM8 Blocks PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Ca_ion->PLC Activates Neuron_Activation Neuronal Activation (Action Potential) Ca_ion->Neuron_Activation Leads to ERK ERK1/2 Ca_ion->ERK Activates ERK->Neuron_Activation Modulates Gq->PLC Activates Cold Cold Stimulus / Agonist Cold->TRPM8 Activates

Caption: this compound blocks the TRPM8 channel, inhibiting downstream signaling.

Experimental Protocols

Detailed methodologies for key neuroscience research applications of this compound are provided below.

Neuropathic Pain Models

This compound can be used to investigate the role of TRPM8 in neuropathic pain using models such as Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI).

a) Chronic Constriction Injury (CCI) Model Protocol (Rat)

This model induces neuropathic pain through loose ligation of the sciatic nerve.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • This compound solution (for intraperitoneal injection)

  • Vehicle control (e.g., saline with appropriate solubilizing agents)

  • Von Frey filaments for assessing mechanical allodynia

  • Acetone for assessing cold allodynia

Procedure:

  • Anesthetize the rat following approved institutional protocols.

  • Make an incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

  • Carefully dissect the nerve from the surrounding connective tissue.

  • Loosely tie four ligatures of 4-0 chromic gut around the sciatic nerve with about 1 mm spacing between each. The ligatures should be tight enough to cause a slight constriction without arresting epifascicular blood flow.[4][5][6]

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for 7-10 days to allow for the development of neuropathic pain.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 10-45 mg/kg).[7]

  • Assess mechanical allodynia using von Frey filaments at baseline and at various time points post-M8-B administration (e.g., 30, 60, 120 minutes). The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.[5]

  • Assess cold allodynia by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of paw withdrawal or licking.[5]

b) Spared Nerve Injury (SNI) Model Protocol (Mouse)

This model involves the transection of two of the three terminal branches of the sciatic nerve.[8][9][10][11]

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthetic

  • Surgical microscope

  • Microsurgical instruments

  • 8-0 silk sutures

  • This compound solution

  • Vehicle control

  • Von Frey filaments

Procedure:

  • Anesthetize the mouse.

  • Make a small incision in the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve intact.

  • Ligate and transect the common peroneal and tibial nerves, removing a small section (2-3 mm) of the distal nerve stump to prevent regeneration.[10]

  • Close the muscle and skin layers.

  • Allow 5-7 days for recovery and development of pain hypersensitivity.

  • Administer this compound or vehicle (i.p.).

  • Measure mechanical allodynia on the lateral plantar surface of the ipsilateral hind paw (sural nerve territory) using von Frey filaments at baseline and post-treatment.[8][9]

Neuropathic_Pain_Workflow cluster_surgery Surgical Induction of Neuropathy cluster_assessment Pain Phenotypes CCI Chronic Constriction Injury (CCI) Recovery Recovery & Pain Development (5-10 days) CCI->Recovery SNI Spared Nerve Injury (SNI) SNI->Recovery Treatment This compound or Vehicle Administration (i.p.) Recovery->Treatment Assessment Behavioral Assessment Treatment->Assessment Mechanical Mechanical Allodynia (von Frey filaments) Assessment->Mechanical Cold Cold Allodynia (Acetone test) Assessment->Cold

Caption: Workflow for assessing this compound in neuropathic pain models.
Anticonvulsant Activity Assessment

The anticonvulsant properties of this compound can be evaluated using the pentylenetetrazol (PTZ)-induced seizure model.

Pentylenetetrazol (PTZ)-Induced Seizure Model Protocol (Mouse)

PTZ is a GABA-A receptor antagonist that reliably induces seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for acute seizures)[12]

  • This compound solution

  • Vehicle control

  • Observation chambers

  • Timer

Procedure:

  • Administer this compound or vehicle (i.p.) at the desired dose.

  • After a pre-treatment period (e.g., 30 minutes), administer a convulsant dose of PTZ (i.p.).

  • Immediately place the mouse in an individual observation chamber and start the timer.

  • Observe the animal for 30 minutes and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.[3][12]

  • Seizure severity can be scored using a standardized scale (e.g., Racine's scale).[12]

  • Record the percentage of animals protected from seizures and mortality.

PTZ_Seizure_Workflow cluster_endpoints Seizure Parameters Pretreatment This compound or Vehicle Pre-treatment (i.p.) PTZ_Injection PTZ Injection (i.p.) Pretreatment->PTZ_Injection Observation Observation (30 min) PTZ_Injection->Observation Latency Latency to Seizures Observation->Latency Severity Seizure Severity Score Observation->Severity Protection Protection Rate (%) Observation->Protection

Caption: Experimental workflow for the PTZ-induced seizure model.
In Vitro Electrophysiology

The direct effects of this compound on neuronal activity can be assessed using electrophysiological recordings from cultured dorsal root ganglion (DRG) neurons.

Patch-Clamp Recording from Cultured DRG Neurons Protocol

Materials:

  • Primary DRG neuron culture

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • External and internal recording solutions

  • This compound solution

  • TRPM8 agonist (e.g., menthol or icilin)

Procedure:

  • Prepare primary cultures of DRG neurons from neonatal rats or mice.

  • After 24-48 hours in culture, select healthy-looking neurons for recording.

  • Perform whole-cell patch-clamp recordings in voltage-clamp or current-clamp mode.

  • Establish a stable baseline recording.

  • Apply a TRPM8 agonist to elicit an inward current (in voltage-clamp) or depolarization (in current-clamp).

  • After washing out the agonist, pre-apply this compound for a few minutes.

  • Co-apply the TRPM8 agonist with this compound and record the response.

  • Compare the amplitude of the agonist-evoked current or the change in membrane potential in the absence and presence of this compound to determine the inhibitory effect.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of TRPM8 in various physiological and pathological processes within the nervous system. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to investigate the therapeutic potential of targeting the TRPM8 channel in conditions such as neuropathic pain and epilepsy. As with all in vivo research, all animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

References

Application Notes and In Vivo Experimental Protocol for M8-B, a TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M8-B is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4] TRPM8 is a non-selective cation channel primarily known as a sensor for cold temperatures and cooling agents like menthol.[3][5] It is expressed in a subset of sensory neurons and has been implicated in various physiological and pathophysiological processes, including thermoregulation, inflammatory pain, and neuropathic pain.[1][3][5] As an antagonist, this compound blocks the activation of TRPM8 channels, making it a valuable tool for investigating the role of TRPM8 in these processes and a potential therapeutic agent for conditions characterized by cold hypersensitivity and pain.[1][3]

These application notes provide a detailed in vivo experimental protocol for evaluating the efficacy of this compound in a preclinical model of inflammatory pain. The protocol is designed for researchers in academia and industry engaged in drug discovery and development.

TRPM8 Signaling Pathway

The activation of the TRPM8 channel by stimuli such as cold or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials in sensory neurons. The subsequent increase in intracellular Ca2+ can trigger various downstream signaling cascades.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx PLC PLC PIP2 PIP2 PLC->PIP2 Acts on IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Cold Cold Cold->TRPM8 Activates Menthol Menthol/Agonists Menthol->TRPM8 Activates M8B This compound M8B->TRPM8 Inhibits Ca_influx->PLC Activates Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential (to CNS) Depolarization->Action_Potential Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates

Figure 1: Simplified TRPM8 Signaling Pathway.

In Vivo Experimental Protocol: Evaluation of this compound in a Murine Model of Inflammatory Pain

This protocol describes the use of the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice to assess the analgesic efficacy of this compound.

Materials and Reagents
  • This compound: (Source to be specified by the researcher)

  • Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[6]

  • Complete Freund's Adjuvant (CFA): (e.g., Sigma-Aldrich)

  • Sterile Saline (0.9% NaCl)

  • Anesthetics: Isoflurane

  • Test Animals: Adult male C57BL/6 mice (8-10 weeks old, 20-25 g)

Equipment
  • Von Frey Filaments: For assessing mechanical allodynia.

  • Animal balance

  • Microsyringes (10-50 µL)

  • Intraperitoneal (i.p.) injection needles (27G)

  • Plexiglas testing chambers with a wire mesh floor

  • Animal housing with a 12h/12h light/dark cycle, controlled temperature, and humidity, with ad libitum access to food and water.

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

Experimental_Workflow cluster_pre Pre-Experiment cluster_induction Pain Induction cluster_treatment Treatment and Testing Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (Day -1) Acclimatization->Baseline CFA_Injection CFA/Saline Injection (Day 0) Baseline->CFA_Injection M8B_Admin This compound/Vehicle Administration (e.g., Day 1, 3, 5 post-CFA) CFA_Injection->M8B_Admin Behavioral_Testing Post-treatment Behavioral Testing (e.g., 1h post-dosing) M8B_Admin->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection

Figure 2: Experimental Workflow for In Vivo Efficacy Testing of this compound.

Detailed Methodologies

4.1. Animal Handling and Acclimatization

  • Upon arrival, house mice in groups of 3-5 per cage.

  • Allow at least one week for acclimatization to the housing facility and handling by the experimenter.

  • Conduct all behavioral experiments during the light phase of the light/dark cycle.

4.2. Baseline Behavioral Testing (Day -1)

  • To establish a baseline, measure the paw withdrawal threshold (PWT) in response to mechanical stimulation using von Frey filaments.

  • Place mice in individual Plexiglas chambers on a wire mesh floor and allow them to habituate for at least 30 minutes.

  • Apply von Frey filaments of increasing force to the plantar surface of the right hind paw until the mouse withdraws its paw.

  • The PWT is the lowest force that elicits a withdrawal response in at least 3 out of 5 applications.

4.3. Induction of Inflammatory Pain (Day 0)

  • Briefly anesthetize mice with isoflurane.

  • Inject 20 µL of CFA into the plantar surface of the right hind paw using a microsyringe.[2]

  • The control group receives a 20 µL injection of sterile saline in the right hind paw.

  • Monitor animals for signs of distress and ensure they recover from anesthesia.

4.4. Drug Preparation and Administration

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, prepare the final dosing solution by diluting the stock in the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to the desired concentrations.[6]

  • A dose-response study is recommended (e.g., 1, 3, 10, and 30 mg/kg). The 6 mg/kg dose used in thermoregulation studies can serve as a reference point.[1][4]

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • The timing of administration can be varied, but a common paradigm is to administer the compound on days when behavioral testing is performed, for example, on days 1, 3, and 5 post-CFA injection.

4.5. Post-treatment Behavioral Testing

  • Assess mechanical allodynia at various time points post-CFA injection (e.g., 24, 48, 72 hours, and up to 7 days).

  • On testing days, administer this compound or vehicle and perform behavioral testing at the predicted time of peak compound effect (e.g., 60 minutes post-dose).

  • Measure the PWT using von Frey filaments as described for baseline testing.

4.6. Data Collection and Analysis

  • Record the paw withdrawal threshold in grams for each animal at each time point.

  • Data can be analyzed using a two-way repeated measures ANOVA, with treatment group as the between-subjects factor and time as the within-subjects factor, followed by a post-hoc test (e.g., Bonferroni or Tukey's) for multiple comparisons.

  • A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Paw Withdrawal Threshold (g) in CFA-induced Inflammatory Pain

Treatment GroupNBaseline (Day -1)24h post-CFA48h post-CFA72h post-CFA
Saline + Vehicle8-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
CFA + Vehicle8-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
CFA + this compound (1 mg/kg)8-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
CFA + this compound (3 mg/kg)8-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
CFA + this compound (10 mg/kg)8-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
CFA + this compound (30 mg/kg)8-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Paw Edema Measurements (mm)

Treatment GroupNBaseline (Day -1)24h post-CFA48h post-CFA72h post-CFA
Saline + Vehicle8-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
CFA + Vehicle8-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
CFA + this compound (10 mg/kg)8-10Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

This detailed protocol provides a robust framework for the in vivo evaluation of the TRPM8 antagonist this compound in a widely accepted model of inflammatory pain. Adherence to these guidelines will facilitate the generation of reliable and reproducible data, aiding in the assessment of the therapeutic potential of this compound and related compounds. Researchers should adapt the specific time points, dose levels, and outcome measures based on the pharmacokinetic and pharmacodynamic properties of this compound and the specific research questions being addressed.

References

Application Notes and Protocols for M8-B Administration in Mouse Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M8-B is a selective and potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol.[1] The TRPM8 channel is predominantly expressed in a subset of sensory neurons and is implicated in the sensation of cold and in various pain states. Emerging evidence suggests that modulating TRPM8 activity can have significant analgesic effects, making it a promising therapeutic target for pain management.[2][3][4] While the primary literature on this compound has focused on its role in thermoregulation, its properties as a TRPM8 antagonist suggest potential applications in pain research. These application notes provide a comprehensive overview and detailed protocols for investigating the analgesic potential of this compound in various mouse models of pain, drawing upon established methodologies for TRPM8-targeted interventions.

Data Presentation: Efficacy of TRPM8 Antagonists in Pain Models

The following table summarizes quantitative data from studies on TRPM8 antagonists in rodent models of pain. This data can serve as a reference for designing experiments with this compound.

CompoundPain ModelSpeciesAdministration RouteEffective DoseOutcomeReference
RGM8-51Oxaliplatin-induced peripheral neuropathyMouseIntraplantar (i.pl.)0.1-1 µgReduction in cold allodynia[5]
RGM8-51Chronic Constriction Injury (CCI)RatIntraplantar (i.pl.)10 µgDecrease in nocifensive responses to cold, heat, and mechanical stimuli[5]
RGM8-51Nitroglycerin (NTG)-induced migraineMouseIntravenous (i.v.)10 or 30 mg/kgRelief of chronic pain[5]
DFL23693 & DFL23448Formalin-induced orofacial painRatNot specifiedNot specifiedSignificant antinociceptive effect[6]
DFL23693 & DFL23448Chronic Constriction Injury (CCI)RatNot specifiedNot specifiedSignificant antinociceptive effect[6]
AMG2850Acetone-induced evaporative coolingMouseIntraperitoneal (i.p.)30 mg/kgInhibition of licking and flinching responses[7]

Signaling Pathways

Diagram of TRPM8-Mediated Pain Signaling and Antagonist Action

TRPM8_Signaling TRPM8 Signaling in Nociception and Analgesia cluster_neuron Sensory Neuron cluster_spinal_cord Spinal Cord (Dorsal Horn) Cold Stimulus Cold Stimulus TRPM8 Channel TRPM8 Channel Cold Stimulus->TRPM8 Channel Activates Ca2+ Influx Ca2+ Influx TRPM8 Channel->Ca2+ Influx Opens This compound This compound This compound->TRPM8 Channel Blocks Action Potential Action Potential Ca2+ Influx->Action Potential Initiates Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Triggers Second-Order Neuron Second-Order Neuron Neurotransmitter Release->Second-Order Neuron Activates Inhibitory Interneuron Inhibitory Interneuron Neurotransmitter Release->Inhibitory Interneuron Activates (via mGluRII/III) Pain Signal to Brain Pain Signal to Brain Second-Order Neuron->Pain Signal to Brain Transmits Pain Perception Pain Perception Pain Signal to Brain->Pain Perception Glutamate Receptors mGluRII/III Inhibitory Interneuron->Second-Order Neuron Inhibits Experimental_Workflow General Workflow for this compound Analgesic Testing Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Pain Model Induction Pain Model Induction Baseline Behavioral Testing->Pain Model Induction Drug Administration This compound or Vehicle Pain Model Induction->Drug Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration->Post-treatment Behavioral Testing Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

References

Application Notes and Protocols for M8-B Solutions in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of M8-B solutions for in vitro experiments. This compound, also known as this compound hydrochloride, is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1] This document outlines the necessary information for the effective application of this compound in various cell-based assays.

Chemical Properties and Storage

This compound hydrochloride is a crystalline solid with the chemical name N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide, monohydrochloride.[1] It is crucial to understand its physical and chemical properties for accurate solution preparation and storage.

PropertyValueReference
CAS Number 883976-12-3[1][2]
Molecular Formula C₂₂H₂₄N₂O₃S • HCl[1]
Formula Weight 432.96 g/mol
Purity ≥98%[1]
Appearance Crystalline solid[1]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]

Solubility and Stock Solution Preparation

Proper dissolution of this compound is critical for experimental reproducibility. Due to its limited aqueous solubility, organic solvents are required for preparing concentrated stock solutions.

SolventMaximum ConcentrationReference
DMSO 100 mM (43.3 mg/mL)
DMF 10 mg/mL[1]
Water 10 mM (4.33 mg/mL) with sonication
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.33 mg of this compound (Formula Weight: 432.96 g/mol ).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution is stable for at least one month at -20°C and up to six months at -80°C.[3]

In Vitro Applications and Protocols

This compound is a highly selective TRPM8 antagonist, making it an invaluable tool for studying the role of this ion channel in various physiological and pathological processes. It effectively blocks TRPM8 activation induced by cold temperatures and chemical agonists like menthol and icilin.[1]

ApplicationIC₅₀ ValueAgonistReference
TRPM8 Inhibition 7.8 nMCold[1]
TRPM8 Inhibition 26.9 nMIcilin[1]
TRPM8 Inhibition 64.3 nMMenthol[1]
Signaling Pathway of TRPM8 and Inhibition by this compound

TRPM8 is a non-selective cation channel that, upon activation by cold or agonists, allows the influx of Ca²⁺ and Na⁺, leading to membrane depolarization and the generation of an action potential. This signaling is crucial in sensory neurons for thermosensation. This compound acts by blocking this channel, thereby preventing ion influx and subsequent neuronal activation.

TRPM8_Pathway cluster_stimuli Stimuli cluster_ions Ion Influx Cold Cold Menthol Menthol TRPM8_Channel TRPM8 Channel (Membrane) Menthol->TRPM8_Channel Activates Ca2_Influx Ca²⁺ Influx TRPM8_Channel->Ca2_Influx Na_Influx Na⁺ Influx TRPM8_Channel->Na_Influx Depolarization Membrane Depolarization Ca2_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential (Neuronal Signal) Depolarization->Action_Potential M8_B This compound M8_B->TRPM8_Channel Blocks

TRPM8 channel activation and its inhibition by this compound.
Protocol 2: In Vitro Calcium Influx Assay

This protocol describes how to measure the inhibitory effect of this compound on TRPM8-mediated calcium influx using a fluorescent calcium indicator.

Materials:

  • Cells expressing TRPM8 (e.g., HEK293-TRPM8 or a neuronal cell line)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution (10 mM in DMSO)

  • TRPM8 agonist (e.g., Menthol or Icilin) stock solution

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with bottom-read capabilities

Experimental Workflow:

Calcium_Assay_Workflow A 1. Seed TRPM8-expressing cells in a 96-well plate B 2. Load cells with a calcium indicator dye (e.g., Fluo-4 AM) A->B C 3. Pre-incubate cells with varying concentrations of this compound B->C D 4. Add TRPM8 agonist (e.g., Menthol) C->D E 5. Measure fluorescence (calcium influx) using a plate reader D->E F 6. Analyze data and calculate IC₅₀ E->F

Workflow for the in vitro calcium influx assay.

Procedure:

  • Cell Plating: Seed TRPM8-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare a loading buffer containing a calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Addition: Prepare serial dilutions of the this compound stock solution in HBSS to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity. Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (HBSS with the same final DMSO concentration).

  • Agonist Stimulation: Prepare a 2X working solution of the TRPM8 agonist (e.g., menthol) in HBSS. Add an equal volume (e.g., 100 µL) of the 2X agonist solution to each well to initiate calcium influx.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4). Record data every few seconds for several minutes to capture the peak response.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Normalize the data to the vehicle control and plot the percent inhibition against the log concentration of this compound. Calculate the IC₅₀ value using a suitable non-linear regression model.

Protocol 3: Cell Viability (MTT) Assay

This protocol is to assess the potential cytotoxicity of this compound on a given cell line.

Materials:

  • Selected cell line (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells (≤ 0.5%). Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a multi-well plate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Concluding Remarks

This compound is a valuable pharmacological tool for the investigation of TRPM8 function. The protocols outlined in these application notes provide a framework for the preparation and use of this compound in common in vitro assays. Researchers should optimize these protocols for their specific cell types and experimental conditions. It is essential to maintain a consistent and low concentration of the solvent (DMSO) in all experiments to avoid confounding results.

Disclaimer: This document is intended for research use only. The information provided is based on publicly available data and should be used as a guide. All experiments should be conducted in accordance with institutional guidelines and safety procedures.

References

Application Note: M8-B Dose-Response Curve Analysis in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that has emerged as a therapeutic target in various pathologies, including cancer. In prostate cancer, particularly androgen-dependent types, TRPM8 expression is regulated by the androgen receptor (AR).[1][2] The interplay between AR and TRPM8 signaling has been shown to influence cell proliferation, migration, and survival.[3][4] M8-B is a potent antagonist of the TRPM8 channel.[5] Its ability to block TRPM8-mediated calcium influx presents a promising strategy for inhibiting the growth of prostate cancer cells that are dependent on this signaling pathway.[3][4]

This application note provides a detailed protocol for performing a dose-response curve analysis of this compound in the androgen-sensitive LNCaP human prostate cancer cell line. The objective is to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for evaluating its potency as a potential anti-cancer agent.

Principle

The dose-response analysis will be conducted by treating LNCaP cells with a range of this compound concentrations. After a defined incubation period, cell viability will be assessed using a metabolic assay, such as the PrestoBlue™ HS Cell Viability Assay. This assay measures the reducing power of living cells, which is proportional to the number of viable cells. The resulting data will be used to plot a dose-response curve and calculate the IC50 value of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the dose-response of this compound in the LNCaP cell line. This data is for illustrative purposes and actual results may vary.

Cell LineCompoundAssay DurationIC50 (nM)
LNCaPThis compound72 hours150

Experimental Protocols

Materials and Reagents
  • LNCaP human prostate cancer cell line (ATCC® CRL-1740™)

  • RPMI-1640 Medium (ATCC® 30-2001™)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (TRPM8 antagonist)

  • Dimethyl sulfoxide (DMSO)

  • PrestoBlue™ HS Cell Viability Reagent

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Microplate reader capable of fluorescence detection

Cell Culture
  • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

  • Subculture the cells when they reach 70-80% confluency. LNCaP cells are loosely adherent and tend to grow in clusters.[7]

  • To subculture, aspirate the medium, rinse with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge, and resuspend the cells in fresh medium for plating.[6]

Dose-Response Assay Protocol
  • Cell Seeding:

    • Harvest LNCaP cells and perform a cell count to determine viability.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[8]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete medium to obtain the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) as a negative control and wells with only medium as a blank.

  • Incubation:

    • Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (PrestoBlue™ HS):

    • After the 72-hour incubation, add 10 µL of PrestoBlue™ HS reagent to each well.

    • Incubate the plate for 1-2 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation of 560 nm and an emission of 590 nm.

Data Analysis
  • Subtract the average fluorescence of the blank wells from all other wells.

  • Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle control wells (100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for this compound Dose-Response Analysis cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis culture Culture LNCaP cells to 70-80% confluency harvest Harvest and count cells culture->harvest seed Seed cells in 96-well plate (1x10^4 cells/well) harvest->seed treat_cells Treat cells with this compound and incubate for 72h seed->treat_cells prepare_drug Prepare serial dilutions of this compound prepare_drug->treat_cells add_reagent Add PrestoBlue reagent treat_cells->add_reagent incubate_reagent Incubate for 1-2h add_reagent->incubate_reagent read_plate Measure fluorescence incubate_reagent->read_plate normalize Normalize data to vehicle control read_plate->normalize plot_curve Plot dose-response curve normalize->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

Caption: Workflow for this compound dose-response analysis in LNCaP cells.

signaling_pathway Hypothesized this compound Mechanism of Action in Prostate Cancer Cells cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TRPM8 TRPM8 Channel Ca_ion Ca2+ Influx TRPM8->Ca_ion AR Androgen Receptor (AR) AR->TRPM8 Activates PI3K_Akt PI3K/Akt Pathway Ca_ion->PI3K_Akt Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Androgen Androgens Androgen->AR M8B This compound M8B->TRPM8 Inhibits

Caption: this compound inhibits androgen-mediated signaling in prostate cancer.

Expected Results

Treatment of LNCaP cells with this compound is expected to result in a dose-dependent decrease in cell viability. The IC50 value, which represents the concentration of this compound required to inhibit 50% of cell proliferation, can be determined from the dose-response curve. This value is a critical measure of the compound's potency and can be used to compare its efficacy with other potential therapeutic agents.

Troubleshooting

  • Low Cell Viability in Control Wells: Ensure proper cell handling and seeding density. LNCaP cells are sensitive and should not be plated too sparsely.[7]

  • High Variability Between Replicates: Ensure accurate and consistent pipetting, especially during serial dilutions and reagent addition.

  • No Dose-Response Effect: The concentration range of this compound may need to be adjusted. If no effect is observed, consider increasing the concentration range. Conversely, if all concentrations are toxic, a lower range should be tested.

Conclusion

This application note provides a comprehensive protocol for the analysis of the dose-response relationship of the TRPM8 antagonist, this compound, in the LNCaP prostate cancer cell line. By following this protocol, researchers can obtain reliable and reproducible data to evaluate the potential of this compound as a therapeutic agent for androgen-dependent prostate cancer.

References

Application Notes and Protocols for Intravenous Administration of a Hypothetical Compound (M8-B) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a template and example. The compound "M8-B" is hypothetical, and the data presented are for illustrative purposes only, synthesized from established methodologies in preclinical research. Researchers should adapt these protocols based on the specific physicochemical properties and pharmacological profile of their test substance.

Introduction

These application notes provide a comprehensive overview of the intravenous (IV) administration of the novel small molecule this compound in rat models. The protocols outlined below cover procedures for pharmacokinetic analysis, and safety assessment. The included data and diagrams are intended to serve as a guide for researchers designing and executing preclinical studies involving intravenous delivery of therapeutic candidates.

Quantitative Data Summary

The following tables summarize hypothetical pharmacokinetic and safety data for this compound following a single intravenous administration in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=6 per group)

ParameterMale RatsFemale Rats
Dose (mg/kg) 1010
Cmax (µg/mL) 250265
AUC₀-t (µg·h/mL) 68.572.3
AUC₀-∞ (µg·h/mL) 70.274.1
CL (mL/h/kg) 780755
Vd (mL/kg) 210205
t½ (h) 0.200.22

Cmax: Maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time 0 to infinity; CL: Clearance; Vd: Volume of distribution; t½: Half-life.

Table 2: Hematological and Clinical Chemistry Findings 24 Hours Post-IV Administration of this compound

ParameterControl (Vehicle)This compound (10 mg/kg)
Hematology
White Blood Cells (10⁹/L)7.5 ± 1.27.8 ± 1.5
Red Blood Cells (10¹²/L)7.2 ± 0.57.1 ± 0.6
Hemoglobin (g/dL)14.1 ± 1.013.9 ± 1.2
Platelets (10⁹/L)850 ± 150870 ± 160
Clinical Chemistry
Alanine Aminotransferase (ALT) (U/L)35 ± 838 ± 10
Aspartate Aminotransferase (AST) (U/L)80 ± 1585 ± 18
Blood Urea Nitrogen (BUN) (mg/dL)20 ± 422 ± 5
Creatinine (mg/dL)0.6 ± 0.10.7 ± 0.2

Data are presented as mean ± standard deviation. No statistically significant differences were observed between the control and this compound treated groups.

Experimental Protocols

Animal Handling and Husbandry
  • Species: Sprague-Dawley rats.[1][2]

  • Age: 8-10 weeks.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: A minimum of 7 days of acclimatization is required before the commencement of any experimental procedures.

Formulation and Vehicle Selection

The vehicle for intravenous administration should be selected based on the solubility and stability of this compound. Common vehicles include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as cyclodextrin.[3] It is crucial to conduct a vehicle safety study to ensure the chosen vehicle does not produce adverse effects.[3]

Intravenous Administration Procedure (Tail Vein)

This procedure should be performed by trained personnel.[4][5][6]

  • Animal Restraint: Place the rat in a suitable restraining device, ensuring the tail is accessible.[4][5]

  • Vein Dilation: To improve vein visibility, warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes.[4][7]

  • Site Preparation: Clean the tail with an antiseptic wipe (e.g., 70% ethanol).

  • Needle Insertion: Using a 27-gauge (or smaller) needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.[5]

  • Injection: Once the needle is correctly positioned within the vein (a flash of blood in the needle hub can sometimes be observed), slowly inject the this compound formulation.[5][7] The maximum volume for a bolus injection is typically 5 mL/kg.[6]

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.[5]

  • Monitoring: Observe the animal for any immediate adverse reactions.

Pharmacokinetic Study Protocol
  • Animal Groups: Assign rats to different groups for serial blood sampling.

  • Dosing: Administer this compound intravenously as described in section 3.3.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vessel or from a suitable site like the saphenous vein.[8]

  • Sample Processing: Transfer blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the samples to separate plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software.[8]

Acute Safety Assessment Protocol
  • Animal Groups: Include a control group receiving the vehicle and a treatment group receiving this compound at the desired dose.

  • Dosing: Administer the vehicle or this compound intravenously.

  • Clinical Observations: Monitor the animals for any signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days.[10]

  • Body Weight: Record the body weight of each animal before dosing and at specified time points throughout the study.[10]

  • Terminal Procedures: At the end of the observation period, euthanize the animals and collect blood for hematology and clinical chemistry analysis.[11]

  • Necropsy and Histopathology: Conduct a gross necropsy of all major organs.[10] For a more detailed analysis, preserve organs in formalin for histopathological examination.[10]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization dosing Intravenous Dosing acclimatization->dosing formulation This compound Formulation formulation->dosing sampling Blood Sampling dosing->sampling observation Clinical Observation dosing->observation bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis safety_analysis Safety Data Analysis observation->safety_analysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis

Caption: Experimental workflow for intravenous this compound studies in rats.

Hypothetical Signaling Pathway of this compound

M8_B This compound Receptor Target Receptor M8_B->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Transcription Cellular_Response Therapeutic Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling cascade initiated by this compound.

References

Application Notes and Protocols for Studying Brown Adipose Tissue Thermogenesis with M8-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown adipose tissue (BAT) has emerged as a significant area of interest in metabolic research due to its capacity for non-shivering thermogenesis, a process that dissipates energy as heat. This unique function makes BAT a promising therapeutic target for obesity and related metabolic disorders. The transient receptor potential melastatin 8 (TRPM8), a cold-sensing ion channel, is a key regulator of BAT activation. M8-B, a potent and selective antagonist of the TRPM8 channel, serves as a valuable pharmacological tool to investigate the role of TRPM8 in BAT thermogenesis. By blocking TRPM8, this compound can inhibit cold- and agonist-induced activation of BAT, allowing for detailed study of the underlying signaling pathways and physiological responses.

These application notes provide an overview of the use of this compound in studying BAT thermogenesis, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPM8 receptor. In the context of BAT thermogenesis, its mechanism can be summarized as follows:

  • Inhibition of TRPM8 Activation: Cold temperatures or pharmacological agonists (e.g., menthol, icilin) typically activate TRPM8 channels located on sensory neurons. This compound blocks this activation.

  • Suppression of Sympathetic Outflow: Activation of TRPM8 initiates a signaling cascade that leads to the activation of the sympathetic nervous system (SNS). By inhibiting TRPM8, this compound prevents this downstream signaling and reduces the release of norepinephrine (NE) at BAT.

  • Attenuation of BAT Thermogenesis: NE is the primary activator of thermogenesis in brown adipocytes, binding to β3-adrenergic receptors and stimulating lipolysis and mitochondrial uncoupling via Uncoupling Protein 1 (UCP1). By blocking the SNS signal, this compound ultimately inhibits UCP1-mediated heat production in BAT.

Data Presentation

The following tables summarize the quantitative effects of this compound on key parameters of thermoregulation and BAT activity.

ParameterSpeciesThis compound DoseEffectReference
Deep Body TemperatureRat6 mg/kg (i.v.)Marked decrease of 0.9°C[1]
Deep Body TemperatureMouse (wild-type)6 mg/kg (i.p.)Significant decrease[1]
Deep Body TemperatureMouse (TRPM8-/-)6 mg/kg (i.p.)No significant effect[1]
Agonist-Induced BAT Temperature IncreaseMousePre-treatment with this compoundInhibited 1,8-cineol-induced increase in intrascapular BAT temperature[2]
ParameterIn Vitro/Ex Vivo ModelThis compound ApplicationExpected Outcome
UCP1 ExpressionPrimary brown adipocytesCo-treatment with a TRPM8 agonistAttenuation of agonist-induced UCP1 upregulation
Mitochondrial RespirationIsolated BAT mitochondriaPre-incubation before agonist stimulationReduction in agonist-induced oxygen consumption
Calcium InfluxTRPM8-expressing cellsPre-treatment before cold or agonist challengeBlockade of intracellular calcium increase

Experimental Protocols

In Vivo Protocol: Assessing the Effect of this compound on Cold-Induced Thermogenesis in Mice

Objective: To determine the in vivo efficacy of this compound in blocking cold-induced activation of BAT thermogenesis.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., saline, DMSO/saline solution)

  • Wild-type mice (e.g., C57BL/6)

  • Temperature-controlled environmental chamber

  • Rectal or core body temperature monitoring system

  • (Optional) Infrared thermal imaging camera for measuring interscapular BAT temperature

Procedure:

  • Acclimation: Acclimate mice to individual housing and handling for at least 3-5 days prior to the experiment. Maintain mice at a thermoneutral temperature (e.g., 30°C).

  • Baseline Temperature Measurement: Record the baseline core body temperature of each mouse.

  • This compound Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose (e.g., 6 mg/kg). Administer vehicle to the control group.

  • Cold Exposure: Transfer the mice to a cold environment (e.g., 4°C).

  • Temperature Monitoring: Monitor core body temperature at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours. Optionally, capture thermal images of the interscapular region to assess BAT surface temperature.

  • Data Analysis: Plot the change in body temperature over time for both this compound treated and vehicle-treated groups. A significant drop in body temperature in the this compound group compared to the control group indicates inhibition of cold-induced thermogenesis.

In Vitro Protocol: Investigating the Effect of this compound on Agonist-Induced UCP1 Expression in Brown Adipocytes

Objective: To assess the ability of this compound to block TRPM8 agonist-induced upregulation of UCP1 in cultured brown adipocytes.

Materials:

  • Differentiated brown adipocytes (primary culture or immortalized cell line)

  • This compound hydrochloride

  • TRPM8 agonist (e.g., menthol, icilin)

  • Cell culture reagents

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate brown preadipocytes into mature adipocytes.

  • This compound Pre-treatment: Pre-incubate the differentiated brown adipocytes with this compound at various concentrations for a specified time (e.g., 30-60 minutes). Include a vehicle control.

  • Agonist Stimulation: Add a TRPM8 agonist to the culture medium and incubate for a period known to induce UCP1 expression (e.g., 4-6 hours for mRNA, 12-24 hours for protein). Include a control group with no agonist stimulation.

  • Sample Collection:

    • For qRT-PCR: Lyse the cells and extract total RNA.

    • For Western Blotting: Lyse the cells and extract total protein.

  • Analysis:

    • qRT-PCR: Perform reverse transcription and qRT-PCR to quantify the relative mRNA expression of Ucp1 and a housekeeping gene.

    • Western Blotting: Perform SDS-PAGE and Western blotting to detect and quantify UCP1 protein levels. Use a loading control (e.g., β-actin, GAPDH) for normalization.

  • Data Interpretation: A dose-dependent inhibition of agonist-induced Ucp1 mRNA and/or protein expression by this compound would confirm its antagonistic effect on TRPM8 signaling in brown adipocytes.

Mandatory Visualizations

M8_B_Mechanism_of_Action cluster_stimulus External Stimuli cluster_neuron Sensory Neuron cluster_bat Brown Adipocyte Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Agonist TRPM8 Agonist (e.g., Menthol) Agonist->TRPM8 SNS Sympathetic Nervous System Activation TRPM8->SNS NE Norepinephrine Release SNS->NE beta3AR β3-Adrenergic Receptor NE->beta3AR UCP1 UCP1 Activation & Thermogenesis beta3AR->UCP1 M8B This compound M8B->TRPM8 Inhibits

Caption: Signaling pathway of this compound in inhibiting BAT thermogenesis.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_treatment Treatment & Exposure cluster_measurement Measurement & Analysis Acclimation Acclimate Mice (Thermoneutrality) Baseline Measure Baseline Core Temperature Acclimation->Baseline Administer Administer this compound or Vehicle Baseline->Administer Cold Cold Exposure (e.g., 4°C) Administer->Cold Monitor Monitor Core Temperature Cold->Monitor Analyze Analyze Temperature Change Over Time Monitor->Analyze

Caption: In vivo experimental workflow for assessing this compound effects.

References

Investigating Cold Allodynia with M8-B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cold allodynia, a debilitating neuropathic pain condition where innocuous cold stimuli are perceived as painful, presents a significant challenge in pain management. The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-established cold sensor, has emerged as a key therapeutic target for this condition. Upregulation and sensitization of TRPM8 channels in sensory neurons are implicated in the pathophysiology of cold allodynia following nerve injury. M8-B, a potent and selective TRPM8 antagonist, offers a valuable pharmacological tool to investigate the role of TRPM8 in cold allodynia and to evaluate the therapeutic potential of TRPM8 blockade. These application notes provide detailed protocols for inducing a neuropathic pain model in rodents, assessing cold allodynia, and investigating the effects of this compound.

Introduction to TRPM8 and Cold Allodynia

TRPM8 is a non-selective cation channel primarily expressed in a subset of primary afferent sensory neurons. It is activated by cool to cold temperatures (below ~26°C) and by cooling agents such as menthol and icilin.[1] In physiological conditions, TRPM8 activation signals innocuous cold sensation. However, in neuropathic pain states, such as those induced by chronic constriction injury (CCI) to the sciatic nerve, the expression and function of TRPM8 can be altered.[2] Studies have shown an increase in the percentage of TRPM8-immunoreactive neurons in the dorsal root ganglia (DRG) of CCI animals.[2] This neuroplasticity is believed to contribute to the development of cold allodynia, where normally non-painful cold stimuli trigger a pain response.

This compound is a selective antagonist of the TRPM8 channel, effectively blocking its activation by both cold and chemical agonists.[3] By using this compound, researchers can dissect the specific contribution of TRPM8 to cold allodynia in preclinical models of neuropathic pain, paving the way for the development of novel analgesics.

Quantitative Data Summary

Table 1: Effect of TRPM8 Antagonist (Capsazepine) on Cold Allodynia in CCI Rats [2]

Treatment GroupDose (mg/kg, i.p.)Response Frequency (%) to Acetone TestResponse Score to Acetone Test
Vehicle-95 ± 31.61 ± 0.21
Capsazepine1040 ± 100.56 ± 0.12
Capsazepine3025 ± 100.26 ± 0.1

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Table 2: In Vitro Efficacy of a Novel TRPM8 Antagonist (M8-An) [4]

CompoundAssayCell LineIC50
M8-AnIcilin-evoked Ca2+ currentsHEK293 expressing human TRPM810.9 nM

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Mice

This protocol describes the induction of neuropathic pain via CCI of the sciatic nerve in mice, a widely used model to study cold allodynia.[5]

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Wound clips or sutures

  • Chromic gut sutures (e.g., 4-0 or 5-0)

  • Betadine and 70% ethanol

  • Heating pad

Procedure:

  • Anesthetize the mouse using isoflurane (5% for induction, 2% for maintenance).

  • Shave the lateral surface of the left thigh and sterilize the area with betadine and 70% ethanol.

  • Make a small incision (approximately 1 cm) in the skin over the mid-thigh region.

  • Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Tie four loose ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction but not to arrest epineural blood flow.

  • Close the muscle layer with a single suture and the skin incision with wound clips or sutures.

  • Allow the mouse to recover on a heating pad until it regains consciousness.

  • House the animals individually after surgery to prevent wound damage.

  • Behavioral testing can typically commence 7 days post-surgery.

Assessment of Cold Allodynia: The Acetone Test

The acetone test is a standard method to assess cold allodynia in rodents.[2][6]

Materials:

  • Acetone

  • 1 ml syringe with a blunted needle or a dropper

  • Plexiglass testing chambers with a wire mesh floor

  • Video recording equipment (optional, for scoring)

Procedure:

  • Place the mouse in the testing chamber and allow it to acclimate for at least 15-20 minutes.

  • Position the syringe or dropper with acetone above the plantar surface of the hind paw.

  • Gently apply a drop of acetone to the center of the plantar surface of the paw.

  • Observe the mouse's behavior for 30-60 seconds following the application of acetone.

  • Record the response, which may include brisk paw withdrawal, flinching, licking, or shaking of the paw.

  • A common scoring method is to record the frequency of withdrawal responses over a series of applications (e.g., 5 trials with a 5-minute inter-trial interval) or the total time spent licking or flinching the paw.

  • Test both the ipsilateral (injured) and contralateral (uninjured) paws.

Administration of this compound

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., saline, DMSO, or as recommended by the supplier)

  • Syringes and needles for the desired route of administration (e.g., intraperitoneal, oral)

Procedure:

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • Dilute the stock solution to the desired final concentrations for injection.

  • Administer this compound to the animals at the desired dose and route. For systemic effects, intraperitoneal (i.p.) or oral (p.o.) administration is common.

  • The timing of this compound administration relative to the acetone test should be determined based on the pharmacokinetic profile of the compound. Typically, behavioral testing is performed at the time of expected peak plasma concentration.

Signaling Pathways and Visualizations

TRPM8 Signaling in Neuropathic Pain

In neuropathic pain, peripheral nerve injury leads to changes in the expression and function of ion channels in sensory neurons. Increased expression of TRPM8 on nociceptive C-fibers and Aδ-fibers can lead to their activation by innocuous cold stimuli. This aberrant activation generates action potentials that are transmitted to the spinal cord, leading to central sensitization and the perception of pain. This compound acts by blocking the TRPM8 channel, thereby preventing this initial step in the pathological signaling cascade.

TRPM8_Signaling_Pathway cluster_0 Peripheral Sensory Neuron cluster_1 Spinal Cord (Dorsal Horn) cluster_2 Brain NerveInjury Nerve Injury (e.g., CCI) Upregulation Increased TRPM8 Expression & Function NerveInjury->Upregulation TRPM8 TRPM8 Channel Upregulation->TRPM8 CationInflux Ca2+/Na+ Influx TRPM8->CationInflux Cold Innocuous Cold (<26°C) Activation Channel Activation Cold->Activation M8B This compound Blockade Channel Blockade M8B->Blockade Activation->TRPM8 Blockade->TRPM8 Inhibition Depolarization Membrane Depolarization CationInflux->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential SynapticTransmission Neurotransmitter Release ActionPotential->SynapticTransmission Signal Propagation SecondOrderNeuron Second-Order Neuron Activation SynapticTransmission->SecondOrderNeuron CentralSensitization Central Sensitization SecondOrderNeuron->CentralSensitization PainPerception Pain Perception (Cold Allodynia) CentralSensitization->PainPerception Ascending Pathway

Caption: TRPM8 signaling in cold allodynia and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for investigating the effect of this compound on cold allodynia in a preclinical model.

Experimental_Workflow AnimalAcclimation Animal Acclimation (1 week) BaselineTesting Baseline Behavioral Testing (Acetone Test) AnimalAcclimation->BaselineTesting CCI_Surgery Chronic Constriction Injury (CCI) Surgery BaselineTesting->CCI_Surgery Recovery Post-operative Recovery (7 days) CCI_Surgery->Recovery Grouping Animal Grouping (Vehicle, this compound doses) Recovery->Grouping DrugAdministration This compound Administration Grouping->DrugAdministration PostDrugTesting Post-drug Behavioral Testing (Acetone Test) DrugAdministration->PostDrugTesting DataAnalysis Data Analysis and Interpretation PostDrugTesting->DataAnalysis

Caption: Experimental workflow for this compound in a cold allodynia model.

Conclusion

This compound serves as a critical tool for elucidating the role of TRPM8 in the complex mechanisms of neuropathic pain and cold allodynia. The protocols and information provided herein offer a framework for researchers to effectively utilize this compound in their investigations. By combining in vivo models of neuropathic pain with robust behavioral assessments, the therapeutic potential of targeting TRPM8 for the treatment of cold allodynia can be thoroughly evaluated. Further studies are warranted to establish a definitive dose-response relationship for this compound in attenuating cold allodynia and to explore its full therapeutic window.

References

Troubleshooting & Optimization

Technical Support Center: M8-B In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the TRPM8 antagonist, M8-B, in in vivo experiments.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with this compound in a question-and-answer format.

Q1: Why am I not observing a decrease in the core body temperature of my animals after this compound administration?

A1: Several factors could contribute to a lack of a hypothermic effect. Consider the following:

  • Incorrect Dosage: The dose of this compound may be too low. The effective dose can vary between species. For instance, a threshold intravenous dose of 2.5 mg/kg was required to see a significant decrease in the deep body temperature of rats.[1] A higher dose of 6 mg/kg has also been used effectively in both rats and mice.[1][2]

  • Inappropriate Ambient Temperature: The hypothermic effect of this compound is highly dependent on the ambient temperature. A low intravenous dose of this compound did not affect body temperature at either a constantly high or a constantly low ambient temperature.[3] The effect is most pronounced when animals are moved from a warm environment during this compound infusion to a cooler environment immediately after.[3] This is because successful delivery of this compound to the skin (requiring high cutaneous perfusion in warmer temperatures) and the activation of cutaneous TRPM8 channels by cold are both necessary for its hypothermic action.[3]

  • Route of Administration: Intravenous (i.v.) or intraperitoneal (i.p.) administration is typically used to elicit a systemic hypothermic effect.[1][2] this compound's primary action for inducing hypothermia is in the periphery; intracerebroventricular or intrathecal administration at lower doses has been shown to be ineffective at reducing deep body temperature.[1][4]

  • Animal Model: Ensure you are using wild-type animals. This compound has been shown to have no effect on the body temperature of TRPM8 knockout mice, confirming its on-target action.[1][5]

Q2: The magnitude of the hypothermic effect varies significantly between my experimental animals. What could be the cause?

A2: Variability in the hypothermic response can be attributed to:

  • Individual Differences in Cutaneous Perfusion: The delivery of this compound to its peripheral targets in the skin is dependent on blood flow. Variations in individual animal physiology can lead to differences in cutaneous perfusion and, consequently, the magnitude of the drug's effect.

  • Inconsistent Ambient Temperature Changes: As mentioned above, the transition from a warm to a cool environment is critical. Ensure this change is consistent for all animals in the study.

  • Animal Stress: Stress can influence core body temperature and cardiovascular parameters. Handle animals gently and allow for an adequate acclimation period before the experiment to minimize stress-induced variability.

Q3: Are there any known off-target effects of this compound that could be impacting my results?

A3: this compound is described as a selective TRPM8 antagonist.[6][7] In vitro studies have shown that it has no effect on other TRP channels at concentrations up to 20 μM.[6][7] The lack of a hypothermic effect in TRPM8 knockout mice further supports its on-target specificity in vivo.[1][5] However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiment, such as vehicle-treated animals and, if possible, TRPM8 knockout animals, to definitively attribute the observed effects to TRPM8 antagonism.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel that functions as a sensor for cold temperatures and cooling agents like menthol and icilin.[8] By blocking the activation of TRPM8 channels, this compound inhibits the signaling cascade that leads to the sensation of cold and the subsequent physiological responses, such as shivering and vasoconstriction, ultimately leading to a decrease in core body temperature.[1][3]

Q2: What is the recommended vehicle for dissolving this compound for in vivo administration?

A2: The specific vehicle used in the foundational study by Almeida et al. (2012) was a mixture of 10% Tween 80 in saline. For different administration routes, the final solution was diluted in saline. It is crucial to ensure complete dissolution of the compound.

Q3: What are the recommended doses of this compound for in vivo studies?

A3: The appropriate dose will depend on the animal model and the intended biological effect. The following table summarizes doses used in published studies:

Animal ModelRoute of AdministrationDose RangeObserved EffectReference
RatIntravenous (i.v.)1 - 6 mg/kgDose-dependent decrease in deep body temperature[1]
MouseIntraperitoneal (i.p.)6 mg/kgDecrease in deep body temperature[1][2]

Q4: How should this compound be stored?

A4: this compound hydrochloride is typically stored at +4°C for short-term use.[2][7] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2] Always refer to the manufacturer's instructions for specific storage guidelines.

Experimental Protocols

Key Experiment: Assessment of this compound-Induced Hypothermia in Rats

This protocol is adapted from Almeida et al., J Neurosci, 2012.[1]

1. Animal Preparation:

  • Adult male Wistar rats are used.
  • Animals are housed at a neutral ambient temperature (e.g., 28-30°C) to minimize baseline thermoregulatory responses.
  • For intravenous administration, a catheter is implanted into the jugular vein under anesthesia several days prior to the experiment to allow for recovery.
  • For temperature monitoring, a temperature probe is inserted into the colon or a biotelemetry device is implanted in the abdominal cavity.

2. This compound Solution Preparation:

  • Prepare a stock solution of this compound hydrochloride in a suitable vehicle (e.g., 10% Tween 80 in saline).
  • The stock solution is then diluted with saline to the final desired concentration for infusion.

3. Experimental Procedure:

  • Acclimate the conscious, unrestrained rats in a temperature-controlled environment.
  • Maintain the ambient temperature at a relatively warm level (e.g., 28°C) during the this compound infusion to ensure adequate cutaneous perfusion.
  • Infuse this compound or vehicle intravenously over a set period (e.g., 20 minutes).
  • Immediately following the infusion, change the ambient temperature to a cooler temperature (e.g., 19°C) to activate cutaneous TRPM8 channels.
  • Monitor the deep body temperature continuously for a defined period post-infusion (e.g., 2-3 hours).

4. Data Analysis:

  • Plot the change in deep body temperature over time for both the this compound treated and vehicle-treated groups.
  • Statistical analysis (e.g., two-way ANOVA with repeated measures) can be used to determine the significance of the this compound-induced hypothermia compared to the control group.

Visualizations

M8_B_Signaling_Pathway This compound Signaling Pathway cluster_stimuli Stimuli cluster_channel Sensory Neuron cluster_drug Pharmacological Intervention cluster_response Physiological Response Cold Temperature Cold Temperature TRPM8 TRPM8 Channel Cold Temperature->TRPM8 Activates Menthol/Icilin Menthol/Icilin Menthol/Icilin->TRPM8 Activates Ca2+ Influx Ca2+ Influx TRPM8->Ca2+ Influx Leads to M8B This compound M8B->TRPM8 Blocks Neuronal Activation Neuronal Activation Ca2+ Influx->Neuronal Activation Cold Sensation Cold Sensation Neuronal Activation->Cold Sensation Thermoregulatory Responses Thermoregulatory Responses Cold Sensation->Thermoregulatory Responses Hypothermia Hypothermia Thermoregulatory Responses->Hypothermia Inhibition by this compound leads to

Caption: this compound blocks TRPM8 activation, inhibiting downstream signaling and physiological responses to cold.

M8B_Experimental_Workflow This compound In Vivo Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Warm Ambient Temp) Administration This compound/Vehicle Administration (i.v./i.p.) Animal_Acclimation->Administration M8B_Prep This compound Solution Preparation M8B_Prep->Administration Temp_Shift Shift to Cooler Ambient Temperature Administration->Temp_Shift Monitoring Continuous Core Body Temperature Monitoring Temp_Shift->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for assessing this compound's effect on core body temperature in vivo.

Troubleshooting_Logic Troubleshooting Logic for Lack of Hypothermic Effect Start No Hypothermic Effect Observed Check_Dose Is Dose Sufficient? Start->Check_Dose Check_Temp Was Ambient Temp Protocol Followed? Check_Dose->Check_Temp Yes Increase_Dose Increase Dose Check_Dose->Increase_Dose No Check_Route Was Administration Route Correct? Check_Temp->Check_Route Yes Correct_Temp Correct Temperature Protocol Check_Temp->Correct_Temp No Check_Genotype Is Animal Model TRPM8+/+? Check_Route->Check_Genotype Yes Correct_Route Use i.v. or i.p. Administration Check_Route->Correct_Route No Verify_Genotype Verify Genotype Check_Genotype->Verify_Genotype No Consult_Literature Consult Further Literature Check_Genotype->Consult_Literature Yes Increase_Dose->Start Correct_Temp->Start Correct_Route->Start Verify_Genotype->Start

Caption: A logical flowchart for troubleshooting the absence of an this compound-induced hypothermic effect.

References

M8-B Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of M8-B, a potent and selective TRPM8 antagonist. The following information is designed to help you troubleshoot unexpected experimental results and design appropriate control experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] It functions by blocking the activation of TRPM8 channels that can be induced by cold temperatures or chemical agonists like menthol and icilin.[1][2][3]

Q2: How selective is this compound for the TRPM8 channel?

Current data indicates that this compound is highly selective for TRPM8. Studies have shown that it exhibits no significant effect on other related TRP channels at concentrations up to 20 μM.[4][5] This high selectivity is a key feature of the molecule.

Q3: What are the known off-target effects of this compound?

As of the latest research, this compound has not been reported to have significant off-target effects on other TRP channels.[4][5] However, it is crucial to consider that "no effect" is dependent on the concentration used and the specific panel of targets tested. Unforeseen off-target activities could potentially arise in different biological contexts or at higher concentrations.

Q4: I am observing a phenotype in my experiment that doesn't seem to be related to TRPM8 inhibition. Could this be an off-target effect?

While this compound is highly selective, unexpected results should be investigated. An observed phenotype could be due to several factors:

  • Off-target activity: The effect may be due to interaction with a previously uncharacterized off-target protein.

  • Downstream effects of TRPM8 inhibition: The phenotype could be a complex, indirect consequence of blocking the TRPM8 pathway in your specific model system.

  • Experimental artifacts: The observed effect may be related to other experimental variables.

We recommend a series of control experiments to determine the source of the unexpected phenotype. Please refer to the Troubleshooting Guide below.

Q5: What are the recommended control experiments to confirm that my observed effect is due to TRPM8 inhibition?

The most definitive control is to use a TRPM8-deficient system. For instance, the physiological effects of this compound, such as a decrease in deep body temperature, are observed in wild-type mice but are absent in TRPM8 knockout (Trpm8-/-) mice.[2][6] This demonstrates that the effect is dependent on the presence of the intended target. If your phenotype disappears in a TRPM8 knockout or knockdown model, it is highly likely to be an on-target effect.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against the TRPM8 channel under different activation conditions.

TargetActivatorIC50 (nM)Notes
TRPM8 Cold7.8[2][3][4][5]
TRPM8 Icilin26.9[2][3][4][5]
TRPM8 Menthol64.3[2][3]
Other TRP Channels Various> 20,000No significant effect observed.[4][5]

Visualizations

M8_B_Mechanism_of_Action cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Influx Ca2+ Influx TRPM8->Influx Opens Cold Cold Stimulus Activation Channel Activation Cold->Activation Agonists Agonists (e.g., Menthol, Icilin) Agonists->Activation M8_B This compound M8_B->TRPM8 Inhibits Activation->TRPM8 Response Cellular Response (e.g., Neuronal Firing) Influx->Response Blockade Blockade

Caption: Mechanism of action of this compound as a TRPM8 channel antagonist.

Troubleshooting Guide

If you encounter unexpected results during your experiments with this compound, follow this guide to determine if the cause is a potential off-target effect.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound Treatment Validate Validate Phenotype (Dose-Response and Time-Course) Start->Validate Control Perform Control Experiments Validate->Control Phenotype is robust Inconclusive Result is Inconclusive (Re-evaluate experimental design) Validate->Inconclusive Phenotype is not reproducible Knockout Test this compound in TRPM8 Knockout/Knockdown System Control->Knockout Phenotype persists with vehicle control OnTarget Conclusion: Phenotype is On-Target (TRPM8-dependent) Knockout->OnTarget Phenotype is abolished OffTarget Conclusion: Phenotype is likely Off-Target (TRPM8-independent) Knockout->OffTarget Phenotype persists

Caption: Workflow for troubleshooting unexpected phenotypes with this compound.

Experimental Protocols

Protocol: Validating On-Target Effects of this compound Using a TRPM8 Knockout/Knockdown Cell Line

This protocol provides a framework for testing whether an observed cellular phenotype is mediated by this compound's interaction with TRPM8.

Objective: To determine if the effect of this compound on a specific cellular endpoint is dependent on the presence of the TRPM8 channel.

Materials:

  • Wild-type (WT) cells expressing TRPM8.

  • TRPM8 knockout (KO) or shRNA knockdown (KD) version of the same cell line.

  • This compound compound.

  • Vehicle control (e.g., DMSO).

  • Cell culture reagents.

  • Assay-specific reagents for measuring the phenotype of interest (e.g., viability assay, reporter assay, qPCR reagents).

Methodology:

  • Cell Culture:

    • Culture both WT and TRPM8 KO/KD cells under identical conditions until they reach the desired confluency for the experiment.

  • Experimental Plating:

    • Seed an equal number of WT and TRPM8 KO/KD cells into appropriate multi-well plates. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

    • Include the following groups for comparison:

      • WT cells + Vehicle

      • WT cells + this compound (at various concentrations)

      • TRPM8 KO/KD cells + Vehicle

      • TRPM8 KO/KD cells + this compound (at the same concentrations)

  • Incubation:

    • Incubate the cells for a predetermined time, based on when the phenotype was initially observed.

  • Phenotypic Analysis:

    • At the end of the incubation period, perform the specific assay to measure the phenotype of interest (e.g., measure cell viability using an MTT assay, quantify gene expression using qPCR, etc.).

  • Data Analysis:

    • Normalize the data from the this compound treated groups to their respective vehicle-treated controls for both WT and KO/KD cell lines.

    • Compare the dose-response curves of this compound in the WT and TRPM8 KO/KD cells.

Interpreting the Results:

Logic_Diagram Question Does this compound cause the phenotype in WT cells? Question2 Does this compound cause the phenotype in TRPM8 KO/KD cells? Question->Question2 Yes NoEffect Result: this compound has no effect in this system Question->NoEffect No OnTarget Result: On-Target Effect Question2->OnTarget No OffTarget Result: Off-Target Effect Question2->OffTarget Yes

Caption: Logic for interpreting control experiment results.

  • On-Target Effect: If this compound elicits the phenotype in WT cells but has no, or a significantly reduced, effect in TRPM8 KO/KD cells, the phenotype is considered on-target and mediated by TRPM8 inhibition.

  • Potential Off-Target Effect: If this compound produces the same phenotype with a similar potency in both WT and TRPM8 KO/KD cells, the effect is independent of TRPM8 and likely due to an off-target interaction. Further investigation would be required to identify the responsible off-target.

References

Optimizing M8-B Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "M8-B" can refer to several different chemical compounds in scientific literature. This guide provides information on three distinct molecules that may be identified as "M8" or "this compound" to ensure comprehensive support. Please identify the specific compound you are working with to utilize the correct troubleshooting and protocol information.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of this compound for in vitro assays.

Section 1: this compound (TRPM8 Antagonist)

This section pertains to N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride , a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

Troubleshooting Guide
Issue Potential Cause Suggested Solution
Low or no antagonist activity Incorrect concentration range: this compound is potent, and the effective concentration may be lower than anticipated.Start with a concentration range in the low nanomolar to micromolar range. Perform a dose-response curve to determine the optimal concentration.
Compound degradation: this compound may be unstable under certain storage or experimental conditions.Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light. Prepare fresh dilutions for each experiment.
Assay sensitivity: The assay may not be sensitive enough to detect the effects of this compound.Ensure the assay is properly validated for TRPM8 antagonism. Consider using a more sensitive detection method, such as a fluorescent calcium indicator with a high signal-to-noise ratio.
High background signal Non-specific binding: At high concentrations, this compound may exhibit non-specific binding to other cellular components.Lower the concentration of this compound. Include appropriate vehicle controls to assess baseline signal.
Cell health: Unhealthy or dying cells can lead to inconsistent results and high background.Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay in parallel.
Inconsistent results between experiments Variability in cell passage number: The expression of TRPM8 may vary with cell passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent incubation times: The duration of this compound pre-incubation or agonist stimulation can affect the results.Standardize all incubation times across experiments.
Frequently Asked Questions (FAQs)

Q1: What is the typical in vitro concentration range for this compound?

A1: Based on published studies, this compound is a potent TRPM8 antagonist with IC50 values typically in the low nanomolar range in cell-based assays such as calcium flux assays.[1][2] A good starting point for a dose-response curve would be from 1 nM to 10 µM.

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective antagonist of the TRPM8 ion channel. It blocks the channel's activation by cold temperatures and chemical agonists like menthol and icilin.[3][4]

Q3: What are the most common in vitro assays to test this compound activity?

A3: The most common in vitro assays are calcium influx assays using fluorescent indicators (e.g., Fluo-4, Fura-2) in cells overexpressing TRPM8.[5] Electrophysiological techniques like patch-clamp can also be used to measure the direct inhibition of TRPM8 channel currents.[6]

Q4: Is this compound selective for TRPM8?

A4: this compound has been reported to be a selective antagonist for TRPM8, with less activity at other related TRP channels.[4] However, it is always good practice to test for off-target effects in your specific experimental system.

Quantitative Data Summary
Assay Type Cell Line Agonist IC50 Value
45Ca2+ UptakeCHO cells expressing human TRPM8Icilin2-4 nM[1]
45Ca2+ UptakeCHO cells expressing rat TRPM8Icilin2-4 nM[1]
45Ca2+ UptakeCHO cells expressing mouse TRPM8Icilin2-4 nM[1]
45Ca2+ UptakeCHO cells expressing human TRPM8Menthol1-2 nM[7]
45Ca2+ UptakeCHO cells expressing rat TRPM8Menthol1-2 nM[7]
45Ca2+ UptakeCHO cells expressing mouse TRPM8Menthol1-2 nM[7]
Experimental Protocols

Calcium Flux Assay for TRPM8 Antagonism

  • Cell Preparation:

    • Plate HEK293 cells stably expressing human TRPM8 in a 96-well black, clear-bottom plate at a density of 50,000 cells per well.

    • Culture overnight at 37°C and 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Wash the cells twice with 100 µL of assay buffer.

    • Add 50 µL of the this compound dilutions to the respective wells.

    • Incubate at room temperature for 20 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of a TRPM8 agonist (e.g., Icilin or Menthol) at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Record baseline fluorescence for 10-20 seconds.

    • Inject 50 µL of the agonist solution into each well.

    • Immediately begin recording the fluorescence signal for 2-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a high concentration of a known TRPM8 antagonist for 100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

TRPM8_Signaling_Pathway cluster_stimuli Stimuli Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol/ Icilin Menthol->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx M8B This compound M8B->TRPM8 Inhibits Cellular_Response Cellular Response (e.g., Neuronal Firing) Ca_influx->Cellular_Response

Caption: Simplified signaling pathway of TRPM8 activation and inhibition by this compound.

Experimental_Workflow start Start cell_prep Plate TRPM8- expressing cells start->cell_prep dye_loading Load with Ca²⁺ indicator dye cell_prep->dye_loading compound_add Add this compound dilutions (Pre-incubation) dye_loading->compound_add agonist_add Add TRPM8 agonist (e.g., Icilin) compound_add->agonist_add read_plate Measure Fluorescence (Calcium influx) agonist_add->read_plate data_analysis Analyze Data (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: General experimental workflow for determining the IC50 of this compound.

Section 2: M8 (Resveratrol Derivative)

This section pertains to 3,3′,4,4′,5,5′-hexahydroxy-trans-stilbene , a synthetic resveratrol analogue with potential applications in cancer and antiviral research.

Troubleshooting Guide
Issue Potential Cause Suggested Solution
Cytotoxicity observed at expected effective concentrations High concentration: M8 can be cytotoxic at higher doses.Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your specific cell line. A study on HPMCs showed cytotoxicity at concentrations of 50 µM and 100 µM.[8]
Cell line sensitivity: Different cell lines will have varying sensitivities to M8.The non-toxic concentration needs to be empirically determined for each cell line.
Low or no biological effect Insufficient concentration: The concentration used may be below the effective dose for the observed endpoint.Increase the concentration of M8, keeping in mind the cytotoxic threshold. A dose of 10 µM was found to be non-toxic yet effective in inducing senescence in HPMCs.[8][9]
Compound solubility: Resveratrol and its derivatives can have poor solubility in aqueous solutions.Prepare stock solutions in an appropriate solvent like DMSO. Ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) and consistent across all treatments.
Inconsistent results Compound stability: Stilbene derivatives can be sensitive to light and oxidation.Prepare fresh dilutions from a frozen stock for each experiment. Minimize exposure of the compound and treated cells to light.
Cell density: The effect of M8 may be dependent on cell confluency.Standardize the cell seeding density for all experiments.
Frequently Asked Questions (FAQs)

Q1: What is a typical non-toxic concentration of M8 for in vitro studies?

A1: A concentration of 10 µM has been reported as the highest non-toxic dose for human peritoneal mesothelial cells (HPMCs).[8][9] However, cytotoxicity is cell-type dependent and should be determined empirically.

Q2: What are some of the known in vitro effects of M8?

A2: M8 has been shown to impair proliferation and accelerate senescence in normal cells.[8][9] It also exhibits anti-SARS-CoV-2 activity.[10][11]

Q3: How should I prepare M8 for cell culture experiments?

A3: M8 should be dissolved in a suitable solvent such as DMSO to create a high-concentration stock solution. This stock can then be diluted in cell culture medium to the desired final concentration. The final DMSO concentration should be kept low (e.g., <0.1%) and a vehicle control with the same DMSO concentration should be included in all experiments.

Q4: Can M8 affect normal cells differently than cancer cells?

A4: Yes, M8 was shown to induce senescence in normal HPMCs, and the secretome of these senescent cells promoted the growth of cancer cells in vitro.[8][9] This highlights the importance of studying the effects of compounds on both normal and cancerous cells.

Quantitative Data Summary
Assay Type Cell Line Effect Concentration
Cell ViabilityHuman Peritoneal Mesothelial Cells (HPMCs)Non-toxicUp to 10 µM[8][9]
Cell ViabilityHuman Peritoneal Mesothelial Cells (HPMCs)Cytotoxic50 µM and 100 µM[8]
Antiviral AssayVeroE6Inhibition of SARS-CoV-2 proliferation (IC50)31.1 µM[10][11]
RBD-ACE2 Binding Inhibition-Inhibition of SARS-CoV-2 spike protein binding to ACE229% inhibition at 100 µM[10][12]
Experimental Protocols

MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of M8 in culture medium from a DMSO stock.

    • Remove the medium from the wells and add 100 µL of the M8 dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the M8 concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).

Visualizations

M8_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with M8 (Dose-response) seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate analyze_data Determine IC50/ Non-toxic concentration read_plate->analyze_data end End analyze_data->end SKLB_M8_Pathway cluster_melanoma Melanoma Cell cluster_endothelial Endothelial Cell SKLB_M8 SKLB-M8 AKT_mTOR AKT/mTOR Pathway SKLB_M8->AKT_mTOR Inhibits ERK12 ERK1/2 Pathway SKLB_M8->ERK12 Inhibits Apoptosis Apoptosis AKT_mTOR->Apoptosis Regulates Angiogenesis Angiogenesis ERK12->Angiogenesis Regulates Troubleshooting_Tree start Suboptimal Results with this compound q1 Is there high cytotoxicity? start->q1 a1_yes Lower concentration. Determine non-toxic range with viability assay. q1->a1_yes Yes q2 Is the biological effect too low? q1->q2 No a1_yes->q2 a2_yes Increase concentration. Check compound solubility and stability. q2->a2_yes Yes q3 Are the results inconsistent? q2->q3 No a2_yes->q3 a3_yes Standardize protocols: - Cell passage & density - Incubation times - Reagent preparation q3->a3_yes Yes end Optimal Results q3->end No a3_yes->end

References

M8-B Experimental Variability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with M8-B, a potent and selective TRPM8 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4] Its primary mechanism of action is to block the activation of TRPM8 channels, which are cation channels activated by cold temperatures and cooling agents like menthol and icilin.[1][2][4] By inhibiting TRPM8, this compound can attenuate the cellular and physiological responses to cold stimuli.

Q2: What are the common in vitro and in vivo applications of this compound?

  • In Vitro : this compound is used to study the role of TRPM8 in cellular processes, including calcium imaging assays where it inhibits agonist-induced calcium influx in TRPM8-expressing cells.[1] It is a tool to investigate downstream signaling pathways regulated by TRPM8.

  • In Vivo : A primary application is the study of thermoregulation. This compound has been shown to decrease deep body temperature in rodents.[1][2] It is also used in pain research to investigate the role of TRPM8 in cold allodynia and hyperalgesia.

Q3: What are the recommended solvent and storage conditions for this compound?

This compound hydrochloride is soluble in DMSO (up to 100 mM) and water (up to 10 mM with sonication).[3] For long-term storage, it is recommended to store the solid compound at +4°C and stock solutions at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided.

Q4: How does this compound affect signaling pathways?

This compound, by blocking the TRPM8 channel, prevents the influx of cations (primarily Ca2+ and Na+) that occurs upon channel activation. This directly modulates intracellular calcium levels, which in turn can affect a multitude of downstream signaling cascades. While literature specifically detailing this compound's impact on all pathways is nascent, its action on TRPM8 suggests an influence on pathways regulated by calcium, such as those involving calcineurin, calmodulin, and various protein kinases. TRPM8 expression itself can be regulated by pathways like the NGF-TrkA pathway, involving PI3K, p38 MAP kinase, and JNK.[5]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Calcium Imaging Assays

Symptoms:

  • Inconsistent IC50 values for this compound across experiments.

  • High standard deviation in fluorescence readings within the same treatment group.

  • Variable baseline fluorescence levels between wells.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Cell Health and Passage Number Ensure cells are healthy, within a consistent and low passage number range, and plated at a uniform density.Reduced well-to-well variability in baseline and response.
Compound Solubility Prepare fresh this compound dilutions for each experiment. Ensure complete solubilization in DMSO before further dilution in aqueous buffer. Visually inspect for precipitation.Consistent and predictable dose-response curves.
Assay Temperature TRPM8 is a cold-activated channel. Maintain a stable and consistent assay temperature. Fluctuations can alter channel activity and this compound potency.Improved reproducibility of IC50 values.
Agonist Concentration Use a consistent concentration of the TRPM8 agonist (e.g., menthol, icilin) at a concentration that elicits a submaximal response (EC80) for antagonist studies.More sensitive and reproducible measurement of this compound inhibition.
Incomplete Washing Ensure thorough but gentle washing steps to remove all traces of previous solutions without detaching cells.Lower background fluorescence and more consistent baselines.
Issue 2: Inconsistent In Vivo Efficacy (Body Temperature Reduction)

Symptoms:

  • Variable reduction in deep body temperature in response to the same this compound dose.

  • Lack of a clear dose-response relationship.

  • High inter-animal variability.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Route of Administration Ensure consistent and accurate administration (e.g., intraperitoneal, intravenous). Inconsistent injection placement can affect absorption and bioavailability.More uniform pharmacokinetic profiles and reproducible physiological responses.
Vehicle Effects The vehicle used to dissolve this compound may have its own physiological effects. Always include a vehicle-only control group.Ability to distinguish the specific effects of this compound from those of the vehicle.
Animal Acclimatization Ensure animals are properly acclimatized to the housing and experimental conditions to minimize stress-induced physiological changes.Reduced baseline variability in body temperature and a clearer drug-induced effect.
Circadian Rhythm Conduct experiments at the same time of day to minimize the influence of circadian variations in body temperature and drug metabolism.Increased consistency and reduced inter-animal variability in the response to this compound.
Metabolic Differences Account for potential differences in drug metabolism due to age, sex, or strain of the animal model.Better understanding of sources of variability and potentially more stratified data analysis.

Experimental Protocols

Key Experiment: In Vitro Calcium Flux Assay
  • Cell Culture: Plate HEK293 cells stably expressing human TRPM8 in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells/well. Culture overnight to allow for cell adherence.

  • Dye Loading: Wash cells once with Hank's Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

  • Compound Incubation: Wash cells twice with HBSS to remove excess dye. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation & Data Acquisition: Place the plate in a fluorescence plate reader. Measure baseline fluorescence for 30 seconds. Add a TRPM8 agonist (e.g., 100 µM menthol) and immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Normalize the response to the vehicle control and plot the concentration-response curve to determine the IC50 of this compound.

Visualizations

M8_B_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPM8 TRPM8 Channel Ca_ion Ca²⁺ TRPM8->Ca_ion Influx Na_ion Na⁺ TRPM8->Na_ion Influx Cold Cold Stimulus Cold->TRPM8 Activates Menthol Menthol/Icilin Menthol->TRPM8 Activates M8B This compound M8B->TRPM8 Inhibits Signaling Downstream Signaling Ca_ion->Signaling Modulates

Caption: Mechanism of action for this compound as a TRPM8 channel antagonist.

Troubleshooting_Workflow Start Experiment Shows High Variability Check_Reagents Verify Reagent Quality (this compound, Agonist, Buffers) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Protocol Review Experimental Protocol (Concentrations, Timings) Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Check_System Assess System Performance (Cells, Animals, Equipment) System_OK System Stable? Check_System->System_OK Reagents_OK->Check_Protocol Yes Prepare_New Prepare Fresh Reagents Reagents_OK->Prepare_New No Protocol_OK->Check_System Yes Standardize_Protocol Standardize Protocol Steps Protocol_OK->Standardize_Protocol No Optimize_System Optimize System Parameters System_OK->Optimize_System No Rerun Rerun Experiment System_OK->Rerun Yes Prepare_New->Rerun Standardize_Protocol->Rerun Optimize_System->Rerun End Variability Resolved Rerun->End

Caption: A logical workflow for troubleshooting experimental variability.

References

M8-B Technical Support Center: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of M8-B. Adherence to these guidelines is crucial for ensuring the integrity and performance of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The optimal storage temperature for this compound depends on its form (solid vs. solution) and the desired storage duration. For long-term stability of the solid, lyophilized compound, storage at -20°C is recommended.[1][2] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Some suppliers recommend storing the hydrochloride salt form at +4°C.[4][5]

Q2: What is the shelf life of this compound?

A2: When stored as a solid at -20°C, this compound is stable for at least four years.[1] One supplier indicates a stability of 36 months for the lyophilized form under the same conditions.[2] For stock solutions, stability is maintained for up to 6 months at -80°C and for 1 month at -20°C.[3]

Q3: How should I handle this compound upon receipt?

A3: this compound is typically shipped at room temperature in its solid form.[1] Upon receipt, it is recommended to store it at -20°C.[1][2] It is also advised to keep the product desiccated.[2]

Q4: What solvents can be used to dissolve this compound?

A4: this compound hydrochloride is soluble in DMSO (up to 100 mM) and in water with sonication (up to 10 mM).[4][5] The freebase form is soluble in DMF (10 mg/ml) and DMSO (15 mg/ml).[1]

Q5: How should I prepare and store this compound solutions?

A5: It is recommended to prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles and store at -80°C.[2] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or no biological activity Improper storage of this compound (e.g., at room temperature for an extended period).Verify the storage conditions of your this compound stock. If improperly stored, it is recommended to use a new, properly stored vial.
Multiple freeze-thaw cycles of the stock solution.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Degradation of the working solution.Prepare fresh working solutions for each experiment, especially for in vivo studies.[3]
Precipitation observed in the solution Poor solubility in the chosen solvent or buffer.Ensure the concentration does not exceed the solubility limit in your chosen solvent. Sonication may aid in dissolving this compound in aqueous solutions.[4][5]
The solution has been stored for too long or at an improper temperature.Use freshly prepared solutions. If storing, ensure it is at the recommended temperature and within the specified stability period.
Inconsistent experimental results Inaccurate concentration of the this compound solution.Recalculate the required mass of this compound for your desired concentration and volume. Use a calibrated balance for accurate measurement.
Degradation of this compound over the course of a long experiment.For lengthy experiments, consider the stability of this compound in your experimental buffer and at the experimental temperature. It may be necessary to add fresh this compound during the experiment.

Quantitative Data Summary

Parameter Condition Value Source
Solid Form Stability -20°C≥ 4 years[1]
-20°C (lyophilized)36 months[2]
Stock Solution Stability -80°C6 months[3]
-20°C1 month[2][3]
Solubility in DMSO This compound hydrochloride100 mM[4][5]
This compound15 mg/ml[1]
Solubility in Water This compound hydrochloride10 mM (with sonication)[4][5]
Solubility in DMF This compound10 mg/ml[1]

Experimental Protocols

Protocol for Assessing this compound Stability in an Experimental Buffer

This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer over time.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO)

  • Experimental buffer of choice (e.g., PBS, TRIS buffer)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • UV detector

  • Incubator or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO. Accurately weigh the this compound solid and dissolve it in a known volume of DMSO to achieve a high concentration (e.g., 10 mM).

  • Prepare the working solution. Dilute the this compound stock solution with the experimental buffer to the final desired concentration for your experiment.

  • Initial time point (T=0) analysis. Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the baseline.

  • Incubate the working solution. Place the remaining working solution in an incubator or water bath set to the temperature of your planned experiment (e.g., 37°C).

  • Time-point analysis. At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and analyze them by HPLC.

  • Data analysis. For each time point, calculate the percentage of this compound remaining relative to the initial time point (T=0). This can be determined by comparing the peak areas. A decrease in the main peak area and the appearance of new peaks may indicate degradation.

  • Plot the results. Create a graph of the percentage of this compound remaining versus time to visualize the stability profile in your experimental buffer.

Visualizations

M8B_Troubleshooting_Workflow start Start: Experiment with this compound issue Encountering an Issue? (e.g., No Activity, Inconsistent Results) start->issue check_storage Verify this compound Storage Conditions (Solid at -20°C, Aliquots at -80°C) issue->check_storage Yes end_good Issue Resolved issue->end_good No improper_storage Improper Storage Detected check_storage->improper_storage use_new_vial Action: Use a New, Properly Stored Vial of this compound improper_storage->use_new_vial Yes check_solution_prep Review Solution Preparation Protocol (Fresh solution? Correct solvent?) improper_storage->check_solution_prep No use_new_vial->end_good prep_error Potential Preparation Error check_solution_prep->prep_error reprepare_solution Action: Prepare Fresh Solution Following Protocol prep_error->reprepare_solution Yes check_experimental_conditions Examine Experimental Conditions (Buffer stability, temperature, duration) prep_error->check_experimental_conditions No reprepare_solution->end_good end_bad Issue Persists: Contact Technical Support check_experimental_conditions->end_bad

Caption: Troubleshooting workflow for this compound related experimental issues.

M8B_Storage_Decision_Tree start Received this compound form What is the form? start->form solid Solid (Lyophilized) form->solid Solid solution Solution form->solution Solution storage_duration_solid Intended Storage Duration? solid->storage_duration_solid storage_duration_solution Intended Storage Duration? solution->storage_duration_solution long_term_solid Long-term (>1 month) storage_duration_solid->long_term_solid Long short_term_solid Short-term (<1 month) storage_duration_solid->short_term_solid Short store_minus_20 Store at -20°C long_term_solid->store_minus_20 short_term_solid->store_minus_20 long_term_solution Long-term (>1 month) storage_duration_solution->long_term_solution Long (up to 6 months) short_term_solution Short-term (<1 month) storage_duration_solution->short_term_solution Short (up to 1 month) store_minus_80 Aliquot and Store at -80°C long_term_solution->store_minus_80 store_minus_20_solution Store at -20°C short_term_solution->store_minus_20_solution

Caption: Decision tree for appropriate this compound storage conditions.

References

M8-B Technical Support Center: Impact of Ambient Temperature on Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of ambient temperature on the efficacy of M8-B, a potent TRPM8 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3][4] Its primary function is to block the activation of TRPM8 channels, which are responsible for sensing cold temperatures. By inhibiting these channels, this compound can prevent the physiological responses to cold and lower deep body temperature.[1][5][6]

Q2: How does ambient temperature affect the efficacy of this compound in reducing body temperature?

A2: The efficacy of this compound in lowering deep body temperature is highly dependent on the ambient temperature (Ta).[6][7] The hypothermic effect of this compound is more pronounced at subneutral or cooler ambient temperatures. This is because the TRPM8 channels, which this compound blocks, are activated by cold. At higher ambient temperatures, these channels are less active, and therefore the effect of the antagonist is less significant.[6]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage of this compound is crucial for maintaining its stability and efficacy. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1] It is important to keep the compound in a sealed container, away from moisture.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]

Q4: Can this compound be used to study thermoregulation in any animal model?

A4: this compound has been shown to be effective in wild-type mice and rats.[2][5] However, it does not affect the body temperature of TRPM8 knockout (Trpm8-/-) mice, confirming its on-target action.[2][5][6] Therefore, it is a suitable tool for studying the role of TRPM8 in thermoregulation in animal models that express this channel.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant decrease in body temperature observed after this compound administration. High Ambient Temperature: The experiment might be conducted at a neutral or supraneutral ambient temperature where TRPM8 channels are not significantly activated. The efficacy of this compound is dependent on ambient temperature.[6][7]Conduct the experiment at a subneutral ambient temperature (e.g., 19°C for rats, 26°C for mice) to ensure TRPM8 channels are active and can be effectively blocked by this compound.[5]
Incorrect Dosage or Administration Route: The dose of this compound may be too low, or the administration route may not be optimal for the desired effect.Refer to established protocols. For instance, intravenous (i.v.) or intraperitoneal (i.p.) administration of 6 mg/kg has been shown to be effective in rats and mice.[1][5] Intravenous administration appears to be more effective than intrathecal or intracerebroventricular routes for inducing hypothermia.[6]
Inactive Compound: Improper storage may have led to the degradation of this compound.Ensure that this compound has been stored correctly according to the manufacturer's instructions (-80°C for long-term, -20°C for short-term) and that the working solution is freshly prepared.[1]
Variability in results between experiments. Inconsistent Ambient Temperature: Fluctuations in the ambient temperature between different experimental setups or on different days can lead to variability in the observed effects of this compound.Strictly control and monitor the ambient temperature throughout all experiments. Use an environmental chamber to maintain a constant and specific temperature.[7]
Differences in Animal Strain or Species: Different strains or species of animals may have variations in their thermoregulatory systems and TRPM8 expression.Use a consistent animal model (species and strain) for all related experiments. Be aware that baseline body temperatures and responses to cold can vary.
Unexpected side effects observed. Off-target Effects (though this compound is highly selective): While this compound is reported to be highly selective for TRPM8 with no effect on other TRP channels, unexpected physiological responses could occur at very high concentrations.[3]Use the lowest effective dose determined from dose-response studies. Carefully observe and record all physiological parameters during the experiment.

Experimental Protocols

In Vivo Administration of this compound for Body Temperature Measurement

  • Animal Models: Wild-type rats or mice. Trpm8-/- mice can be used as a negative control.[5]

  • Compound Preparation:

    • For a stock solution, dissolve this compound in a suitable solvent like DMSO.[2]

    • For in vivo working solutions, it is recommended to prepare them fresh on the day of the experiment.[1] The final solution may require co-solvents to ensure solubility and stability.

  • Administration:

    • Intravenous (i.v.): Infuse the desired dose (e.g., 6 mg/kg for rats) over a specific period (e.g., 20 minutes).[5]

    • Intraperitoneal (i.p.): Inject the desired dose into the peritoneal cavity.[1]

  • Ambient Temperature Control:

    • House the animals in an environmental chamber with a controlled ambient temperature. For rats, a subneutral temperature of 19°C has been used, and for mice, 26°C.[5]

  • Data Collection:

    • Measure deep body temperature (e.g., colonic or abdominal) and oxygen consumption (VO2) before, during, and after this compound administration.[5]

Quantitative Data Summary

Table 1: Effect of this compound on Deep Body Temperature (Tb) in Rats at Subneutral Ambient Temperature

TreatmentDose (mg/kg, i.v.)Initial Tb (°C)Final Tb (°C)Change in Tb (°C)Initial VO2 (ml/kg/min)Final VO2 (ml/kg/min)
Vehicle-37.2-37.337.2-37.3018-2118-21
This compound637.336.5-0.81915

Data extracted from a study conducted at a subneutral ambient temperature of 19°C in rats.[5]

Table 2: Effect of this compound on Abdominal Body Temperature (Tb) in Mice at Subneutral Ambient Temperature

Mouse GenotypeTreatmentChange in Abdominal Tb (°C)
Trpm8+/+ (Wild-type)This compound-0.8
Trpm8+/+ (Wild-type)VehicleNo significant change
Trpm8-/- (Knockout)This compoundNo effect

Data from experiments conducted at a subneutral ambient temperature of 26°C in mice.[5]

Visualizations

M8_B_Mechanism_of_Action cluster_0 Sensory Neuron Membrane TRPM8_Channel TRPM8 Channel Channel_Activation Channel Activation (Ca²+ Influx) TRPM8_Channel->Channel_Activation Leads to Cold_Stimulus Cold Stimulus (Low Ambient Temperature) Cold_Stimulus->TRPM8_Channel Activates M8_B This compound M8_B->TRPM8_Channel Blocks Physiological_Response Physiological Response (e.g., Shivering, Vasoconstriction, Decreased Body Temperature) Channel_Activation->Physiological_Response Triggers

Caption: Mechanism of this compound action on the TRPM8 signaling pathway.

Experimental_Workflow Start Start: Acclimatize Animals to Environmental Chamber Set_Ta Set and Maintain Subneutral Ambient Temperature (Ta) Start->Set_Ta Baseline Record Baseline Body Temperature and VO2 Set_Ta->Baseline Administer Administer this compound or Vehicle (i.v. or i.p.) Baseline->Administer Monitor Continuously Monitor Body Temperature and VO2 Administer->Monitor Data_Analysis Analyze Change in Body Temperature and VO2 Monitor->Data_Analysis End End of Experiment Data_Analysis->End

Caption: Experimental workflow for assessing this compound efficacy.

Troubleshooting_Logic Start Experiment Start: Administer this compound Check_Effect Is a significant decrease in body temperature observed? Start->Check_Effect Success Conclusion: this compound is effective under current conditions Check_Effect->Success Yes Check_Ta Is the ambient temperature (Ta) subneutral? Check_Effect->Check_Ta No Adjust_Ta Action: Adjust Ta to a lower, subneutral level Check_Ta->Adjust_Ta No Check_Dose Is the dose and administration route appropriate? Check_Ta->Check_Dose Yes Adjust_Ta->Start Adjust_Dose Action: Verify and adjust dose/ administration route Check_Dose->Adjust_Dose No Check_Storage Was this compound stored correctly and solution freshly prepared? Check_Dose->Check_Storage Yes Adjust_Dose->Start Check_Storage->Success Yes, re-evaluate experiment Replace_Compound Action: Use a new, properly stored batch of this compound Check_Storage->Replace_Compound No Replace_Compound->Start

Caption: Troubleshooting logic for unexpected this compound efficacy results.

References

Technical Support Center: Ensuring Adequate Cutaneous Perfusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to ensure adequate cutaneous perfusion in their studies.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is cutaneous perfusion and why is it important? Cutaneous perfusion refers to the blood flow through the skin. It is a critical parameter in many research areas as it reflects the health of the microcirculation and the delivery of oxygen and nutrients to the tissue. Inadequate perfusion can indicate underlying pathological conditions and affect experimental outcomes.
What are the common methods to measure cutaneous perfusion? Common non-invasive methods include Laser Doppler Flowmetry (LDF), Laser Doppler Imaging (LDI), Laser Speckle Contrast Imaging (LSCI), Skin Perfusion Pressure (SPP), and Transcutaneous Oximetry (TcPO2).[1][2] Each method has its own advantages and limitations in terms of resolution, measurement depth, and area of assessment.
What is Skin Perfusion Pressure (SPP) and when is it used? SPP is the pressure required to restore microcirculatory blood flow after a period of occlusion.[3] It is a non-invasive measurement that is particularly useful for assessing wound healing potential, especially in patients with conditions that affect vascular health, such as diabetes.[3][4]
How does Transcutaneous Oximetry (TcPO2) work? TcPO2 measures the partial pressure of oxygen that has diffused from the capillaries through the skin. It provides an indication of the oxygen supply to the skin and is often used to assess the severity of peripheral artery disease and to predict wound healing.
What factors can influence cutaneous perfusion measurements? Several factors can affect cutaneous perfusion, including ambient and skin temperature, patient movement, pressure on the measurement site, emotional state (which can cause vasoconstriction), and certain medications.[5]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low or no perfusion signal - Improper probe placement: The probe may not have good contact with the skin. - Equipment malfunction: The laser or sensor may not be functioning correctly. - Severe ischemia: The tissue may have critically low blood flow.- Re-apply the probe: Ensure the probe is clean and has good contact with the skin. Use an adhesive ring if necessary. - Check the equipment: Verify that the device is calibrated and functioning according to the manufacturer's instructions. - Assess the subject: Clinically evaluate the subject for signs of severe ischemia.
High signal variability or noise - Movement artifacts: The subject or the probe may be moving during the measurement. - Ambient light interference: For optical methods, strong ambient light can interfere with the signal. - Poor probe contact: Intermittent contact between the probe and the skin can cause signal fluctuations.- Immobilize the measurement site: Ensure the subject is comfortable and the measurement area is stable. - Control ambient light: Dim the lights in the room or cover the measurement site. - Secure the probe: Use appropriate fixation methods to ensure stable probe contact.
Unexpected perfusion changes - Thermoregulation: Changes in room or skin temperature can cause vasoconstriction or vasodilation.[5] - Autonomic nervous system response: Stress or pain can trigger sympathetic vasoconstriction.[5] - Systemic hemodynamic changes: Changes in blood pressure or cardiac output can affect peripheral perfusion.- Maintain a constant temperature: Ensure the experimental environment is temperature-controlled. - Acclimatize the subject: Allow the subject to rest and acclimatize to the environment before taking measurements. - Monitor systemic hemodynamics: If possible, monitor systemic parameters like blood pressure and heart rate concurrently.
Inconsistent results between measurements - Different measurement sites: Skin perfusion can vary significantly across different body locations. - Variations in protocol: Inconsistent application of the measurement protocol (e.g., occlusion pressure in SPP). - Physiological variability: Natural fluctuations in blood flow over time.- Standardize the measurement site: Use anatomical landmarks to ensure measurements are taken from the same location. - Adhere to a strict protocol: Follow a standardized operating procedure for all measurements. - Perform repeated measurements: Take multiple readings and average them to account for physiological variability.

Experimental Protocols

Skin Perfusion Pressure (SPP) Measurement

This protocol outlines the steps for measuring skin perfusion pressure using a laser Doppler-based system.

  • Subject Preparation:

    • The subject should be in a supine and relaxed position for at least 10-15 minutes to stabilize blood pressure.

    • The measurement site should be clean and free of any lotions or oils.

    • Ensure the ambient temperature is stable and comfortable.

  • Probe Placement:

    • Place a laser Doppler probe on the skin at the site of interest.[6]

    • Secure the probe with a double-sided adhesive ring to ensure it remains in place.[6]

  • Cuff Application:

    • Place a pressure cuff over the probe. The center of the cuff bladder should be over the probe.[6]

    • Ensure the cuff is the correct size for the limb to avoid measurement errors.[6]

  • Measurement Procedure:

    • Record a baseline perfusion signal for 1-2 minutes.

    • Inflate the cuff to a pressure that is at least 20-30 mmHg above the systolic pressure to completely occlude blood flow. Perfusion should drop to near zero.[6]

    • Slowly deflate the cuff at a controlled rate (e.g., 2-3 mmHg/second).

    • The SPP is the pressure at which the perfusion signal begins to return.[6]

Post-Occlusive Reactive Hyperemia (PORH) Test

This protocol is used to assess microvascular reactivity.

  • Subject and Probe Preparation:

    • Follow the same preparation steps as for the SPP measurement.

  • Baseline Measurement:

    • Record a stable baseline perfusion signal for at least 3-5 minutes.

  • Arterial Occlusion:

    • Rapidly inflate a pressure cuff proximal to the measurement site to a pressure at least 50 mmHg above the systolic blood pressure.

    • Maintain the occlusion for a set period, typically 3-5 minutes.

  • Reactive Hyperemia:

    • Rapidly deflate the cuff.

    • Record the subsequent perfusion changes for at least 5 minutes. The peak perfusion, time to peak, and the total hyperemic response are key parameters to be analyzed.

Data Presentation

Comparison of Cutaneous Perfusion Measurement Techniques
TechniquePrincipleMeasurement DepthTemporal ResolutionSpatial ResolutionKey AdvantagesKey Limitations
Laser Doppler Flowmetry (LDF) Measures the Doppler shift of laser light scattered by moving red blood cells.[1]~1 mm[1]HighPoint measurementContinuous and sensitive measurements.[1]Limited to a small area.[1]
Laser Doppler Imaging (LDI) Scans a laser beam over a tissue area to create a 2D perfusion map.~1 mmLowMediumMeasures perfusion over a larger surface area.[1]Slower than LDF and LSCI.
Laser Speckle Contrast Imaging (LSCI) Analyzes the blurring of laser speckle patterns caused by blood flow.~0.5-1 mmHigh (video rate)HighReal-time imaging of blood flow.[1]Non-linear relationship with true perfusion.[1]
Skin Perfusion Pressure (SPP) Determines the pressure at which blood flow returns after cuff occlusion.[3]~1.5-2 mm[4]N/APoint measurementUnaffected by vascular calcification.[3]Can be influenced by cuff placement and size.
Transcutaneous Oximetry (TcPO2) Measures the oxygen partial pressure at the skin surface.EpidermisLowPoint measurementProvides information on tissue oxygenation.Affected by skin thickness and edema.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Subject_Prep Subject Preparation Probe_Placement Probe Placement Subject_Prep->Probe_Placement Baseline Record Baseline Probe_Placement->Baseline Occlusion Induce Occlusion Baseline->Occlusion Release Release Occlusion Occlusion->Release Post_Occlusion Record Post-Occlusion Release->Post_Occlusion Data_Analysis Data Analysis Post_Occlusion->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation

Caption: Experimental workflow for a reactive hyperemia study.

troubleshooting_flowchart cluster_troubleshooting Troubleshooting start Start Measurement check_signal Is the signal stable and within expected range? start->check_signal check_probe Check Probe Contact and Placement check_signal->check_probe No end_measurement Continue/End Measurement check_signal->end_measurement Yes check_subject Check for Subject Movement or Stress check_probe->check_subject check_environment Check for Environmental Factors (Temp, Light) check_subject->check_environment check_environment->start Re-attempt

Caption: A logical flowchart for troubleshooting common perfusion measurement issues.

References

M8-B solubility issues in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the solubility of M8-B in physiological buffers.

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Physiological Buffer or Cell Culture Media

Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my aqueous buffer (e.g., PBS) or cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?

Answer: This common phenomenon, known as "crashing out" or "solvent-shifting precipitation," occurs because this compound, a hydrophobic molecule, is poorly soluble in aqueous environments. When the concentrated DMSO stock is diluted into the buffer, the solvent polarity changes drastically, causing this compound to exceed its solubility limit and precipitate.

Here are the primary causes and their solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous solution is above its solubility limit.Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific buffer system through a pilot experiment.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid solvent exchange, leading to immediate precipitation.Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in a small volume of the pre-warmed (37°C) aqueous buffer. Then, add this intermediate dilution to the final volume of the buffer.
Low Temperature of Buffer The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) physiological buffers or cell culture media when preparing your final working solution.
High Final DMSO Concentration While DMSO aids in initial dissolution, high final concentrations (typically >0.5%) can be toxic to cells and may not be suitable for all experimental systems.[1]Optimize the stock solution concentration to ensure the final DMSO concentration in your working solution is as low as possible, ideally at or below 0.1% for cell-based assays.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a hydrophobic compound with good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Its solubility in aqueous solutions like water or Phosphate-Buffered Saline (PBS) is significantly lower.

Quantitative Solubility Data for this compound Hydrochloride

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO15 - 25034.6 - 577.4Sonication may be required.[2][3]
DMF10~23.1
Water~4.3310Requires sonication.[4]
DMSO:PBS (pH 7.2) (1:1)0.5~1.15[2]

Note: The molecular weight of this compound hydrochloride is approximately 432.96 g/mol .[4] Solubility can vary between batches and is dependent on temperature and pH.

Q2: What is the recommended method for preparing an this compound stock solution?

A2: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, a 10 mM or 100 mM stock solution can be prepared.[4] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months.[3]

Q3: What is a typical working concentration for this compound in cell-based assays?

A3: The effective concentration of this compound in in vitro assays can range from nanomolar to micromolar concentrations. For example, it inhibits TRPM8 channel activity in a dose-dependent manner from 0-100 µM.[3] The optimal concentration will depend on the specific cell type and experimental design. It is always recommended to perform a dose-response experiment to determine the optimal working concentration for your system.

Q4: Can I heat or sonicate my physiological buffer to dissolve this compound?

A4: Gentle warming of the buffer to 37°C is recommended. Sonication can also be used to aid in the dissolution of this compound in water.[4] However, if the compound precipitates out of the aqueous solution upon cooling, it indicates that the solution is supersaturated and unstable. These methods are best used to facilitate the initial solubilization in the stock solvent or during the dilution process, but they will not increase the thermodynamic solubility limit in the final aqueous buffer.

Q5: How can I prepare this compound for in vivo studies?

A5: For in vivo administration, this compound is often formulated using co-solvents to improve its solubility in an aqueous vehicle suitable for injection. A common in vivo dose is 6 mg/kg administered intravenously or intraperitoneally.[3][5]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol provides a general guideline for preparing a working solution of this compound for treating cells in culture.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile physiological buffer or cell culture medium

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Under sterile conditions, prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 4.33 mg of this compound (MW: 432.96) in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

  • Prepare the Final Working Solution:

    • Pre-warm your physiological buffer or cell culture medium to 37°C.

    • Perform a serial dilution to minimize precipitation. For a final concentration of 10 µM in 10 mL of medium:

      • First, create an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed medium (a 1:100 dilution to make a 100 µM solution).

      • Gently vortex the intermediate dilution.

      • Add 1 mL of the 100 µM intermediate solution to 9 mL of the pre-warmed medium.

    • Gently mix the final working solution. Visually inspect for any signs of precipitation before adding to your cells. The final DMSO concentration in this example is 0.1%.

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol is adapted from a formulation designed to improve the solubility of this compound in an aqueous vehicle for injection.[3]

Materials:

  • This compound hydrochloride powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a Concentrated DMSO Stock:

    • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Prepare the Final Formulation (for a 1 mL final volume):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 20.8 mg/mL this compound stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • This formulation should be prepared fresh on the day of use.

Visualizations

This compound Solubility Troubleshooting Workflow

Caption: A decision tree for troubleshooting this compound precipitation issues.

This compound as a TRPM8 Antagonist: Signaling Pathway

TRPM8_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx M8B This compound M8B->TRPM8 Inhibition Cooling Cold Stimulus (e.g., Menthol) Cooling->TRPM8 Activation PLC PLC Ca_influx->PLC Physiological_response Physiological Response (e.g., Sensation of Cold) Ca_influx->Physiological_response PKC PKC PLC->PKC ERK ERK1/2 PKC->ERK AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 Phosphorylation Gene_expression Altered Gene Expression AP1->Gene_expression

Caption: this compound inhibits the TRPM8 signaling pathway.

References

M8-B Administration for Thermoregulation and Thermal Stress Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of M8-B, a potent transient receptor potential melastatin-8 (TRPM8) antagonist, in animal models for studies on thermoregulation and the potential mitigation of thermal stress.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel.[1][2][3] TRPM8 is a non-selective cation channel that functions as a primary sensor for cold temperatures (below ~26°C) and cooling agents like menthol.[4][5][6] this compound works by blocking the activation of TRPM8 channels, thereby inhibiting the signaling cascade that leads to the sensation of cold and physiological responses to cold stimuli.[1][2]

Q2: What is the primary physiological effect of this compound administration in animal models?

A2: The primary effect of systemic this compound administration in animal models, such as rats and mice, is a decrease in deep body temperature (hypothermia).[1][3][7] This effect is on-target, as it is observed in wild-type (Trpm8+/+) mice but not in mice lacking the TRPM8 channel (Trpm8-/-).[1][2] this compound affects various thermoregulatory effectors, including behavioral thermopreference, vasoconstriction, and brown fat thermogenesis.[2]

Q3: Can this compound be used to minimize stress in animal models?

A3: While this compound is not a general anti-stress agent, its ability to modulate temperature perception and response can be relevant in mitigating cold stress. By blocking TRPM8, this compound can attenuate autonomic and behavioral defenses against cold.[1][2] This could be beneficial in experimental paradigms where cold is a potential stressor.

Q4: How should this compound be stored?

A4: For long-term storage, this compound should be kept at 4°C, sealed, and away from moisture.[3] If dissolved in a solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also in a sealed container away from moisture.[3]

Q5: What are the known off-target effects of this compound?

A5: this compound is described as a selective TRPM8 antagonist.[2] However, as with any pharmacological agent, the potential for off-target effects should be considered, especially at high concentrations.[8] One study on a similar TRPM8 antagonist, VBJ103, noted partial inhibition of the dopamine transporter (DAT) as a potential off-target liability.[9] Researchers should include appropriate controls to account for any potential off-target effects in their experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant change in body temperature after this compound administration. Incorrect dosage: The administered dose may be too low to elicit a hypothermic response.Refer to dose-response data (see Table 2) and consider increasing the dose. A dose of 6 mg/kg (i.v. or i.p.) has been shown to be effective in rats and mice.[7]
Ineffective route of administration: Intrathecal or intracerebroventricular administration is less effective at inducing hypothermia compared to intravenous or intraperitoneal routes.[2]Use intravenous (i.v.) or intraperitoneal (i.p.) administration for systemic effects.[3]
Ambient temperature is too high: The hypothermic effect of this compound is more pronounced at subneutral ambient temperatures where TRPM8 channels are activated by cold.[1][10]Conduct experiments at a subneutral ambient temperature (e.g., 19°C for rats, 26°C for mice).[7]
Poor delivery to the skin: At high ambient temperatures, reduced cutaneous perfusion can limit the delivery of this compound to peripheral TRPM8 channels.[2]Consider a protocol where animals are kept at a high ambient temperature during this compound infusion and then moved to a lower temperature.[1]
Animal model: The animal model may not be appropriate (e.g., using Trpm8-/- mice).Confirm the genotype of your animal model. The hypothermic effect of this compound is TRPM8-dependent.[1]
High variability in body temperature readings. Inconsistent measurement technique: Different methods or inconsistent application of a single method can lead to variability.Standardize the temperature measurement protocol. For instance, when using infrared thermometry, ensure the distance and location of the measurement are consistent.[11]
Animal stress during measurement: Handling and restraint can cause stress-induced hyperthermia, masking the effect of this compound.Acclimatize animals to the measurement procedure. Consider using non-invasive methods like infrared thermometry or implantable transponders to minimize handling stress.[11][12]
Unexpected behavioral changes in animal models. Potential off-target effects: Although selective, this compound could have off-target effects at higher concentrations.Include a vehicle-only control group and a positive control with a known anxiolytic if behavioral changes are a concern.[13]
Thermoregulatory behavior: The animal may be exhibiting behaviors to compensate for the perceived change in temperature.Observe and score behavioral responses as part of the experimental endpoints. This compound is known to affect thermopreferendum.[2]

Data Presentation

Table 1: this compound Solubility

SolventConcentration
DMSO250 mg/mL
Source: [3]

Table 2: In Vivo Administration and Effects of this compound

Animal Model Dose Route of Administration Effect on Deep Body Temperature (Tb)
Rat (Trpm8+/+)6 mg/kgIntravenous (i.v.)Marked decrease (~0.9°C)
Mouse (Trpm8+/+)6 mg/kgIntraperitoneal (i.p.)Marked decrease (~0.8°C)
Mouse (Trpm8-/-)6 mg/kgIntraperitoneal (i.p.)No effect
Source: [7]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration
  • Reconstitution: Based on the desired final concentration and the volume to be administered, calculate the required amount of this compound powder.

  • Vehicle Selection: For in vitro studies, DMSO is a common solvent.[3] For in vivo administration, a vehicle that is sterile and isotonic should be used.[14] The vehicle used in key studies with this compound was a 1:1:8 mixture of ethanol, Kolliphor EL, and 0.9% NaCl.

  • Dissolution:

    • First, dissolve the this compound powder in ethanol.

    • Next, add Kolliphor EL and mix thoroughly.

    • Finally, add the 0.9% NaCl solution and mix until a clear solution is obtained.

  • Storage: Use the prepared solution immediately or store appropriately as per the stability data (see FAQs).

Protocol 2: Induction and Measurement of Hypothermia in Mice
  • Animal Acclimation: Acclimate male C57BL/6 mice to the experimental room and housing conditions for at least one week prior to the experiment.

  • Temperature Measurement Baseline:

    • Measure the baseline deep body temperature of the mice. This can be done using an implantable transponder or a non-contact infrared thermometer.[11][12]

    • For infrared measurements, take readings from a consistent anatomical location (e.g., the skin over the upper back) at a fixed distance.[11]

  • This compound Administration:

    • Administer this compound via intraperitoneal (i.p.) injection at a dose of 6 mg/kg.[7]

    • A control group should receive an equivalent volume of the vehicle solution.

  • Experimental Conditions: House the mice at a subneutral ambient temperature (e.g., 26°C) to facilitate the detection of hypothermia.[7]

  • Post-Administration Monitoring:

    • Measure body temperature at regular intervals (e.g., every 15-30 minutes) for a period of several hours to observe the full temperature curve.

    • Simultaneously, observe and record any behavioral changes, such as signs of cold-seeking behavior or changes in locomotor activity.

Mandatory Visualizations

Signaling Pathway

TRPM8_Signaling_Pathway cluster_stimulus Stimuli cluster_antagonist Antagonist cluster_cellular_response Cellular Response cluster_physiological_response Physiological Response Cold (<26°C) Cold (<26°C) TRPM8 TRPM8 Channel (in Sensory Neuron) Cold (<26°C)->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates This compound This compound This compound->TRPM8 Blocks Ca_influx Ca²+ Influx TRPM8->Ca_influx Leads to Depolarization Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cold_Sensation Cold Sensation Action_Potential->Cold_Sensation Thermoregulation Thermoregulatory Responses (e.g., Vasoconstriction, Shivering) Action_Potential->Thermoregulation

Caption: this compound blocks the TRPM8 channel, preventing cold-induced signaling.

Experimental Workflow

M8B_Experimental_Workflow cluster_setup Experiment Setup cluster_intervention Intervention cluster_monitoring Monitoring cluster_analysis Data Analysis acclimation 1. Animal Acclimation (e.g., 1 week) baseline_temp 2. Baseline Temperature Measurement acclimation->baseline_temp grouping 3. Divide into Groups (Control vs. This compound) baseline_temp->grouping administration 4. This compound (6 mg/kg, i.p.) or Vehicle Administration grouping->administration post_temp 5. Post-injection Temperature Monitoring (at regular intervals) administration->post_temp behavior 6. Behavioral Observation administration->behavior data_analysis 7. Statistical Analysis of Temperature and Behavioral Data post_temp->data_analysis behavior->data_analysis

Caption: Workflow for assessing this compound's effect on mouse body temperature.

References

Validation & Comparative

A Comparative Analysis of TRPM8 Antagonists: M8-B vs. AMTB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent transient receptor potential melastatin 8 (TRPM8) antagonists, M8-B and AMTB. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to TRPM8 and its Antagonists

The transient receptor potential melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol.[1] Its role in sensory transduction and various pathological conditions, including neuropathic pain, overactive bladder, and certain cancers, has made it a significant target for drug discovery.[2][3] TRPM8 antagonists, such as this compound and AMTB, are valuable pharmacological tools for investigating the physiological and pathophysiological roles of this channel and hold therapeutic potential.

In Vitro Potency and Efficacy

Comparative In Vitro Activity of this compound and AMTB

AntagonistSpeciesAssay TypeAgonistIC50 / pIC50Reference
This compound Human45Ca2+ UptakeCold (10°C)2-4 nM[4]
Rat45Ca2+ UptakeCold (10°C)2-4 nM[4]
Mouse45Ca2+ UptakeCold (10°C)2-4 nM[4]
Human45Ca2+ UptakeIcilin (1 µM)6-11 nM[4]
Rat45Ca2+ UptakeIcilin (1 µM)6-11 nM[4]
Mouse45Ca2+ UptakeIcilin (1 µM)6-11 nM[4]
Human45Ca2+ UptakeMenthol (100 µM)1-2 nM[4]
Rat45Ca2+ UptakeMenthol (100 µM)1-2 nM[4]
Mouse45Ca2+ UptakeMenthol (100 µM)1-2 nM[4]
AMTB RatCa2+ InfluxIcilinpIC50 = 6.23 (~590 nM)[6]
HumanPatch ClampRapamycin (10 µM)Fully inhibited at 2 µM[5][7]
HumanCa2+ InfluxRapamycin (10 µM)Fully inhibited at 2 µM[5][7]

In Vivo Efficacy

Both this compound and AMTB have demonstrated in vivo activity in various animal models, corroborating their on-target effects.

This compound:

  • Thermoregulation: Intravenous or intraperitoneal administration of this compound (6 mg/kg) has been shown to decrease deep body temperature in wild-type rats and mice, but not in TRPM8 knockout mice, indicating a specific on-target action.[1] This effect is dependent on both the delivery of this compound to the skin and the activation of cutaneous TRPM8 channels by cold.[8]

  • Neuropathic Pain: Topical administration of this compound has been found to decrease the activity of ciliary nerves, suggesting its potential as a local analgesic for ocular pain.[9]

AMTB:

  • Overactive Bladder: Intravenous administration of AMTB has been shown to inhibit volume-induced rhythmic bladder contractions in rats, suggesting its potential for treating overactive bladder.[6]

  • Thermoregulation: In studies investigating thermoregulation in response to whole-body cold exposure in mice, AMTB was used as a selective TRPM8 antagonist to demonstrate the direct role of TRPM8 in this process.[10]

  • Pain Models: AMTB has been used as a tool compound to demonstrate the involvement of TRPM8 in various pain models.[10]

Selectivity

The selectivity of a pharmacological tool is crucial for interpreting experimental results.

  • AMTB: AMTB has been reported to lack selectivity over other TRP channels, particularly TRPA1 and TRPV1.[2] This is an important consideration when designing and interpreting experiments using this compound.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding of TRPM8 function and how these antagonists are evaluated, the following diagrams illustrate the TRPM8 signaling pathway and a typical experimental workflow for antagonist characterization.

TRPM8_Signaling_Pathway cluster_activation TRPM8 Activation cluster_channel TRPM8 Channel cluster_downstream Downstream Effects Cold Cold TRPM8 TRPM8 Cold->TRPM8 Menthol Menthol Menthol->TRPM8 Icilin Icilin Icilin->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Neurotransmitter_Release Neurotransmitter Release AP_Firing->Neurotransmitter_Release This compound This compound This compound->TRPM8 AMTB AMTB AMTB->TRPM8

Caption: TRPM8 Signaling Pathway and Antagonist Action.

Antagonist_Characterization_Workflow Start Start In_Vitro In Vitro Assays Start->In_Vitro Ca_Assay Calcium Flux Assay In_Vitro->Ca_Assay Patch_Clamp Patch-Clamp Electrophysiology In_Vitro->Patch_Clamp In_Vivo In Vivo Models Ca_Assay->In_Vivo Patch_Clamp->In_Vivo Cold_Allodynia Cold Allodynia Model (e.g., Acetone Test) In_Vivo->Cold_Allodynia Thermoregulation Thermoregulation Studies In_Vivo->Thermoregulation Data_Analysis Data Analysis & Comparison Cold_Allodynia->Data_Analysis Thermoregulation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow for TRPM8 Antagonist Characterization.

Experimental Protocols

Calcium Flux Assay

This protocol is a generalized procedure for assessing the inhibitory activity of TRPM8 antagonists using a fluorescent calcium indicator.

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing human or rodent TRPM8 in appropriate media.

  • Seed the cells into 96-well black, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological salt solution (e.g., HBSS).

  • Remove the culture medium from the wells and add the dye-loading buffer.

  • Incubate the plate at 37°C for 1 hour in the dark.

3. Compound Addition:

  • Prepare serial dilutions of the TRPM8 antagonists (this compound, AMTB) in the assay buffer.

  • Wash the cells with the assay buffer to remove excess dye.

  • Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

4. Agonist Stimulation and Signal Detection:

  • Prepare a solution of a TRPM8 agonist (e.g., icilin, menthol) at a concentration that elicits a submaximal response (e.g., EC80).

  • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Establish a baseline fluorescence reading.

  • Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data to the response of a vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

  • Generate concentration-response curves and calculate the IC50 values for each antagonist.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general steps for recording TRPM8 currents in response to agonists and their blockade by antagonists.

1. Cell Preparation:

  • Plate HEK293 cells expressing TRPM8 onto glass coverslips.

  • Mount the coverslip in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an extracellular solution.

2. Pipette Preparation and Sealing:

  • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Fill the pipette with an intracellular solution containing appropriate ions and buffering agents.

  • Approach a cell with the pipette under positive pressure.

  • Upon contact with the cell, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

3. Whole-Cell Configuration and Recording:

  • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Apply voltage ramps or steps to elicit TRPM8 currents.

4. Compound Application:

  • Apply the TRPM8 agonist (e.g., menthol) via the perfusion system to activate TRPM8 currents.

  • Once a stable baseline current is established, co-apply the antagonist (this compound or AMTB) with the agonist.

  • Record the inhibition of the agonist-induced current.

5. Data Analysis:

  • Measure the peak current amplitude in the presence and absence of the antagonist.

  • Calculate the percentage of inhibition for each antagonist concentration.

  • Construct concentration-response curves and determine the IC50 values.

In Vivo Cold Allodynia (Acetone Test)

This protocol describes a common method for assessing cold hypersensitivity in rodents and the effect of TRPM8 antagonists.

1. Animal Acclimation:

  • Habituate the animals (rats or mice) to the testing environment, which typically consists of a wire mesh floor in individual transparent chambers, for at least 15-30 minutes before the test.

2. Compound Administration:

  • Administer the TRPM8 antagonist (this compound or AMTB) or vehicle via the desired route (e.g., intraperitoneal, oral, topical) at a predetermined time before the test.

3. Acetone Application:

  • Gently apply a drop of acetone to the plantar surface of the hind paw using a syringe with a blunted needle or a pipette. The evaporation of acetone produces a cooling stimulus.[11][12][13]

4. Behavioral Observation and Scoring:

  • Observe the animal's response for a set period (e.g., 30-60 seconds) immediately after acetone application.

  • Record the duration of paw withdrawal, licking, or flinching.[14] Alternatively, a score can be assigned based on the intensity of the response.

  • Repeat the procedure several times with an appropriate inter-trial interval (e.g., 5 minutes).[11]

5. Data Analysis:

  • Calculate the average response duration or score for each animal.

  • Compare the responses between the antagonist-treated group and the vehicle-treated group using appropriate statistical tests.

Conclusion

Both this compound and AMTB are valuable tools for studying TRPM8. This compound appears to be a more potent and potentially more selective antagonist based on the available data. However, the choice of antagonist will depend on the specific experimental needs, including the desired route of administration, the model system being used, and the importance of selectivity. Researchers should carefully consider the information presented in this guide and consult the primary literature to make an informed decision for their studies.

References

Validating M8-B's TRPM8-Mediated Effects: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the specificity and mechanism of action of a pharmacological tool is paramount. This guide provides a comprehensive comparison of the effects of M8-B, a potent TRPM8 antagonist, in wild-type versus TRPM8 knockout (KO) mice, offering clear, data-driven validation of its on-target effects. We will delve into the experimental data, provide detailed protocols for key experiments, and compare this compound with other TRPM8 modulators.

This compound: A Selective TRPM8 Antagonist

This compound is a compound that selectively blocks the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a nonselective cation channel known for its role in detecting cold temperatures and is activated by cooling agents like menthol and icilin.[3][4] The validation of this compound's effects through the use of TRPM8 knockout mice provides unequivocal evidence of its specificity.

Comparative Effects of this compound in Wild-Type vs. TRPM8 Knockout Mice

The most direct method to validate the on-target effects of a compound is to compare its activity in a wild-type animal with a genetically modified counterpart lacking the target protein. The following table summarizes the key physiological effects of this compound administration in wild-type (Trpm8+/+) and TRPM8 knockout (Trpm8-/-) mice.

Parameter Wild-Type (Trpm8+/+) Mice TRPM8 Knockout (Trpm8-/-) Mice Reference
Deep Body Temperature Significant decrease (approx. 0.8°C) following this compound administration (6 mg/kg, i.p.) at a subneutral ambient temperature of 26°C.No significant change in deep body temperature following this compound administration.[2]
Response to Cold Stimuli This compound blocks autonomic and behavioral cold defenses.Genetically lack the primary molecular sensor for innocuous cold.[1][5]
Response to TRPM8 Agonists (e.g., Menthol) This compound blocks the hyperthermic and warmth-seeking behavioral responses induced by menthol.[6]Do not exhibit typical responses to TRPM8 agonists like menthol-induced analgesia.[7][6][7]

This compound in Comparison to Other TRPM8 Modulators

To provide a broader context, the following table compares this compound with other commonly used TRPM8 modulators, highlighting their mechanisms and validated effects in TRPM8 knockout models.

Compound Mechanism of Action Effect in Wild-Type Models Effect in TRPM8 Knockout Models Reference
This compound Potent TRPM8 AntagonistDecreases deep body temperature; blocks cold- and agonist-induced TRPM8 activation.[1][2]No effect on deep body temperature.[2][1][2]
Icilin "Super-cooling" TRPM8 AgonistInduces wet-dog shakes and antinociceptive effects in inflammatory pain models.[8][9]Abolished icilin-induced wet-dog shakes and antinociceptive effects.[8][9][8][9]
Menthol TRPM8 AgonistInduces a cooling sensation and analgesia for acute and inflammatory pain.[7]Menthol-induced analgesia is completely abolished.[7][7]
AMTB TRPM8 AntagonistAttenuates cold-induced urinary urgency.Strongly attenuates cold-induced urinary urgency responses.[10]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for key experiments cited in this guide.

In Vivo Body Temperature Measurement in Mice

Objective: To determine the effect of this compound on deep body temperature in conscious, freely moving wild-type and TRPM8 knockout mice.

Materials:

  • Wild-type (Trpm8+/+) and TRPM8 knockout (Trpm8-/-) mice

  • This compound solution (e.g., 6 mg/kg)

  • Vehicle solution (control)

  • Implantable telemetry probes for temperature monitoring

  • Environmental chamber set to a subneutral temperature (e.g., 26°C)

  • Intraperitoneal (i.p.) injection supplies

Procedure:

  • Surgically implant telemetry probes into the abdominal cavity of both wild-type and TRPM8 knockout mice to allow for continuous monitoring of deep body temperature. Allow for a post-operative recovery period of at least one week.

  • Acclimate the mice to the environmental chamber set at a subneutral ambient temperature (e.g., 26°C).

  • Establish a baseline body temperature recording for each mouse.

  • Administer this compound (6 mg/kg) or vehicle via intraperitoneal injection.

  • Continue to record the deep body temperature for a designated period post-injection (e.g., several hours) to observe any changes from baseline.

  • Analyze the data by comparing the change in body temperature between the this compound treated and vehicle-treated groups for both wild-type and TRPM8 knockout mice.

Visualizing the Pathways and Processes

To further clarify the mechanisms and experimental designs, the following diagrams are provided.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_antagonist Antagonist cluster_cellular_response Cellular Response cluster_downstream Downstream Signaling cluster_physiological_response Physiological Response Cold (<26°C) Cold (<26°C) TRPM8 TRPM8 Channel Cold (<26°C)->TRPM8 Activates Menthol / Icilin Menthol / Icilin Menthol / Icilin->TRPM8 Activates This compound This compound This compound->TRPM8 Blocks Ca_influx Ca²+ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization TRPM8->Depolarization ERK12 ERK1/2 Activation Ca_influx->ERK12 Thermosensation Cold Sensation Depolarization->Thermosensation Analgesia Analgesia Depolarization->Analgesia AP1 AP-1 Activity ERK12->AP1 Gene_Expression Changes in Gene Expression AP1->Gene_Expression

TRPM8 signaling pathway and point of this compound intervention.

Experimental_Workflow cluster_subjects Experimental Subjects cluster_treatment Treatment Groups cluster_experiment Experiment cluster_results Expected Results cluster_conclusion Conclusion WT_Mice Wild-Type (Trpm8+/+) Mice WT_Vehicle WT + Vehicle WT_Mice->WT_Vehicle WT_M8B WT + this compound WT_Mice->WT_M8B KO_Mice TRPM8 KO (Trpm8-/-) Mice KO_Vehicle KO + Vehicle KO_Mice->KO_Vehicle KO_M8B KO + this compound KO_Mice->KO_M8B Temp_Monitoring Monitor Deep Body Temperature (Subneutral Ambient Temp.) WT_Vehicle->Temp_Monitoring WT_M8B->Temp_Monitoring KO_Vehicle->Temp_Monitoring KO_M8B->Temp_Monitoring Result_WT_Vehicle No Change Temp_Monitoring->Result_WT_Vehicle WT + Vehicle Result_WT_M8B Temperature Decrease Temp_Monitoring->Result_WT_M8B WT + this compound Result_KO_Vehicle No Change Temp_Monitoring->Result_KO_Vehicle KO + Vehicle Result_KO_M8B No Change Temp_Monitoring->Result_KO_M8B KO + this compound Conclusion_node This compound's effect on body temperature is TRPM8-dependent. Result_WT_M8B->Conclusion_node Result_KO_M8B->Conclusion_node

References

M8-B: A Comparative Analysis of Specificity and Selectivity for the TRPM8 Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of M8-B, a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, with other well-characterized TRPM8 antagonists. The following sections present a comprehensive analysis of its specificity and selectivity, supported by experimental data and detailed protocols to aid in the evaluation and application of this compound in research and drug development.

Quantitative Comparison of TRPM8 Antagonist Potency

The inhibitory potency of this compound and its alternatives against the TRPM8 channel has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundAgonistAssay TypeTarget SpeciesIC50 (nM)
This compound MentholCalcium FluxHuman64.3
IcilinCalcium FluxHuman26.9
Cold45Ca2+ UptakeHuman2-4
PF-05105679 Not SpecifiedCalcium FluxHuman103[1][2]
AMG-333 Not SpecifiedNot SpecifiedHuman13
Not SpecifiedNot SpecifiedRat20
AMTB Icilin/MentholNot SpecifiedHuman~448-590

Selectivity Profile of TRPM8 Antagonists

CompoundTRPM8 IC50 (nM)TRPV1 IC50 (µM)TRPA1 IC50/EC50 (µM)Other Information
This compound 2-64.3Data not availableData not availableSelective and potent TRPM8 antagonist.[3]
PF-05105679 103[1][2]>10>10>100-fold selectivity over a panel of receptors, ion channels, and enzymes.[1]
AMG-333 13 (human), 20 (rat)>20>20High selectivity over TRPV3 and TRPV4 as well.
AMTB ~448-590Data not availableData not availableA known TRPM8 channel blocker.[4][5]

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate assessment and comparison of TRPM8 antagonists. The following are representative protocols for key in vitro assays.

Calcium Flux Assay for TRPM8 Antagonist Activity

This assay measures changes in intracellular calcium concentration in response to TRPM8 activation and its inhibition by an antagonist.

  • Cell Culture and Plating: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM8 channel are cultured in appropriate media. The cells are then seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for approximately one hour at 37°C in the dark.

  • Compound Application: After incubation, the dye solution is removed, and the cells are washed. The antagonist compound (e.g., this compound) at various concentrations is added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) at room temperature.

  • TRPM8 Activation and Signal Detection: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of a TRPM8 agonist (e.g., menthol or icilin). The changes in intracellular calcium are monitored by recording the fluorescence intensity over time.

  • Data Analysis: The percentage of inhibition for each antagonist concentration is calculated relative to the response in the absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPM8 channel, providing a detailed assessment of antagonist-induced channel blockade.

  • Cell Preparation: HEK293 cells expressing human TRPM8 are plated on glass coverslips 24-48 hours before the experiment.

  • Recording Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to a pH of 7.4. The intracellular (pipette) solution usually contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with a pH of 7.2.

  • Electrode and Cell Sealing: A glass micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution is used. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The cell membrane is then ruptured to achieve the whole-cell configuration.

  • TRPM8 Activation and Antagonist Application: TRPM8 channels are activated by applying a TRPM8 agonist (e.g., menthol) or a cold stimulus via a perfusion system. Once a stable baseline current is established, the antagonist compound is co-applied with the agonist at various concentrations.

  • Data Acquisition and Analysis: Inward currents are recorded using an appropriate amplifier and data acquisition software. The peak inward current in the presence of the antagonist is compared to the control current (agonist alone). The percentage of inhibition is calculated, and the IC50 is determined from the concentration-response curve.

Visualizing Key Pathways and Workflows

TRPM8 Signaling Pathway

The activation of the TRPM8 channel initiates a signaling cascade that plays a crucial role in thermosensation and pain perception.

TRPM8_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Events cluster_response Cellular Response Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Signaling_Cascade Downstream Signaling Cascades (e.g., PLC, PKC) Ca_Influx->Signaling_Cascade Action_Potential Action Potential Generation Depolarization->Action_Potential Sensation Sensation of Cold and Pain Action_Potential->Sensation

Caption: Activation of the TRPM8 ion channel by cold or chemical agonists leads to cellular responses.

Experimental Workflow for TRPM8 Antagonist Screening

The following diagram outlines a typical workflow for the identification and characterization of novel TRPM8 antagonists.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Potency cluster_selectivity Selectivity & Off-Target Profiling Compound_Library Compound Library HTS High-Throughput Screening (e.g., Calcium Flux Assay) Compound_Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response Curves (IC50 Determination) Hits->Dose_Response Electrophysiology Electrophysiology (Patch Clamp) Dose_Response->Electrophysiology Validated_Hits Validated Hits Electrophysiology->Validated_Hits Selectivity_Assays Selectivity Assays (e.g., other TRP channels) Validated_Hits->Selectivity_Assays Off_Target_Screening Broad Off-Target Screening Panel Selectivity_Assays->Off_Target_Screening Lead_Candidate Lead Candidate Off_Target_Screening->Lead_Candidate

Caption: A stepwise approach for identifying and characterizing selective TRPM8 antagonists.

References

M8-B vs. Menthol: A Comparative Analysis of Their Effects on Body Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the effects of M8-B, a selective TRPM8 antagonist, and menthol, a well-known TRPM8 agonist, on body temperature. The information presented is supported by experimental data to aid researchers and professionals in the fields of pharmacology and drug development in understanding the distinct thermoregulatory roles of these compounds.

Core Findings on Thermoregulation

This compound and menthol exhibit opposing effects on body temperature, a direct consequence of their interaction with the transient receptor potential melastatin 8 (TRPM8) channel, a crucial sensor for cold temperatures. This compound, by blocking TRPM8, leads to a decrease in core body temperature.[1][2] Conversely, menthol activates TRPM8, which can trigger thermogenesis and an increase in core body temperature.[3][4] The magnitude of these effects is influenced by factors such as ambient temperature and the specific experimental conditions.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and menthol on body temperature and TRPM8 channel activity, based on available experimental data.

ParameterThis compoundMentholReference
Effect on Core Body Temperature DecreaseIncrease[1][3][4]
Mechanism of Action TRPM8 AntagonistTRPM8 Agonist[1][5]
In Vivo Effect Example Intravenous infusion in rats at 19°C caused a decrease in colonic temperature.Topical application in mice enhanced core and skin thermogenesis.[4][4]
TRPM8 Activation/Inhibition Potently inhibits responses of rat, human, and murine TRPM8 to cold and cooling compounds.[2]Activates TRPM8, with an EC50 of 62.64 ± 1.2 µM on mouse TRPM8.[6][7][2][6][7]
Interaction Blocks the hyperthermic response induced by menthol.Induces a hyperthermic response that can be blocked by this compound.

Experimental Protocols

In Vivo Measurement of Core Body Temperature in Rodents

A common method for assessing the in vivo effects of this compound and menthol on thermoregulation involves the continuous monitoring of core body temperature in rodents.

Materials:

  • This compound or menthol solution

  • Vehicle solution (control)

  • Implantable telemetry transmitters (e.g., G2 E-Mitter) or rectal thermistor probe

  • Environmental chamber with controlled ambient temperature

  • Data acquisition system (e.g., Vital View software)

Procedure:

  • Animal Acclimation: Rodents are housed in the experimental room for a period of at least one week to acclimate to the environment.

  • Transmitter Implantation (for telemetry): Animals are anesthetized, and a telemetry transmitter is surgically implanted into the abdominal cavity. A recovery period of at least one week is allowed post-surgery.

  • Habituation: Mice or rats are placed in individual cages within the environmental chamber for habituation to the experimental setup. They have ad libitum access to food and water.

  • Baseline Temperature Recording: Core body temperature is recorded for a baseline period to establish normal circadian rhythms.

  • Compound Administration: this compound, menthol, or vehicle is administered via the desired route (e.g., intravenous, intraperitoneal, or topical).

  • Post-Administration Monitoring: Core body temperature is continuously monitored for a specified period. For rectal probe measurements, readings are typically taken at regular intervals (e.g., every 15-30 minutes).[8]

  • Data Analysis: Changes in core body temperature from baseline are calculated and compared between treatment groups.

Signaling Pathways

The thermoregulatory effects of this compound and menthol are mediated through the TRPM8 signaling pathway in sensory neurons.

TRPM8_Signaling cluster_stimuli Stimuli cluster_antagonist Antagonist cluster_cellular Sensory Neuron cluster_cns Central Nervous System cluster_response Physiological Response Menthol Menthol TRPM8 TRPM8 Channel Menthol->TRPM8 Activates Cold Cold Temperature Cold->TRPM8 Activates M8B This compound M8B->TRPM8 Blocks Hypothermia ↓ Core Body Temperature M8B->Hypothermia Depolarization Depolarization (Na⁺, Ca²⁺ influx) TRPM8->Depolarization ActionPotential Action Potential Depolarization->ActionPotential CNS Brain (Thermoregulatory Center) ActionPotential->CNS Afferent Signal BAT Brown Adipose Tissue (BAT) Thermogenesis CNS->BAT Vasoconstriction Cutaneous Vasoconstriction CNS->Vasoconstriction BodyTemp ↑ Core Body Temperature BAT->BodyTemp Vasoconstriction->BodyTemp

TRPM8 signaling pathway in thermoregulation.

Conclusion

This compound and menthol serve as valuable pharmacological tools for investigating the role of the TRPM8 channel in thermoregulation. Their opposing actions on this receptor—antagonism by this compound leading to hypothermia and agonism by menthol promoting heat generation—underscore the critical function of TRPM8 in maintaining body temperature. The data and protocols presented in this guide offer a foundation for further research into the therapeutic potential of modulating the TRPM8 pathway for conditions involving altered body temperature.

References

A Comparative Guide to TRPM8 Antagonists in Pain Models: M8-B versus PF-05105679

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TRPM8 Antagonism in Pain

The transient receptor potential melastatin 8 (TRPM8) channel is a non-selective cation channel primarily known for its role as a sensor of cold temperatures and cooling agents like menthol. Its involvement in various pain pathways, particularly those related to cold allodynia and hyperalgesia, has made it a significant target for the development of novel analgesics. M8-B and PF-05105679 are two such antagonists that have been investigated for their potential to modulate pain through the blockade of TRPM8.

Compound Profiles

A summary of the key characteristics of this compound and PF-05105679 is presented below.

FeatureThis compoundPF-05105679
Mechanism of Action Potent and selective TRPM8 antagonist. Blocks cold-induced and agonist-induced (icilin, menthol) activation of TRPM8 channels.[1][2]Orally active and selective TRPM8 antagonist.
In Vitro Potency IC50s: 7.8 nM (cold-induced), 26.9 nM (icilin-induced), 64.3 nM (menthol-induced).[2]IC50: 103 nM.
Preclinical In Vivo Effects Decreases deep body temperature in wild-type mice and rats, but not in TRPM8 knockout mice.[1][2]Reduces core body temperature in a manner inversely related to body weight across species (rat, dog).[3]
Clinical Development PreclinicalPhase 1 clinical trials completed.
Reported Efficacy in Pain Models Data from specific preclinical pain models is limited in the public domain.Demonstrated efficacy in a human cold pressor test at a 900 mg single dose, comparable to oxycodone.
Adverse Effects Not extensively reported in pain models.A non-tolerated, hot sensation localized to the mouth, face, upper body, arms, and hands was reported at the efficacious dose in humans.

Signaling Pathway of TRPM8 in Nociception

The following diagram illustrates the general signaling pathway involving the TRPM8 channel in sensory neurons and the mechanism of action for TRPM8 antagonists.

TRPM8_Pathway cluster_neuron Sensory Neuron cluster_antagonist Pharmacological Intervention Cold Cold TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates Ca_Influx Ca2+ Influx TRPM8->Ca_Influx Allows Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal This compound This compound Blockade This compound->Blockade PF-05105679 PF-05105679 PF-05105679->Blockade Blockade->TRPM8 Inhibits

TRPM8 signaling in pain and antagonist action.

Experimental Protocols for Key Pain Models

Detailed methodologies for established pain models relevant to the evaluation of TRPM8 antagonists are provided below.

Cold Pressor Test (Human)

This model assesses pain tolerance and intensity in response to a cold stimulus and has been used to evaluate the efficacy of PF-05105679 in humans.

Objective: To measure the analgesic effect of a compound on cold-induced pain.

Procedure:

  • Subject Preparation: Healthy volunteers are familiarized with the procedure and pain rating scales (e.g., 0-10 Numeric Pain Rating Scale). Baseline physiological parameters (heart rate, blood pressure) are recorded.

  • Apparatus: A circulating water bath maintained at a constant temperature, typically between 1°C and 4°C.

  • Immersion: The subject immerses their non-dominant hand and forearm into the cold water.

  • Pain Assessment: The time to the first report of pain (pain threshold) and the total duration of immersion (pain tolerance) are recorded. Pain intensity is rated by the subject at regular intervals (e.g., every 30 seconds) during immersion.

  • Cut-off Time: A predetermined cut-off time (e.g., 2-5 minutes) is established to prevent tissue damage.

  • Drug Administration: The test is performed before and at specified time points after the administration of the test compound or placebo in a crossover or parallel-group design.

Cold_Pressor_Test Baseline Baseline Measurements (Pain Ratings, Vitals) Drug_Admin Administer Compound (e.g., PF-05105679 or Placebo) Baseline->Drug_Admin Hand_Immersion Immerse Hand in Cold Water (1-4°C) Drug_Admin->Hand_Immersion Pain_Measurement Record Pain Threshold, Tolerance, and Intensity Ratings Hand_Immersion->Pain_Measurement Data_Analysis Compare Post-dose to Baseline and Placebo Pain_Measurement->Data_Analysis

Workflow for the Cold Pressor Test.
Formalin Test (Rodent)

The formalin test is a widely used model of tonic, persistent pain that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociception and inflammatory pain with central sensitization.

Objective: To assess the antinociceptive properties of a compound in a model of tonic chemical pain.

Procedure:

  • Acclimatization: Rodents (rats or mice) are placed in a clear observation chamber for at least 30 minutes to acclimate.

  • Formalin Injection: A dilute solution of formalin (typically 1-5% in saline, 20-50 µL) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, the animal's behavior is observed and recorded for a set period (e.g., 60 minutes).

  • Nociceptive Behaviors: The primary endpoints are the time spent licking, biting, or flinching the injected paw.

  • Phases of Pain:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.

    • Phase 2 (Late Phase): 15-60 minutes post-injection, involving inflammatory processes and central sensitization.

  • Drug Administration: The test compound is administered systemically (e.g., intraperitoneally or orally) or locally at a predetermined time before the formalin injection.

Formalin_Test Acclimatization Acclimatize Rodent to Observation Chamber Drug_Admin Administer Test Compound or Vehicle Acclimatization->Drug_Admin Formalin_Injection Inject Formalin into Hind Paw Drug_Admin->Formalin_Injection Observation Observe and Record Nociceptive Behaviors Formalin_Injection->Observation Phase1 Phase 1 Analysis (0-5 min) Acute Nociception Observation->Phase1 Phase2 Phase 2 Analysis (15-60 min) Inflammatory Pain Observation->Phase2

Experimental workflow of the Formalin Test.
Chronic Constriction Injury (CCI) Model (Rodent)

The CCI model is a widely used preclinical model of neuropathic pain that mimics symptoms of peripheral nerve injury in humans, such as mechanical allodynia and thermal hyperalgesia.

Objective: To evaluate the efficacy of a compound in alleviating neuropathic pain symptoms.

Procedure:

  • Surgical Procedure:

    • The rodent (typically a rat) is anesthetized.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with approximately 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the corresponding muscles.

  • Post-operative Recovery: The animal is allowed to recover from surgery. Neuropathic pain behaviors typically develop over several days and can persist for weeks.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold to a non-noxious mechanical stimulus is determined.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus (e.g., Hargreaves test). The paw withdrawal latency to a radiant heat source is measured.

  • Drug Administration: The test compound is administered after the development of stable neuropathic pain behaviors (typically 7-14 days post-surgery). Behavioral testing is conducted at various time points after drug administration.

CCI_Model Surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve Recovery Post-operative Recovery and Development of Neuropathy Surgery->Recovery Baseline_Testing Baseline Behavioral Testing (Mechanical Allodynia, Thermal Hyperalgesia) Recovery->Baseline_Testing Drug_Admin Administer Test Compound or Vehicle Baseline_Testing->Drug_Admin Post_Dose_Testing Post-dose Behavioral Testing Drug_Admin->Post_Dose_Testing Data_Analysis Compare Post-dose to Baseline and Vehicle Post_Dose_Testing->Data_Analysis

Workflow for the Chronic Constriction Injury Model.

Conclusion

Both this compound and PF-05105679 are potent antagonists of the TRPM8 channel, a promising target for the treatment of various pain conditions. While PF-05105679 has progressed to clinical trials and has demonstrated efficacy in a human pain model, it is associated with a notable adverse effect of heat sensation. Data on the analgesic efficacy of this compound in established preclinical pain models is less available in the public domain.

The lack of direct comparative studies necessitates further research to fully elucidate the relative therapeutic potential of these two compounds. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative efficacy and safety studies. Future investigations should aim to directly compare these and other TRPM8 antagonists in well-validated animal models of inflammatory and neuropathic pain to better predict their clinical utility and potential for adverse effects.

References

A Comparative Analysis of TRPM8 Antagonists: M8-B and AMG 333

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent transient receptor potential melastatin 8 (TRPM8) antagonists: M8-B and AMG 333. Both compounds are potent blockers of the TRPM8 ion channel, a key player in cold sensation and a promising therapeutic target for various conditions, including pain and migraine. This document outlines their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and experimental workflows.

Performance Comparison

This compound and AMG 333 have been characterized through a variety of in vitro and in vivo assays to determine their potency, selectivity, and functional effects. The following tables summarize the key quantitative data for a direct comparison of these two TRPM8 antagonists.

Parameter This compound AMG 333 Reference
Target Transient Receptor Potential Melastatin 8 (TRPM8)Transient Receptor Potential Melastatin 8 (TRPM8)[1][2]
Mechanism of Action AntagonistAntagonist[1][2]
Potency (IC₅₀) 7.8 nM (cold-induced activation)26.9 nM (Icilin-induced activation)64.3 nM (Menthol-induced activation)13 nM (human TRPM8)20 nM (rat TRPM8)[3]
Selectivity No significant effect on other TRP channels (IC₅₀ > 20 µM)High selectivity over TRPV1, TRPV3, TRPV4, and TRPA1 (IC₅₀ > 20 µM)[4]
Primary Investigated Application Thermoregulation, PainMigraine[5][6]
In Vivo Efficacy This compound AMG 333 Reference
Model System Rats and MiceRats[3][7]
Key Finding Decreases deep body temperature in wild-type animals but not in TRPM8 knockout mice.Inhibits icilin-induced "wet-dog shake" behavior.Suppresses cold-induced increases in blood pressure.[3]
Effective Dose 6 mg/kg (i.v. or i.p.) for body temperature reduction.ED₅₀ of 1.14 mg/kg (wet-dog shake model)ED₅₀ of 1.10 mg/kg (cold pressor test)[3][8]

Signaling Pathways and Experimental Workflows

To understand the context of this compound and AMG 333's mechanism of action and how their efficacy is determined, the following diagrams illustrate the TRPM8 signaling pathway and a typical experimental workflow for evaluating TRPM8 antagonists.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway cluster_stimuli Stimuli cluster_channel Channel Activation cluster_cellular_response Cellular Response cluster_downstream Downstream Signaling cluster_antagonists Antagonists Cold Cold Temperature TRPM8 TRPM8 Channel Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization PLC PLC Activation Ca_Influx->PLC AP Action Potential Depolarization->AP PIP2_Hydrolysis PIP₂ Hydrolysis PLC->PIP2_Hydrolysis PKC_Activation PKC Activation PIP2_Hydrolysis->PKC_Activation MAPK_Pathway MAPK Pathway PKC_Activation->MAPK_Pathway M8B This compound M8B->TRPM8 AMG333 AMG 333 AMG333->TRPM8

Caption: TRPM8 signaling pathway activated by cold or agonists, leading to downstream cellular responses.

Experimental_Workflow Experimental Workflow for TRPM8 Antagonist Screening cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing TRPM8) Calcium_Assay Calcium Influx Assay Cell_Culture->Calcium_Assay Electrophysiology Electrophysiology (Patch Clamp) Cell_Culture->Electrophysiology IC50_Determination IC₅₀ Determination Calcium_Assay->IC50_Determination Electrophysiology->IC50_Determination Thermoregulation Body Temperature Measurement (Rodents) Efficacy_Assessment In Vivo Efficacy Assessment Thermoregulation->Efficacy_Assessment Migraine_Model Migraine Model (e.g., CSD in rats) Migraine_Model->Efficacy_Assessment Pain_Model Pain Model (e.g., Cold Allodynia) Pain_Model->Efficacy_Assessment Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling Selectivity_Profiling->Thermoregulation Selectivity_Profiling->Migraine_Model Selectivity_Profiling->Pain_Model

Caption: A typical workflow for the preclinical evaluation of TRPM8 antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and AMG 333.

In Vitro Calcium Influx Assay

This assay is fundamental for determining the potency of TRPM8 antagonists by measuring their ability to inhibit agonist-induced intracellular calcium increase in cells expressing the TRPM8 channel.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPM8 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 450 µg/ml).
  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The growth medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the salt solution for 45-60 minutes at 37°C in the dark.

3. Compound Incubation and Fluorescence Measurement:

  • After dye loading, cells are washed again to remove excess dye.
  • Varying concentrations of the antagonist (this compound or AMG 333) or vehicle are added to the wells and incubated for a specified period.
  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is recorded.

4. Channel Activation and Data Analysis:

  • A TRPM8 agonist (e.g., icilin or menthol) is added to the wells to stimulate calcium influx.
  • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.
  • The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal.
  • IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Body Temperature Measurement in Rodents

This protocol is used to assess the physiological effect of TRPM8 antagonism on thermoregulation.

1. Animal Acclimation and Housing:

  • Male Sprague-Dawley rats or C57BL/6 mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Animals are acclimated to the experimental procedures to minimize stress-induced temperature changes.

2. Temperature Probe and Data Acquisition:

  • Core body temperature is measured using a rectal probe inserted to a consistent depth (e.g., >2 cm for mice) or via a pre-implanted telemetry device for continuous monitoring.[9][10]
  • Baseline body temperature is recorded before compound administration.

3. Compound Administration:

  • This compound (e.g., 6 mg/kg) or vehicle is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.[3]

4. Post-Dosing Temperature Monitoring:

  • Body temperature is recorded at regular intervals for several hours post-administration.
  • The ambient temperature can be manipulated to study the effect of the antagonist under different thermal challenges.[11]

5. Data Analysis:

  • Changes in body temperature from baseline are calculated for both the antagonist-treated and vehicle-treated groups.
  • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed temperature changes.

Migraine Model in Rats (Inspired by preclinical evaluation of anti-migraine therapies)

This type of model is employed to evaluate the potential of TRPM8 antagonists in mitigating migraine-related events. While a specific protocol for AMG 333 in a preclinical migraine model is not detailed in the provided results, a general approach is outlined below.

1. Animal Model:

  • Male Sprague-Dawley rats are used.[12]
  • A model of migraine can be induced, for example, by the application of a pro-inflammatory stimulus to the dura mater or by inducing cortical spreading depression (CSD).

2. Compound Administration:

  • AMG 333 or vehicle is administered orally (p.o.) at various doses prior to the induction of the migraine-like state.[7]

3. Behavioral and Physiological Readouts:

  • Endpoints can include the measurement of allodynia (e.g., using von Frey filaments to assess tactile sensitivity in the periorbital region), monitoring of spontaneous behaviors indicative of headache, and electrophysiological recording of neuronal activity in the trigeminal nucleus caudalis.

4. Data Analysis:

  • The effect of AMG 333 on the measured endpoints is compared to the vehicle control group.
  • Dose-response relationships are established to determine the efficacy of the compound in the model.

Conclusion

This compound and AMG 333 are both potent and selective TRPM8 antagonists that have demonstrated clear physiological effects in preclinical studies. While this compound has been instrumental in elucidating the role of TRPM8 in thermoregulation and pain, AMG 333 was advanced as a clinical candidate for the treatment of migraine.[5][6] The choice between these compounds for research purposes will depend on the specific scientific question being addressed. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the field of TRP channel pharmacology and drug development.

References

Confirming On-Target Effects of M8-B In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of M8-B, a potent and selective TRPM8 antagonist, with other alternatives for confirming on-target effects in vivo. The content is supported by experimental data to aid in the selection of appropriate research tools and the design of robust in vivo studies.

Introduction to this compound and TRPM8

This compound is a potent antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin.[1][2][3][4] TRPM8 is predominantly expressed in a subset of sensory neurons and is a key mediator of cold sensation and pain.[5] Pharmacological blockade of TRPM8 is a critical strategy for validating its role in various physiological and pathophysiological processes. A key in vivo on-target effect of TRPM8 antagonism is the reduction of deep body temperature, a phenotype absent in TRPM8 knockout mice, providing strong evidence of target engagement.[6]

Comparative Analysis of TRPM8 Antagonists

This section compares this compound with other known TRPM8 antagonists based on their in vitro potency and in vivo on-target effects.

In Vitro Potency
CompoundTargetAssayIC50 (nM)Reference
This compound human TRPM8Cold-induced activation-[6]
rat TRPM8Cold-induced activation-[6]
mouse TRPM8Cold-induced activation-[6]
human TRPM8Icilin-induced activation-[2]
rat TRPM8Icilin-induced activation-[2]
mouse TRPM8Icilin-induced activation-[2]
human TRPM8Menthol-induced activation64.3[2]
AMTB human TRPM8Icilin-induced Ca2+ influx~590[7]
AMG2850 rat TRPM8Icilin activationIC90 = 204[2][3]
PF-05105679 human TRPM8Electrophysiology103[4][8]
RGM8-51 rat TRPM8Menthol-evoked currents1060[9]
human TRPM8Menthol-evoked currents1740[9]
VBJ103 human TRPM8--[10][11]
In Vivo On-Target Effects
CompoundSpeciesModelDoseRouteOn-Target EffectReference
This compound Rat, MouseBody Temperature6 mg/kgi.v. or i.p.Decrease in deep body temperature[1]
AMTB RatVolume-induced bladder contractions3 mg/kgi.v.Decreased frequency of contractions[7]
AMG2850 RatIcilin-induced wet-dog shakes10 mg/kgp.o.Significant target coverage[2][3]
RatBody Temperature100 mg/kgp.o.Significant decrease in body temperature[12][13]
PF-05105679 RatBody Temperature--Reduced core body temperature[14]
RQ-00434739 RatOxaliplatin-induced cold allodynia10 mg/kgp.o.Attenuated cold allodynia[15]
VBJ103 MouseOxaliplatin-induced cold hypersensitivity3, 10, 30 mg/kgs.c.Dose-dependent attenuation of hypersensitivity[10][11]
MouseBody Temperature3, 10, 30 mg/kgs.c.Decreased core body temperature[10][11]

Experimental Protocols

Oxaliplatin-Induced Cold Allodynia in Mice

This model is used to assess the efficacy of TRPM8 antagonists in a neuropathic pain state characterized by hypersensitivity to cold.

Procedure:

  • Induction of Neuropathy: Administer oxaliplatin (e.g., 10 mg/kg, i.p.) to mice.[16] In some protocols, injections are repeated over several days.

  • Acclimatization: Before testing, allow mice to acclimate to the testing environment and apparatus.

  • Drug Administration: Administer this compound or a comparator compound via the desired route (e.g., i.p., p.o., s.c.).

  • Cold Sensitivity Testing (Acetone Test): At a predetermined time after drug administration, apply a drop of acetone to the plantar surface of the hind paw.

  • Behavioral Scoring: Observe and quantify the animal's response, such as the frequency or duration of paw lifting, flinching, or licking, over a set period.

  • Data Analysis: Compare the behavioral scores between vehicle-treated and drug-treated groups to determine the analgesic effect.

Measurement of Deep Body Temperature in Mice

This protocol is essential for confirming the on-target engagement of TRPM8 antagonists, as TRPM8 plays a role in thermoregulation.

Procedure:

  • Animal Preparation: House mice individually and allow them to acclimate to the housing conditions. For continuous monitoring, surgically implant a radiotelemetry probe into the abdominal cavity. For single measurements, use a rectal probe.

  • Baseline Measurement: Record the baseline deep body temperature before any intervention.

  • Drug Administration: Administer this compound or a comparator compound.

  • Temperature Monitoring:

    • Radiotelemetry: Continuously record the body temperature.[13]

    • Rectal Probe: At specific time points post-administration, gently restrain the mouse and insert a lubricated rectal probe to a consistent depth (approximately 1.5-2 cm) to measure the core body temperature.[17][18]

  • Data Analysis: Plot the change in body temperature over time and compare the effects of different doses and compounds to the vehicle control.

Visualizations

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cold Cold (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization TRPM8->Depolarization M8_B This compound M8_B->TRPM8 Inhibits PLC PLC Activation Ca_influx->PLC AP Action Potential Generation Depolarization->AP PIP2 PIP₂ Hydrolysis PLC->PIP2 PKC PKC Activation PLC->PKC PKA PKA Activation PKA->TRPM8 Modulates Gq Gq Protein Gq->PLC

Caption: Simplified signaling pathway of TRPM8 activation and its inhibition by this compound.

Experimental Workflow for In Vivo Target Confirmation

In_Vivo_Workflow start Start animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model baseline Baseline Measurement (Body Temperature / Pain Threshold) animal_model->baseline dosing Administer Compound (this compound or Alternative) baseline->dosing on_target_assay On-Target Effect Assay dosing->on_target_assay body_temp Measure Deep Body Temperature on_target_assay->body_temp pain_model Assess Nocifensive Behavior (e.g., Oxaliplatin Model) on_target_assay->pain_model data_analysis Data Analysis and Comparison body_temp->data_analysis pain_model->data_analysis conclusion Confirm On-Target Effect data_analysis->conclusion

Caption: General workflow for confirming the in vivo on-target effects of this compound.

Logical Relationship of Comparative Analysis

Comparative_Analysis M8_B This compound InVitro In Vitro Comparison (IC50, Selectivity) M8_B->InVitro InVivo In Vivo Comparison (Efficacy, Potency) M8_B->InVivo Alternatives Alternative TRPM8 Antagonists Alternatives->InVitro Alternatives->InVivo Conclusion Selection of Optimal Tool Compound for Research InVitro->Conclusion InVivo->Conclusion

Caption: Logical flow for the comparative analysis of this compound and its alternatives.

References

Cross-Species Potency of Monoamine Oxidase B (MAO-B) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of various inhibitors of Monoamine Oxidase B (MAO-B) across different species. The data presented here is intended to assist researchers in understanding the species-specific differences in inhibitor susceptibility and to guide the selection of appropriate animal models in preclinical drug development.

Executive Summary

Monoamine Oxidase B is a critical enzyme in the metabolism of monoamine neurotransmitters. Its inhibition is a key therapeutic strategy for neurodegenerative diseases, particularly Parkinson's disease. However, the potency of MAO-B inhibitors can vary significantly between species, a crucial consideration for the translation of preclinical data to clinical outcomes. This guide summarizes quantitative potency data, details the experimental methodologies used for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Cross-Species Potency of MAO-B Inhibitors

The following table summarizes the inhibitory potency (IC50 and Ki values) of selected MAO-B inhibitors across human, rat, and beef species. These values represent the concentration of the inhibitor required to achieve 50% inhibition of MAO-B activity (IC50) or the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme. Lower values indicate higher potency.

InhibitorSpeciesPotency (IC50/Ki)Source Tissue
Rasagiline HumanIC50: 14 nMBrain homogenates
RatIC50: 4 nMBrain homogenates
Safinamide HumanIC50: 79 nMBrain extracts
RatIC50: 98 nMBrain extracts
Compound 1 HumanKi: 0.8 nMLiver mitochondria
RatKi: 0.5 nMLiver mitochondria
BeefKi: 1,830 nMLiver mitochondria
Compound 2 HumanKi: 1.1 nMLiver mitochondria
RatKi: 1.2 nMLiver mitochondria
BeefKi: 1,320 nMLiver mitochondria

Note: Compound 1 is 5-(4-benzyl-oxyphenyl)-3-(2-cyano-ethyl)-1,3,4-oxadiazole-2(3H)-thione and Compound 2 is 5-(4-benzyloxyphenyl)-3-(2-hydroxyethyl)-1,3,4-oxadiazol-2(3H)-one.[1]

The data clearly demonstrates that while some inhibitors like rasagiline and safinamide show comparable potency between human and rat, others exhibit dramatic species-dependent differences. For instance, the oxadiazole derivatives (Compounds 1 and 2) are potent inhibitors of human and rat MAO-B but are three to four orders of magnitude less potent against beef MAO-B.[1] Such discrepancies are likely due to differences in the amino acid sequences of the enzyme across species.[1]

Experimental Protocols

The following is a generalized protocol for determining the in vitro potency of MAO-B inhibitors. Specific parameters may vary based on the laboratory and the specific compounds being tested.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on MAO-B activity.

Materials:

  • MAO-B enzyme source (e.g., human, rat, or beef liver or brain mitochondria/homogenates)

  • Test compound (potential inhibitor)

  • Known MAO-B inhibitor as a positive control (e.g., selegiline)

  • MAO-B substrate (e.g., benzylamine)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Detection reagent (e.g., Amplex Red, horseradish peroxidase)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer. Prepare working solutions of the MAO-B enzyme, substrate, and detection reagents.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations (or positive control/vehicle control), and the MAO-B enzyme solution.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the MAO-B substrate to each well to initiate the enzymatic reaction.

  • Signal Detection: Incubate the plate for a further period (e.g., 60 minutes) at 37°C. Measure the product formation (e.g., fluorescence or absorbance) using a microplate reader.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the MAO-B signaling pathway and a typical experimental workflow for inhibitor screening.

MAO_B_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell / Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Storage in vesicles DAT DAT Dopamine->DAT Reuptake DopamineReceptor Dopamine Receptor Dopamine->DopamineReceptor Binding MAOB MAO-B DAT->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Oxidative Deamination

Caption: Simplified signaling pathway of dopamine metabolism by MAO-B.

Experimental_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep setup Assay Setup in 96-well plate (Buffer, Inhibitor, Enzyme) prep->setup preincubate Pre-incubation (37°C, 15 min) setup->preincubate add_substrate Add Substrate preincubate->add_substrate incubate Incubation (37°C, 60 min) add_substrate->incubate read Measure Signal (Fluorescence/Absorbance) incubate->read analyze Data Analysis (IC50 Calculation) read->analyze end End analyze->end

Caption: General experimental workflow for MAO-B inhibitor screening.

References

A Comparative Guide to M8-B and Other TRPM8 Antagonists in Attenuating Cold Defenses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of M8-B, a potent and selective antagonist of the Transient Receptor Potential Melastatin-8 (TRPM8) channel, with other notable TRPM8 antagonists. The focus is on their role in attenuating cold defenses, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.

Introduction to TRPM8 and its Role in Cold Sensation

The TRPM8 channel, a non-selective cation channel, is a primary sensor of cold temperatures in mammals.[1] Expressed in a subset of primary sensory neurons, its activation by cold temperatures (below ~28°C) or chemical agonists like menthol and icilin leads to the sensation of cold and the initiation of physiological and behavioral responses to defend against a drop in body temperature.[1] These "cold defenses" include cutaneous vasoconstriction (to reduce heat loss), activation of brown fat thermogenesis (to generate heat), and behavioral avoidance of cold environments. Pharmacological blockade of TRPM8 presents a therapeutic opportunity for conditions characterized by cold hypersensitivity and certain types of pain.

This compound has been identified as a potent and selective antagonist of TRPM8, effectively blocking its activation by both cold and chemical agonists.[2] In vivo studies have demonstrated that this compound can decrease deep body temperature by attenuating autonomic and behavioral cold defenses, highlighting the central role of TRPM8 in thermoregulation.[2]

Comparative Analysis of TRPM8 Antagonists

This section compares the in vitro potency and in vivo efficacy of this compound with other well-characterized TRPM8 antagonists, PF-05105679 and AMG 333, both of which have entered clinical trials.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound, PF-05105679, and AMG 333 against human and rat TRPM8 channels.

CompoundTargetAgonistIC50 (nM)Reference
This compound Human TRPM8Cold1-2[3]
This compound Rat TRPM8Cold7.8 ± 1.1
This compound Rat TRPM8Icilin26.9 ± 12.1
This compound Rat TRPM8Menthol64.3 ± 3.4
PF-05105679 Human TRPM8Not Specified103
AMG 333 Human TRPM8Not Specified13[4][5]
AMG 333 Rat TRPM8Not Specified20[4]
In Vivo Efficacy

The in vivo effects of these antagonists on cold defense mechanisms, such as the maintenance of body temperature and response to cold stimuli, are crucial indicators of their therapeutic potential.

CompoundAnimal ModelAdministrationKey FindingsReference
This compound RatIntravenous (2.5 mg/kg)Significant decrease in deep body temperature at an ambient temperature of 19°C.
This compound MouseIntraperitoneal (6 mg/kg)Decreased deep body temperature in Trpm8+/+ mice but not in Trpm8-/- mice.[2][2]
PF-05105679 RatNot Specified (>1219 nM concentration)Reduced core body temperature.
PF-05105679 HumanOral (600-900 mg)Significant inhibition of pain in the cold pressor test with no effect on core body temperature.[6][6]
AMG 333 RatOral (1.14 mg/kg ED50)Inhibited icilin-induced wet-dog shakes.[7][7]
AMG 333 RatOral (1.10 mg/kg ED50)Suppressed cold-induced increases in blood pressure in the cold-pressor test.[7][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.

cluster_stimulus Stimulus cluster_cellular Cellular Level (Sensory Neuron) cluster_cns Central Nervous System cluster_response Physiological Response Cold Stimulus Cold Stimulus TRPM8 TRPM8 Channel Cold Stimulus->TRPM8 Activates Ca_influx Ca²+ Influx TRPM8->Ca_influx Opens Depolarization Depolarization Ca_influx->Depolarization AP Action Potential Depolarization->AP LPBN Lateral Parabrachial Nucleus AP->LPBN Signal Transduction M8B This compound M8B->TRPM8 Inhibits Vasoconstriction Vasoconstriction LPBN->Vasoconstriction Thermogenesis Thermogenesis LPBN->Thermogenesis Behavior Cold Avoidance LPBN->Behavior

Caption: TRPM8 Signaling Pathway in Cold Defense and its Inhibition by this compound.

cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy cluster_clinical Human Studies A1 Cell Line Expressing TRPM8 (e.g., HEK293) A2 Calcium Imaging Assay (e.g., Fura-2 AM) A1->A2 A3 Apply TRPM8 Agonist (Cold or Chemical) A2->A3 A5 Apply Test Compound (e.g., this compound) + Agonist A2->A5 A4 Measure Ca²+ Influx A3->A4 A6 Measure Inhibition of Ca²+ Influx A5->A6 A7 Determine IC50 A6->A7 B1 Animal Model (e.g., Rat, Mouse) A7->B1 Proceed if Potent and Selective B2 Administer Test Compound (IV, IP, Oral) B1->B2 B3 Expose to Cold Environment B2->B3 B4 Measure Deep Body Temperature B3->B4 B5 Assess Behavioral Responses (e.g., Thermopreference) B3->B5 B6 Analyze c-Fos Expression in Lateral Parabrachial Nucleus B3->B6 C1 Healthy Volunteers B4->C1 Proceed if Efficacious and Safe Preclinically C2 Administer Test Compound C1->C2 C3 Cold Pressor Test C2->C3 C4 Measure Pain Threshold and Tolerance C3->C4 C5 Monitor Core Body Temperature and Adverse Events C3->C5

Caption: Experimental Workflow for Validating TRPM8 Antagonists.

Experimental Protocols

In Vitro Validation: Calcium Imaging Assay

This protocol is designed to determine the in vitro potency of a TRPM8 antagonist.

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat TRPM8 gene are cultured in appropriate media (e.g., MEM α medium supplemented with 10% FCS and a selection antibiotic).[8] Cells are plated in 96-well black-walled plates and grown to confluence.[8]

  • Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2 μM), for approximately 60 minutes at 37°C in a standard extracellular solution.[8][9]

  • Assay Procedure:

    • After loading, cells are washed with the extracellular solution to remove excess dye.

    • Baseline fluorescence is measured using a fluorescence plate reader (e.g., Flexstation) with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.[9][10]

    • The test compound (e.g., this compound) is added at various concentrations and incubated for a predetermined period.

    • A TRPM8 agonist (e.g., icilin at its EC50 concentration, or a cold stimulus by rapidly changing the buffer to a pre-cooled one) is added to stimulate the channels.[8]

    • Fluorescence is continuously monitored to measure the change in intracellular calcium concentration.

  • Data Analysis: The increase in the 340/380 nm fluorescence ratio indicates an increase in intracellular calcium. The inhibitory effect of the test compound is calculated as the percentage reduction of the agonist-induced calcium influx. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Efficacy: Attenuation of Cold Defense in Rodents

This protocol assesses the in vivo effect of a TRPM8 antagonist on the core body temperature of rodents exposed to a cold environment.

  • Animal Models: Male Wistar rats or C57BL/6 mice are used. For target validation, Trpm8 knockout mice can be used as a negative control.[2] Animals are housed individually with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered via the desired route (e.g., intravenous, intraperitoneal, or oral).[2]

  • Experimental Procedure:

    • A baseline deep body temperature (e.g., colonic or abdominal) is recorded using a thermocouple probe or an implanted telemetry device.

    • Animals are administered the test compound or vehicle.

    • Immediately after administration, animals are placed in a temperature-controlled environment set to a sub-neutral temperature (e.g., 19°C for rats, 26°C for mice).[11]

    • Body temperature is monitored continuously or at regular intervals for a specified duration (e.g., 2-4 hours).

  • Data Analysis: The change in body temperature from baseline is calculated for both the treated and vehicle control groups. Statistical analysis (e.g., two-way ANOVA with repeated measures) is used to determine the significance of the temperature-lowering effect of the compound.

c-Fos Immunohistochemistry for Neuronal Activation

This protocol is used to identify the neuronal populations in the brain that are activated by a cold stimulus and to assess the inhibitory effect of a TRPM8 antagonist.

  • Tissue Preparation:

    • Following the in vivo experiment, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[12][13]

    • The brain is extracted and post-fixed in 4% PFA overnight, then cryoprotected in a sucrose solution.[12][14]

    • Coronal sections (e.g., 30-50 μm) of the brain, particularly the region containing the lateral parabrachial nucleus, are cut using a cryostat or vibratome.[13]

  • Immunostaining:

    • Free-floating sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 3% normal goat serum) for 1-2 hours at room temperature.[13]

    • Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.[12][13]

    • After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.[12]

  • Imaging and Analysis: Sections are mounted on slides, coverslipped with a mounting medium containing DAPI (for nuclear counterstaining), and imaged using a fluorescence or confocal microscope. The number of c-Fos-positive neurons in the lateral parabrachial nucleus is quantified and compared between experimental groups.[12]

Human Study: Cold Pressor Test

This test evaluates the effect of a TRPM8 antagonist on cold-induced pain in human subjects.

  • Subject Preparation: Healthy volunteers are recruited. A baseline measurement of blood pressure and heart rate is taken.[15][16]

  • Procedure:

    • Subjects are administered a single dose of the test compound (e.g., PF-05105679) or a placebo in a double-blind, crossover design.[6]

    • At a specified time post-dose (e.g., 1.5 hours), the subject immerses their non-dominant hand up to the wrist in a container of ice water maintained at 0-1°C.[15][17]

    • Subjects are instructed to report when they first feel pain (pain threshold) and to keep their hand in the water for as long as they can tolerate the pain (pain tolerance), up to a maximum of 2 minutes.[17]

    • Blood pressure and heart rate are monitored throughout the test.[15]

  • Data Analysis: Pain threshold and tolerance times are recorded. The effect of the drug is assessed by comparing these measures between the drug and placebo conditions. Adverse events, including any changes in core body temperature or unusual sensations (e.g., feeling of heat), are also recorded and analyzed.[6]

References

Safety Operating Guide

Proper Disposal Procedures for M8-B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of M8-B, a potent TRPM8 antagonist, designed for researchers and drug development professionals. This document provides clear, procedural steps to ensure laboratory safety and regulatory compliance.

This compound is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, utilized in research to study cold sensation and thermoregulation.[1][2][3] While the Safety Data Sheet (SDS) for this compound (hydrochloride) indicates that it is not classified as a hazardous substance, adherence to standard laboratory safety protocols for chemical waste disposal is paramount to ensure a safe working environment and environmental protection.

Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its properties. The following table summarizes key safety-related data.

ParameterValueReference
CAS Number883976-12-3[1]
FormCrystalline solid / Powder[1]
SolubilityDMF: 10 mg/ml; DMSO: 15 mg/ml; H2O: 2 mg/mL (warmed)[1]
Storage Temperature2-8°C
Known HazardsNot classified as hazardous. The product does not generally irritate the skin. No special measures required for handling.

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

Step-by-Step Disposal Procedures

The disposal of this compound and its containers should be conducted in accordance with all local, regional, and national regulations. The following steps provide a general guideline for the proper disposal of non-hazardous chemical waste.

  • Risk Assessment: Before beginning any procedure that will generate waste, perform a risk assessment. Although this compound is not classified as hazardous, consider the solvents and other reagents used in conjunction with it, which may be hazardous.

  • Waste Segregation:

    • Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled waste container for non-hazardous chemical solids.

    • Liquid Waste: Solutions of this compound should be segregated based on the solvent used. Do not mix aqueous solutions with organic solvent solutions. Collect in separate, compatible, and clearly labeled liquid waste containers.

    • Contaminated Materials: Items such as pipette tips, centrifuge tubes, and gloves that are contaminated with this compound should be disposed of in a designated solid waste container.

  • Container Management:

    • Use only containers that are compatible with the chemical waste.

    • Ensure all waste containers are securely sealed to prevent spills or leaks.

    • Label all waste containers clearly with "Non-Hazardous Chemical Waste," the name of the chemical (this compound), and the solvent (if applicable).

  • Disposal Pathway:

    • Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on the collection and disposal of non-hazardous chemical waste.

    • Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines.

Experimental Workflow for TRPM8 Antagonist Screening

The following diagram illustrates a generalized workflow for screening compounds, such as this compound, for TRPM8 antagonist activity.

experimental_workflow cluster_prep Cell Culture and Preparation cluster_treatment Compound Treatment and Stimulation cluster_analysis Data Acquisition and Analysis cell_culture Culture HEK293 cells stably expressing human TRPM8 plating Plate cells in 96-well plates cell_culture->plating loading Load cells with a calcium-sensitive fluorescent dye plating->loading compound_addition Add this compound (or test compound) at various concentrations loading->compound_addition agonist_stimulation Stimulate cells with a TRPM8 agonist (e.g., Menthol, Icilin) compound_addition->agonist_stimulation measurement Measure changes in intracellular calcium levels using a plate reader agonist_stimulation->measurement data_analysis Calculate IC50 values to determine antagonist potency measurement->data_analysis

A generalized workflow for in vitro screening of TRPM8 antagonists.

Mechanism of Action: TRPM8 Antagonism

This compound functions by blocking the TRPM8 ion channel, which is a key sensor for cold temperatures in mammals. The diagram below illustrates this inhibitory action.

signaling_pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel activation Channel Activation TRPM8->activation cold_stimulus Cold Stimulus / Agonist (e.g., Menthol) cold_stimulus->TRPM8 Binds to and activates M8B This compound M8B->TRPM8 Binds to and blocks inhibition Channel Inhibition M8B->inhibition calcium_influx Ca2+ Influx activation->calcium_influx inhibition->activation Prevents cellular_response Cellular Response (Sensation of Cold) calcium_influx->cellular_response

Inhibitory action of this compound on the TRPM8 channel.

By providing this detailed guidance, we aim to foster a culture of safety and responsibility in the laboratory, ensuring that innovative research can proceed without compromising the well-being of personnel or the environment.

References

Essential Safety and Handling Guide for M8-B, a TRPM8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling M8-B (CAS Number: 883976-12-3). This compound is a potent and selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel, a key player in cold sensation and thermoregulation. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.

Safety and Handling

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound hydrochloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory safety practices should always be observed.

Personal Protective Equipment (PPE)

While the SDS does not mandate specific PPE, it is best practice to always wear the following when handling this compound and its solutions:

  • Safety Glasses: To protect the eyes from splashes.

  • Gloves: To prevent skin contact.

  • Lab Coat: To protect personal clothing.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Storage ConditionRecommendation
Solid Form Store at -20°C for up to 2 years.
Stock Solutions in DMSO Store at -80°C for up to 6 months, or at -20°C for up to 1 month. It is advisable to prepare fresh solutions for optimal results. Avoid repeated freeze-thaw cycles.[1]
First Aid Measures

In the event of exposure, follow these standard procedures:

  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • After skin contact: Wash the affected area with soap and water.

  • After inhalation: Move to fresh air.

  • After swallowing: Rinse mouth with water.

If any irritation or discomfort persists, seek medical attention.

Operational Plan: Preparation of this compound Solutions

This compound is typically supplied as a crystalline solid and needs to be dissolved in a suitable solvent for experimental use. Dimethyl sulfoxide (DMSO) is a commonly used solvent.

PropertyValue
Molecular Weight 432.96 g/mol
Solubility in DMSO ≥10 mg/mL
Purity ≥98% (HPLC)

To prepare a 10 mM stock solution in DMSO:

  • Weigh out 4.33 mg of this compound powder.

  • Add 1 mL of DMSO.

  • Vortex or sonicate until the solid is completely dissolved.

For cellular or in vivo experiments, further dilutions from this stock solution into aqueous buffers or media are necessary. Ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced toxicity.

Disposal Plan

As this compound is not classified as hazardous, disposal procedures for non-hazardous chemical waste should be followed.

Solid Waste
  • Unused this compound powder and empty, non-contaminated containers can be disposed of in the regular laboratory trash.

  • Ensure that containers are fully empty and, if possible, rinsed with a suitable solvent (e.g., ethanol or water). The rinsate should be disposed of as liquid waste.

  • Deface or remove labels from empty containers before disposal to prevent misuse.

Liquid Waste
  • Aqueous Solutions: Small quantities of dilute aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with local regulations.

  • DMSO Solutions: Waste solutions of this compound in DMSO should be collected in a designated, properly labeled container for organic solvent waste. This waste should then be disposed of through your institution's hazardous waste management program, as DMSO itself has specific disposal requirements.

Experimental Protocol: In Vivo Assessment of this compound on Body Temperature

The following is a detailed methodology for a key experiment to assess the effect of this compound on deep body temperature in rats, based on the protocol described by Almeida et al. in the Journal of Neuroscience (2012).

Objective

To determine the effect of systemic administration of the TRPM8 antagonist this compound on the core body temperature of rats.

Materials
  • This compound hydrochloride

  • Vehicle (e.g., saline, or a solution of DMSO, PEG300, Tween-80, and saline)

  • Adult male Wistar rats (or other appropriate strain)

  • Temperature probes for measuring deep body temperature (e.g., rectal or implantable telemetry probes)

  • Syringes and needles for intravenous (i.v.) or intraperitoneal (i.p.) administration

  • Animal scale

Procedure
  • Animal Acclimation: Allow rats to acclimate to the experimental room and handling procedures for at least one week prior to the experiment.

  • Baseline Temperature Measurement: Measure the baseline deep body temperature of each rat for a stable period (e.g., 30-60 minutes) before any treatment. For rectal probes, lubricate the probe and insert it to a consistent depth.

  • Preparation of Dosing Solution: Prepare the this compound solution in the chosen vehicle at the desired concentration. A typical in vivo dose is 6 mg/kg.

  • Administration of this compound or Vehicle: Administer the prepared this compound solution or an equivalent volume of the vehicle to the rats via i.v. or i.p. injection.

  • Post-Injection Temperature Monitoring: Continuously or at regular intervals (e.g., every 15-30 minutes), record the deep body temperature of each rat for a period of several hours (e.g., 4-6 hours) post-injection.

  • Data Analysis: For each animal, calculate the change in body temperature from the pre-injection baseline at each time point. Compare the temperature changes between the this compound treated group and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).

Visualization of TRPM8 Signaling Pathway

The following diagram illustrates the signaling pathway of the TRPM8 channel, which is the molecular target of this compound.

TRPM8_Signaling_Pathway TRPM8 Channel Signaling Pathway cluster_stimuli Stimuli cluster_antagonist Antagonist Cold Cold Temperature (<28°C) TRPM8 TRPM8 Channel Cold->TRPM8 Activates Menthol Menthol / Icilin Menthol->TRPM8 Activates M8B This compound M8B->TRPM8 Blocks Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Sensation Sensation of Cold Action_Potential->Sensation

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.